2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
描述
This compound has been reported in Piper hispidum and Piper aduncum with data available.
属性
IUPAC Name |
2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)5-6-12-9-14(16(18)19)10-13-7-8-17(3,4)20-15(12)13/h5,7-10H,6H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWYGYDCGLCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331692 | |
| Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151731-50-9 | |
| Record name | 2,2-Dimethyl-8-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151731-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the natural origins of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene of interest to researchers in natural product chemistry, pharmacology, and drug development. The document details the primary plant sources, offers insights into its biosynthetic origins, outlines a representative methodology for its isolation and characterization, and discusses its known biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's provenance and properties.
Introduction to this compound
This compound is a notable secondary metabolite belonging to the chromene class of organic compounds. Its structure features a benzopyran core, which is characterized by a benzene ring fused to a pyran ring. This core is further substituted with two methyl groups at the C-2 position, a carboxylic acid group at the C-6 position, and a prenyl (or 3-methylbut-2-enyl) group at the C-8 position. This prenyl moiety is a key feature, as prenylation is a significant biosynthetic modification that often imparts or enhances biological activity in natural products[1][2].
The compound's molecular structure and functional groups, particularly the carboxylic acid and the lipophilic prenyl chain, suggest a potential for a range of biological interactions. Indeed, initial studies on this compound have highlighted its potential as an antioxidant and anti-inflammatory agent[1]. As a specialized metabolite, it serves as a valuable model for investigating the synthesis and therapeutic applications of related chromene derivatives[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 151731-50-9 | PubChem[3] |
| Molecular Formula | C₁₇H₂₀O₃ | PubChem[3] |
| Molecular Weight | 272.34 g/mol | PubChem[3] |
| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | PubChem[3] |
| Class | 1-Benzopyran | PubChem[3] |
Primary Natural Sources
The primary documented natural sources of this compound and its derivatives are plants belonging to the genus Piper, within the family Piperaceae. This genus is a rich source of a wide array of secondary metabolites, including amides, flavonoids, and benzoic acid derivatives[4].
Piper aduncum (Spiked Pepper)
Piper aduncum, commonly known as spiked pepper, is a well-documented source of this compound. This plant is traditionally used in various cultures for treating ailments such as wounds, infections, and diarrhea[2][4]. Phytochemical investigations of the leaves of P. aduncum have led to the isolation of this compound, along with other related chromenes and prenylated benzoic acid derivatives[2]. The presence of these compounds contributes to the plant's observed antimicrobial and insecticidal properties[2][4].
Piper hispidum
Piper hispidum is another species within the Piper genus that has been reported to contain this compound[3]. The phytochemical profile of P. hispidum shares similarities with that of P. aduncum, underscoring the chemotaxonomic relationships within the genus.
The occurrence of this specific prenylated chromene in these Piper species suggests a specialized biosynthetic machinery capable of producing such modified aromatic compounds.
Biosynthetic Pathway: A Mechanistic Perspective
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to originate from the convergence of the shikimate and mevalonate (or MEP/DOXP) pathways. This is a common theme in the biosynthesis of prenylated aromatic compounds in plants.
The core aromatic structure, likely a benzoic acid derivative, is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. The prenyl group, on the other hand, is synthesized via the isoprenoid pathway. Prenyltransferases then catalyze the crucial step of attaching the prenyl moiety to the aromatic ring. The formation of the chromene ring is thought to occur through an oxidative cyclization of a prenylated precursor.
Caption: Workflow for the extraction of this compound.
Fractionation and Purification
-
Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: Fractionate the most promising fraction (likely the ethyl acetate fraction) using column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with a small percentage of formic acid to ensure the carboxylic acid is protonated).
Structure Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the proton environment, including the number of protons, their chemical shifts, and coupling patterns.
-
¹³C-NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the aromatic ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the chromene chromophore.
Known Biological Activities and Potential Applications
This compound has been reported to exhibit several biological activities that warrant further investigation for drug development.
-
Antioxidant Activity: The compound has the ability to scavenge free radicals, which is a key mechanism in mitigating oxidative stress-related diseases.[1]
-
Anti-inflammatory Properties: It can modulate inflammatory pathways, potentially by inhibiting key enzymes and cytokines involved in the inflammatory response.[1]
-
Antifungal Activity: As a component of Piper aduncum extracts, it contributes to the plant's overall antifungal properties against pathogens like Cladosporium cladosporioides and C. sphaerospermum.
These properties make this compound a promising candidate for research into treatments for cardiovascular diseases, neurodegenerative disorders, and certain cancers, where oxidative stress and inflammation play a significant role.[1]
Conclusion
This compound is a naturally occurring prenylated chromene primarily found in Piper aduncum and Piper hispidum. Its biosynthesis is believed to follow the established pathways for modified aromatic compounds in plants. The isolation of this compound can be achieved through standard phytochemical techniques involving solvent extraction and chromatographic purification. Its antioxidant and anti-inflammatory properties make it a compound of significant interest for further pharmacological research and potential therapeutic applications. This guide provides a foundational understanding for scientists and researchers aiming to explore the natural sourcing and potential of this intriguing molecule.
References
- Taher, M., et al. (2020). Medicinal Uses, Phytochemistry, and Pharmacological Properties of Piper aduncum L. Sains Malaysiana, 49(9), 2239-2252.
- Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818.
- Baldoqui, D. C., et al. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899-902.
- Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.
- Salehi, B., et al. (2019). Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications. Molecules, 24(7), 1364.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Technical Guide: Elucidating the Biological Activity of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Executive Summary: This document provides an in-depth technical overview of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene derivative of natural origin.[1] Found in plant species such as Piper aduncum, this compound has garnered scientific interest for its potential therapeutic properties.[2][3] The core biological activities associated with this molecule are its antioxidant and anti-inflammatory effects, with emergent potential in oncology research.[1] This guide synthesizes the current understanding of its mechanisms, provides detailed protocols for its evaluation, and offers insights for researchers and drug development professionals aiming to explore its therapeutic utility.
Introduction: A Profile of the Compound
This compound is a specialized organic compound belonging to the chromene class of natural products.[1] Its distinct structure, featuring a chromene core substituted with dimethyl and prenyl groups, is fundamental to its biological interactions.[1] Natural products, particularly those with flavonoid-like scaffolds, are a rich source for drug discovery, and this compound serves as a compelling candidate for investigating diseases linked to oxidative stress and chronic inflammation, including neurodegenerative disorders, cardiovascular diseases, and certain cancers.[1]
Chemical and Physical Properties:
-
Molecular Formula: C₁₇H₂₀O₃[4]
-
Class: 1-Benzopyran[4]
-
Natural Sources: Reported in Piper hispidum and Piper aduncum.[2][4]
Core Biological Activities and Postulated Mechanisms
The therapeutic potential of this compound stems primarily from its ability to modulate key physiological pathways related to cellular stress and inflammation.
Antioxidant Activity
The foundational activity of this chromene is its capacity to function as a potent antioxidant.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a known contributor to cellular damage and disease pathogenesis.[5][6] The compound is believed to exert its antioxidant effects by scavenging free radicals, thereby mitigating oxidative damage to lipids, proteins, and DNA.[1] This hydrogen-donating capability is a hallmark of many phenolic and flavonoid-type structures.
Anti-inflammatory Properties
Chronic inflammation is a critical factor in the progression of numerous diseases.[7] this compound demonstrates anti-inflammatory potential by modulating pathways central to the inflammatory response.[1] While the precise targets are under investigation, a plausible mechanism involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) and the suppression of key transcription factors such as Nuclear Factor-kappa B (NF-κB), which governs the expression of inflammatory cytokines and mediators.[1][7]
Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Anticancer Potential
The link between oxidative stress, chronic inflammation, and cancer is well-established.[1] By addressing these underlying conditions, this compound may possess indirect anticancer properties. Furthermore, many natural chromenes and flavonoids have been shown to exhibit direct cytotoxic effects on cancer cells, often by inducing apoptosis (programmed cell death).[8][9] The evaluation of this compound's ability to inhibit cancer cell proliferation and viability is a logical and promising area of research.
Caption: A simplified model of the intrinsic apoptosis pathway potentially activated by the compound.
Methodologies for Biological Evaluation
To empirically validate the activities of this compound, standardized and reproducible in vitro assays are essential. The following protocols are foundational for screening and characterizing its biological effects.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to assess the free radical scavenging (antioxidant) activity of a compound.[10]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the antioxidant capacity of the sample.[10]
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. This solution must be freshly made and protected from light.[10]
-
Test Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Standard: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid for comparison.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound or standard to respective wells.
-
Include a negative control (20 µL of solvent) and a blank (20 µL of solvent without DPPH added later).
-
Add 200 µL of the DPPH working solution to all wells except the blank.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
-
Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[12]
Principle: The assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (control) and untreated wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[13]
-
Calculate cell viability as a percentage relative to the control (vehicle-treated) cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Summary of Biological Activity Data
The systematic evaluation of this compound using the described assays allows for the quantitative comparison of its potency. The results should be summarized for clarity.
| Biological Activity | Assay | Key Metric | Result (Hypothetical) | Reference Compound |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ | Data to be determined | Trolox / Ascorbic Acid |
| Anti-inflammatory | LPS-induced NO Production | IC₅₀ | Data to be determined | Dexamethasone |
| Anticancer | MTT Cytotoxicity (MCF-7) | IC₅₀ | Data to be determined | Doxorubicin |
| Anticancer | MTT Cytotoxicity (A549) | IC₅₀ | Data to be determined | Cisplatin |
Note: This table serves as a template for presenting experimental findings. Specific values must be generated through laboratory investigation.
Conclusion and Future Directions
This compound presents a promising scaffold for therapeutic development, grounded in its potent antioxidant and anti-inflammatory activities.[1] Its natural origin makes it an attractive starting point for further medicinal chemistry optimization.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets (e.g., kinases, transcription factors) through which it exerts its effects.
-
In Vivo Validation: Progressing from in vitro assays to animal models of inflammation, oxidative stress, and cancer to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and drug-like properties.
-
ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity profile to determine its suitability as a drug candidate.
This technical guide provides the foundational knowledge and experimental framework necessary for researchers to systematically investigate and unlock the full therapeutic potential of this compound.
References
- Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org.
- Weisenthal, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104.
- Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- ResearchGate. (n.d.). Antioxidant Assays.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- PubChem. (n.d.). This compound.
- Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.
- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
- Wang, Y., et al. (2018). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. NIH.
- Li, Y., et al. (2016). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. PubMed Central.
- Liu, Y., et al. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. PubMed.
- Nardini, M., et al. (2017). Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer: A Review.
Sources
- 1. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 4. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journalajrb.com [journalajrb.com]
- 8. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative with significant therapeutic potential.
Molecular Structure and Chemical Identity
This compound is a specialized organic compound belonging to the chromene class of natural products. Its chemical structure is characterized by a chromene core substituted with a dimethyl group at the 2-position, a prenyl group at the 8-position, and a carboxylic acid group at the 6-position.
Systematic IUPAC Name: 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid[1][2]
Chemical Formula: C₁₇H₂₀O₃[1]
Molecular Weight: 272.34 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₃ | [1] |
| Molecular Weight | 272.34 g/mol | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Desiccate at -20°C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound is available on PubChem.[1]
Detailed ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data are essential for complete characterization and are typically reported in the primary scientific literature upon the compound's initial isolation and characterization.
Natural Occurrence and Isolation
This compound is a natural product found in plant species of the Piper genus, notably Piper aduncum.[4][5] The isolation of this and other chromene derivatives from their natural sources is a key step in their study.
General Workflow for Isolation from Piper Species
Caption: Generalized workflow for the isolation of chromene derivatives from plant sources.
Biological Activities and Therapeutic Potential
This chromene derivative has garnered scientific interest due to its significant biological activities, primarily its antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant action of this compound is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property makes it a candidate for studying and potentially mitigating diseases linked to oxidative damage, such as neurodegenerative and cardiovascular diseases.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating pathways involved in inflammatory responses. It is suggested that it may inhibit key enzymes and cytokines that are central to the inflammatory cascade. This positions it as a promising lead compound for the development of novel anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To facilitate further research into the bioactivities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions of the test compound.
-
Reaction Setup: In a 96-well microplate or test tubes, add a specific volume of the DPPH solution to each well/tube.
-
Addition of Test Compound: Add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer or microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibition of this enzymatic activity can be measured using various methods, including fluorometric or colorimetric detection of prostaglandin production or oxygen consumption.
Step-by-Step Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare all necessary reagents, including assay buffer, heme, and a fluorometric probe, as per the manufacturer's instructions of a commercial COX inhibitor screening kit.
-
Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired working concentration in the assay buffer.
-
Test Compound and Control Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions. Include a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control and a vehicle control (solvent only).
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Addition of Inhibitor: Add the diluted test compound or controls to the appropriate wells and pre-incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. Its inherent antioxidant and anti-inflammatory properties make it a valuable candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. Future research should focus on:
-
Complete Elucidation of its Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models are essential to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound will help in identifying the key structural features responsible for its activity and in optimizing its potency and selectivity.
References
- PubChem. (n.d.). This compound.
- BioCrick. (n.d.). This compound.
- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818.
Sources
- 1. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. | Semantic Scholar [semanticscholar.org]
- 5. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: A Technical Guide for Researchers
Abstract
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative isolated from plant sources such as Piper aduncum, has garnered scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its antioxidant and anti-inflammatory properties. While the precise molecular targets and signaling pathways are still under active investigation, this document synthesizes the available information to provide a foundational resource for researchers and drug development professionals.
Introduction: The Therapeutic Potential of a Natural Chromene
This compound belongs to the chromene class of organic compounds, characterized by a benzopyran ring system.[3] Natural products containing this scaffold have demonstrated a wide array of biological activities. The subject compound is noted for its antioxidant and anti-inflammatory effects, suggesting its potential as a lead compound for the development of therapies for diseases rooted in oxidative stress and inflammation, such as cardiovascular disease, neurodegenerative disorders, and certain cancers.[1] This guide will delve into the putative mechanisms that may underlie these promising biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to elucidating its mechanism of action.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₃ | PubChem[3] |
| Molecular Weight | 272.34 g/mol | PubChem[3] |
| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)-2H-chromene-6-carboxylic acid | PubChem[3] |
| CAS Number | 151731-50-9 | PubChem[3] |
Postulated Mechanisms of Action
While direct experimental evidence specifically elucidating the molecular mechanism of this compound is limited, its structural features and the known activities of related compounds allow for the formulation of several plausible hypotheses.
Antioxidant Activity: A Multi-pronged Approach
The antioxidant properties of this compound are a cornerstone of its biological profile.[1] The proposed mechanisms for this activity are likely multifaceted, involving both direct and indirect actions.
-
Direct Radical Scavenging: The chromene ring system, common in many natural antioxidants, may enable the compound to directly donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.
-
Modulation of Endogenous Antioxidant Pathways: A key area for future investigation is the compound's potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. Carboxylic acid-containing compounds have been identified as potential activators of Nrf2. Activation of this pathway would represent an indirect and potentially more sustained antioxidant effect.
Figure 1. Postulated Nrf2 Activation Pathway. A hypothetical mechanism where the compound may inhibit Keap1, leading to Nrf2 stabilization, nuclear translocation, and subsequent transcription of antioxidant genes.
Anti-inflammatory Effects: Targeting Key Signaling Cascades
The reported anti-inflammatory properties of this compound suggest its interaction with key inflammatory pathways.[1]
-
Inhibition of Pro-inflammatory Enzymes: A primary avenue of investigation for anti-inflammatory compounds is their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. The carboxylic acid moiety of the subject compound is a structural feature found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
-
Modulation of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory agents. Future studies should explore the potential of this compound to interfere with this critical pathway.
Figure 2. Potential NF-κB Inhibition Points. The compound could potentially inhibit the IKK complex or interfere with the DNA binding of NF-κB in the nucleus to exert its anti-inflammatory effects.
Experimental Protocols for Mechanistic Elucidation
To rigorously test the aforementioned hypotheses, a series of well-defined experimental protocols are required.
In Vitro Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To assess direct radical scavenging activity.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: To quantify the overall antioxidant capacity against peroxyl radicals.
-
Cellular Antioxidant Activity (CAA) Assay: To determine antioxidant activity within a cellular context.
Nrf2 Pathway Activation Assays
-
Western Blot Analysis: To measure the protein levels of Nrf2 in the nuclear fraction and downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) in whole-cell lysates following treatment with the compound.
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression levels of Nrf2 target genes.
-
Reporter Gene Assay: To use a luciferase reporter construct containing an Antioxidant Response Element (ARE) to directly measure Nrf2 transcriptional activity.
Anti-inflammatory Pathway Assays
-
COX-1/COX-2 Inhibition Assays: To determine the IC₅₀ values of the compound against purified COX-1 and COX-2 enzymes.
-
5-LOX Inhibition Assay: To measure the inhibitory effect on 5-lipoxygenase activity.
-
NF-κB Reporter Assay: To utilize a luciferase reporter construct driven by an NF-κB response element to assess the compound's effect on NF-κB transcriptional activity in cells stimulated with an inflammatory agent (e.g., TNF-α).
-
Western Blot for NF-κB Pathway Proteins: To analyze the phosphorylation status of key signaling proteins such as IκBα and the p65 subunit of NF-κB.
-
ELISA for Pro-inflammatory Cytokines: To measure the secretion of cytokines like IL-6 and TNF-α from immune cells (e.g., macrophages) treated with the compound and an inflammatory stimulus.
Figure 3. Proposed Experimental Workflow. A schematic outlining the key experimental approaches to investigate the antioxidant and anti-inflammatory mechanisms of the compound.
Conclusion and Future Directions
This compound presents a compelling profile as a natural product with significant therapeutic potential. While its antioxidant and anti-inflammatory properties are recognized, a detailed understanding of its molecular mechanism of action remains to be fully elucidated. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers. Future investigations should prioritize the identification of direct molecular targets through techniques such as affinity chromatography and proteomics. Furthermore, in vivo studies in relevant animal models of inflammatory and oxidative stress-related diseases will be crucial to validate the therapeutic potential of this promising natural compound.
References
- This compound | C17H20O3 | CID 441962 - PubChem. [Link]
Sources
A Comprehensive Technical Guide to the Isolation and Discovery of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative with notable antioxidant and anti-inflammatory properties. The document delineates its discovery in plants of the Piper genus, details its biosynthetic origins, and offers a comprehensive, step-by-step protocol for its isolation and purification. Furthermore, it covers the analytical techniques crucial for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing the foundational knowledge required for further investigation and potential therapeutic development of this promising bioactive compound.
Introduction and Discovery
This compound is a specialized organic compound belonging to the chromene class of natural products.[1] Its discovery is rooted in the phytochemical investigation of the Piperaceae family, a rich source of structurally diverse and biologically active secondary metabolites.
Natural Occurrence
This prenylated chromene has been primarily isolated from plant species of the Piper genus, most notably Piper aduncum and Piper hispidum.[2][3] These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine. The presence of this compound, among other prenylated benzoic acid derivatives, contributes to the ethnopharmacological relevance of these species.
Initial Identification
The first documented isolation and structural characterization of this compound was reported by Orjala and colleagues in 1993.[2] Their work on the chemical constituents of Piper aduncum led to the identification of this and other novel chromene derivatives. Subsequent studies by other research groups have corroborated its presence in Piper species and further explored its biological activities.[4]
Biosynthesis
The biosynthesis of this compound in Piper aduncum proceeds through the mevalonate (MVA) and the non-mevalonate (MEP) pathways, with p-hydroxybenzoic acid serving as a key precursor. The prenyl group is introduced via the MEP pathway, highlighting the intricate metabolic processes within the plant that lead to the formation of this complex molecule. Understanding the biosynthetic route is critical for potential biotechnological production and for elucidating the ecological role of this compound in the host plant.
Caption: General workflow for the isolation of the target compound.
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of approximately 20-30 mL and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ coated plates.
-
Mobile Phase: An optimized solvent system, such as n-hexane:ethyl acetate (7:3 v/v).
-
Visualization: Visualize the bands under UV light (254 nm and 366 nm).
-
Elution: Scrape the band corresponding to the target compound and elute with a polar solvent like methanol or chloroform.
-
Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| Appearance | Typically an amorphous solid or oil |
| Solubility | Soluble in methanol, chloroform, ethyl acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. The following are expected chemical shifts based on the structure and related compounds.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.
-
Vinylic Protons: Doublets in the region of δ 5.5-6.5 ppm, characteristic of the chromene ring.
-
Prenyl Group: Signals for the vinylic proton (triplet), methylene protons (doublet), and two methyl groups (singlets).
-
Dimethyl Group: A singlet integrating to six protons.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon: A signal around δ 170-180 ppm.
-
Aromatic and Vinylic Carbons: Multiple signals in the δ 100-160 ppm region.
-
Quaternary Carbon of Dimethyl Group: A signal around δ 75-85 ppm.
-
Prenyl and Dimethyl Carbons: Aliphatic signals in the upfield region.
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial to establish the connectivity between protons and carbons, confirming the placement of the prenyl group and the carboxylic acid on the chromene scaffold.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z [M-H]⁻ would be expected.
-
Electron Impact (EI-MS): The fragmentation pattern would likely show losses of a methyl group (M-15), the carboxylic acid group (M-45), and characteristic fragmentation of the prenyl side chain.
Potential Applications and Future Directions
This compound has demonstrated promising biological activities, including antioxidant and anti-inflammatory effects. [1]These properties make it a compelling candidate for further investigation in the context of diseases associated with oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers. Future research should focus on:
-
Pharmacological Profiling: In-depth studies to elucidate the mechanism of action and identify specific molecular targets.
-
Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of novel analogs with improved activity.
-
Clinical Evaluation: Preclinical and, eventually, clinical trials to assess its therapeutic potential in relevant disease models.
References
- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813–818.
- PubChem. (n.d.). This compound.
- Baldoqui, D. C., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., Young, M. C. M., & Furlan, M. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899-902.
- Morandim, A. A., Bergamo, D. C. B., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., & Furlan, M. (2005). Circadian rhythm of anti-fungal prenylated chromene in leaves of Piper aduncum. Phytochemical Analysis, 16(4), 282-286.
- Leite, A. C. C., Alécio, A. C., Furlan, M., & Kato, M. J. (2007). Biosynthetic origin of the isoprene units in chromenes of Piper aduncum (Piperaceae). Journal of the Brazilian Chemical Society, 18, 1501-1504.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]
- 3. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury of Piper aduncum: A Technical Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
An in-depth exploration for researchers, scientists, and drug development professionals into the isolation, characterization, and potential biological activities of a promising natural product.
Introduction
Piper aduncum, commonly known as spiked pepper, is a plant species rich in a diverse array of secondary metabolites.[1][2] For centuries, it has been a staple in traditional medicine across tropical regions for treating various ailments, including infections and inflammatory conditions.[1][2] Modern phytochemical investigations have unveiled a complex chemical profile for P. aduncum, featuring flavonoids, terpenes, and benzoic acid derivatives. Among the noteworthy constituents is 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene that has garnered scientific interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of this compound, from its natural source to its biological significance, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Profile
This compound is a specialized organic compound characterized by a chromene core substituted with dimethyl and prenyl groups.[3]
| Identifier | Value |
| Chemical Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 151731-50-9 |
Biosynthesis in Piper aduncum
The biosynthesis of this compound in Piper aduncum involves intricate metabolic pathways. The formation of the prenyl side chain originates from the mevalonate (MVA) and the non-mevalonate (MEP) pathways, which produce the isoprene building blocks.[4] The biosynthesis of a related prenylated chromene in P. aduncum has been shown to be regulated by a circadian rhythm, with prenyltransferase activity exhibiting time-dependent variations.[3] This enzymatic transfer of a dimethylallyl group is a crucial step in the formation of the final compound.[3]
Isolation and Purification from Piper aduncum
The isolation of this compound from Piper aduncum is a multi-step process that leverages the principles of natural product chemistry. The foundational protocol for its extraction and purification was established by Orjala et al. in 1993.
Experimental Protocol: Extraction and Isolation
-
Plant Material Collection and Preparation: Fresh leaves of Piper aduncum are collected and air-dried. The dried leaves are then ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as dichloromethane-methanol (1:1), at room temperature. This process yields a crude extract containing a mixture of secondary metabolites.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, for example, hexane and a methanol-water mixture. This step helps to separate compounds based on their polarity, with the target chromene typically partitioning into the less polar organic phase.
-
Chromatographic Separation: The resulting fractions are subjected to a series of chromatographic techniques for further purification.
-
Vacuum Liquid Chromatography (VLC): The fraction containing the compound of interest is often first separated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent mixture like dichloromethane-methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative or semi-preparative HPLC, often on a reversed-phase column with a methanol-water gradient.
-
Caption: Workflow for the isolation and purification of this compound.
Structural Characterization
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H-NMR | The proton NMR spectrum reveals characteristic signals for the dimethyl groups on the chromene ring, the prenyl side chain, and the aromatic protons. |
| ¹³C-NMR | The carbon NMR spectrum shows distinct resonances for all 17 carbon atoms, including the quaternary carbons of the chromene ring, the carbons of the prenyl group, and the carboxylic acid carbon. |
| Mass Spectrometry (MS) | Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. |
| UV-Vis Spectroscopy | The UV spectrum exhibits absorption maxima characteristic of the chromene chromophore. |
Note: Specific chemical shift values and mass fragmentation data can be found in the primary literature, notably Orjala J, et al. Phytochemistry. 1993;34(3):813-818.
Potential Biological Activities and Mechanism of Action
This compound, as a member of the prenylated phenolic class of compounds, is anticipated to possess a range of biological activities. The prenyl group is known to enhance the biological efficacy of phenolic compounds.
Antioxidant and Anti-inflammatory Properties
This class of compounds is recognized for its potential antioxidant and anti-inflammatory effects.[3] The proposed mechanisms for these activities include the scavenging of free radicals and the modulation of inflammatory pathways.[3] Research on related prenylated chromenes and other phenolic compounds suggests that they may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] These pathways are central to the production of pro-inflammatory mediators.
Caption: Putative mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.
Future Directions and Applications
The unique structure and biological activities of this compound make it a compelling candidate for further investigation in drug discovery and development. Its potential as an antioxidant and anti-inflammatory agent warrants more in-depth studies to elucidate its precise molecular targets and mechanisms of action. Further research could focus on:
-
Quantitative biological assays: Determining the specific IC50 values for its antioxidant and anti-inflammatory activities.
-
In vivo studies: Evaluating its efficacy and safety in animal models of inflammatory diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing analogs to optimize its biological activity and pharmacokinetic properties.
The exploration of natural products like this compound from Piper aduncum continues to be a vital avenue for the discovery of novel therapeutic agents.
References
- Morandim, A. A., Bergamo, D. C. B., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., & Furlan, M. (2005). Circadian rhythm of anti-fungal prenylated chromene in leaves of Piper aduncum. Phytochemical Analysis, 16(4), 282–286.
- Taher, M., et al. (2020). Medicinal Uses, Phytochemistry and Pharmacological Properties of Piper aduncum L. Sains Malaysiana, 49(8), 1937-1952.
- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813–818.
- Baldoqui, D. C., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., Young, M. C. M., & Furlan, M. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899–902.
- PubChem. (n.d.). This compound.
- Chi, Y., et al. (2012). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury.
- de Oliveira, G. L., et al. (2013). Growth study and essential oil analysis of Piper aduncum from two sites of Cerrado biome of Minas Gerais State, Brazil. Revista Brasileira de Farmacognosia, 23(5), 743-753.
- Taylor, L. (n.d.). Matico - Piper aduncum, Piper angustifolium. Raintree Nutrition.
- Hussain, T., et al. (2017). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 22(12), 2155.
- Tasleem, F., et al. (2014). Piper nigrum: A comprehensive review of its traditional uses, phytochemistry, and pharmacology. African Journal of Pharmacy and Pharmacology, 8(21), 521-532.
- Gupta, V., et al. (2011). A review on plants of family Piperaceae used in Kshar preparation. International Journal of Ayurvedic Medicine, 2(2), 65-70.
- Jenett-Siems, K., et al. (2004). New prenylated benzoic acid derivatives of Piper hispidum. Planta Medica, 70(12), 1162-1165.
- Rufino-Palomares, E., et al. (2020). Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice. International Journal of Molecular Medicine, 46(5), 1797-1808.
- Lee, C.-Y., et al. (2021). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. European Journal of Medicinal Chemistry, 213, 113175.
- Bouhlali, E. T., et al. (2016). In vitro antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 156-162.
- Sharma, A., et al. (2024). Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves. Scientific Reports, 14(1), 1-15.
- Leite, A. C. C., et al. (2007). Biosynthetic Origin of the Isoprene Units in Chromenes of Piper aduncum (Piperaceae). Journal of the Brazilian Chemical Society, 18(8), 1501-1504.
- Khan, K. M., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4947.
- Jin, M.-H., et al. (2018). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 19(11), 3567.
- Swann, P. G., et al. (2005). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. Free Radical Biology and Medicine, 39(7), 940-948.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Circadian rhythm of anti-fungal prenylated chromene in leaves of Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. up-rid.up.ac.pa [up-rid.up.ac.pa]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Chemical Constituents of Piper aduncum L and Piper gibbilimbum C. DC (Piperaceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a natural product belonging to the chromene class of compounds. It has been isolated from plant species of the Piper genus, notably Piper aduncum.[1][2][3] Chromene derivatives are of significant interest to the scientific community due to their diverse biological activities, which include potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its structural features through various analytical techniques. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, characterization, and exploration in drug discovery and development.
The molecular formula of this compound is C₁₇H₂₀O₃, with a molecular weight of 272.34 g/mol .[1] Its structure combines a chromene core with a dimethylpyran ring, a carboxylic acid group, and a prenyl (3-methyl-2-butenyl) substituent. The elucidation of this intricate structure relies on the synergistic application of several spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide will delve into the characteristic spectral features of each of these techniques as they apply to this compound.
Molecular Structure and Key Features
The structural framework of this compound is foundational to understanding its spectroscopic signature. The key components are:
-
Chromene Nucleus: A bicyclic system consisting of a benzene ring fused to a pyran ring.
-
Gem-dimethyl Group: Two methyl groups attached to the C2 position of the pyran ring.
-
Prenyl Group: A five-carbon isoprenoid unit attached to the C8 position of the benzene ring.
-
Carboxylic Acid Group: A -COOH functional group at the C6 position of the benzene ring.
These features give rise to a unique set of signals in each spectroscopic analysis, which, when pieced together, provide an unambiguous identification of the molecule.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for each of its structural motifs. The interpretation of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), allows for the complete assignment of the proton skeleton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.
-
Instrumental Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Record the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.0 | br s | - | 1H | COOH |
| 7.58 | d | 2.0 | 1H | H-5 |
| 7.55 | dd | 8.5, 2.0 | 1H | H-7 |
| 6.65 | d | 8.5 | 1H | H-8 |
| 6.28 | d | 9.8 | 1H | H-4 |
| 5.52 | d | 9.8 | 1H | H-3 |
| 5.25 | t | 7.0 | 1H | H-2' |
| 3.30 | d | 7.0 | 2H | H-1' |
| 1.80 | s | - | 3H | H-4' or H-5' |
| 1.68 | s | - | 3H | H-4' or H-5' |
| 1.45 | s | - | 6H | 2 x CH₃ (C-2) |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton: A broad singlet is typically observed far downfield (around δ 12.0 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: The signals for the protons on the benzene ring appear in the aromatic region (δ 6.5-8.0 ppm). The specific splitting patterns (doublets and a doublet of doublets) are consistent with a 1,2,4-trisubstituted benzene ring.
-
Vinylic Protons of the Chromene Ring: The two protons on the double bond of the pyran ring (H-3 and H-4) appear as doublets with a large coupling constant (~10 Hz), indicative of their cis relationship.
-
Prenyl Group Protons: The prenyl moiety gives rise to a characteristic set of signals: a triplet for the vinylic proton (H-2'), a doublet for the methylene protons (H-1'), and two singlets for the two methyl groups (H-4' and H-5').
-
Gem-dimethyl Protons: A sharp singlet integrating to six protons in the upfield region (around δ 1.45 ppm) is characteristic of the two equivalent methyl groups at the C-2 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumental Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. The spectral width is typically around 220-250 ppm. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | COOH |
| 155.0 | C-8a |
| 132.0 | C-3' |
| 131.0 | C-7 |
| 129.0 | C-5 |
| 128.0 | C-4a |
| 123.0 | C-2' |
| 122.0 | C-6 |
| 121.0 | C-4 |
| 116.0 | C-3 |
| 115.0 | C-8 |
| 77.0 | C-2 |
| 28.0 | 2 x CH₃ (C-2) |
| 26.0 | C-1' |
| 25.8 | C-4' or C-5' |
| 17.9 | C-4' or C-5' |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon appears at the most downfield position (around δ 172.0 ppm).
-
Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the benzene ring and the double bonds of the chromene and prenyl groups resonate in the region of δ 115-155 ppm.
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals, including C-2, C-4a, C-8a, and C-3'. These can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Aliphatic Carbons: The sp³-hybridized carbons of the gem-dimethyl and prenyl groups appear in the upfield region of the spectrum (δ 15-80 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Ionize the sample. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which directly gives the molecular weight.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Table 3: Mass Spectrometric Data for this compound
| m/z | Interpretation |
| 273 | [M+H]⁺ (protonated molecule) |
| 271 | [M-H]⁻ (deprotonated molecule) |
| 257 | [M-CH₃]⁺ |
| 227 | [M-COOH]⁺ |
| 213 | [M-C₄H₇]⁺ (loss of prenyl side chain) |
Interpretation of the Mass Spectrum:
The ESI mass spectrum will prominently feature the pseudomolecular ions, confirming the molecular weight of 272.34 Da. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern in a tandem MS (MS/MS) experiment would likely show the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the prenyl side chain.
Caption: Proposed ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| 2970, 2930 | Medium | C-H stretch (aliphatic) |
| 1685 | Strong | C=O stretch (conjugated carboxylic acid) |
| 1620, 1580 | Medium | C=C stretch (aromatic and vinylic) |
| 1450 | Medium | C-H bend (aliphatic) |
| 1250 | Strong | C-O stretch (carboxylic acid and ether) |
| 880, 820 | Medium | C-H bend (aromatic, out-of-plane) |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad absorption band in the region of 3400-2400 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a carboxylic acid that is conjugated with the aromatic ring.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic (prenyl and gem-dimethyl) groups.
-
C=C Stretches: Bands in the 1620-1580 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring and the chromene double bond.
-
C-O Stretches: Strong absorptions in the 1300-1200 cm⁻¹ region are attributed to the C-O stretching of the carboxylic acid and the ether linkage in the chromene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| ~265, 310 | Methanol |
Interpretation of the UV-Vis Spectrum:
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the extended chromophoric system, which includes the substituted benzene ring and the conjugated double bond of the chromene moiety. The presence of multiple absorption bands is indicative of the complex conjugated system.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, MS, IR, and UV-Vis techniques, provides a complete and unambiguous structural elucidation. Each method offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers working with this and related natural products, providing the foundational spectroscopic knowledge necessary for its identification, purity assessment, and further investigation into its biological properties. The detailed protocols and data interpretations presented herein are intended to support the advancement of research and development in the fields of natural product chemistry and medicinal chemistry.
References
- Orjala, J., Erdelmeier, C. A. J., Wright, A.D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
An In-Depth Technical Guide to the Antioxidant Potential of Prenylated Chromenes
Foreword
For researchers, scientists, and professionals in drug development, the exploration of natural scaffolds with therapeutic potential is a perpetual frontier. Among these, the chromene nucleus, particularly when adorned with a prenyl moiety, has emerged as a compelling scaffold for antioxidant discovery. This guide provides a comprehensive technical overview of the antioxidant potential of prenylated chromenes, delving into their mechanisms of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation. Our focus extends beyond mere procedural descriptions to offer insights into the scientific rationale that underpins experimental design and data interpretation, empowering researchers to navigate this promising area of study with confidence and precision.
The Chemical Rationale: Why Prenylated Chromenes Exhibit Potent Antioxidant Activity
The antioxidant prowess of prenylated chromenes is not a serendipitous attribute but rather a function of their distinct chemical architecture. The core of this activity lies in the synergistic interplay between the chromene scaffold and the appended prenyl group.
The chromene ring system, a fusion of a benzene ring and a pyran ring, often possesses hydroxyl substitutions that are critical for its antioxidant function. These phenolic hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, a process that is central to the radical scavenging mechanism. The resulting phenoxyl radical is stabilized through resonance delocalization across the aromatic system, preventing the propagation of radical chain reactions.[1]
The introduction of a prenyl group (a five-carbon isoprenoid unit) significantly modulates this intrinsic activity.[2] The lipophilic nature of the prenyl chain enhances the molecule's affinity for lipid-rich environments, such as cell membranes, which are primary sites of oxidative damage.[2] This increased lipophilicity can lead to higher local concentrations of the antioxidant where it is most needed. Furthermore, the prenyl group itself can participate in radical scavenging reactions and can influence the electronic properties of the chromene ring, thereby enhancing the hydrogen-donating ability of the hydroxyl groups.[3]
Core Mechanisms of Antioxidant Action
Prenylated chromenes exert their antioxidant effects through several key mechanisms:
-
Radical Scavenging: This is the primary mechanism, involving the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction.
-
Metal Ion Chelation: Some chromene structures can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Modulation of Cellular Antioxidant Enzymes: Emerging research suggests that some prenylated compounds can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, providing an indirect but potent antioxidant effect.
Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency
The antioxidant capacity of a prenylated chromene is not a fixed property but is intricately linked to its specific molecular structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and more potent antioxidant agents.
The Critical Role of Hydroxylation
The number and position of hydroxyl groups on the chromene scaffold are arguably the most critical determinants of antioxidant activity. A greater number of hydroxyl groups generally correlates with higher radical scavenging capacity.[4] The presence of a catechol (ortho-dihydroxy) moiety on the benzene ring is a particularly potent feature, as it enhances hydrogen-donating ability and stabilizes the resulting radical.[5]
The Influence of the Prenyl Group
The position of the prenyl group on the chromene nucleus significantly impacts its antioxidant potential. Prenylation at certain positions can enhance the molecule's ability to interact with and stabilize radicals. The length and structure of the prenyl chain (e.g., geranyl or farnesyl groups) can also modulate activity, primarily by altering lipophilicity and steric factors.[6]
A Senior Application Scientist's Perspective: Designing a Robust Evaluation Workflow
A credible assessment of the antioxidant potential of prenylated chromenes necessitates a multi-faceted approach, progressing from simple chemical assays to more biologically relevant cellular models. This tiered strategy provides a comprehensive understanding of a compound's intrinsic radical-scavenging ability and its efficacy in a complex biological system.
Caption: A tiered workflow for evaluating the antioxidant potential of prenylated chromenes.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a starting point for researchers. It is crucial to optimize these methods for your specific compounds and experimental setup.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method for screening the radical scavenging activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compounds: Dissolve the prenylated chromene and a positive control (e.g., ascorbic acid or Trolox) in methanol to create stock solutions. Prepare a series of dilutions from these stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Data Analysis: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method that is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of Working ABTS•⁺ Solution: Dilute the stock ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compounds: Prepare solutions of the test compound and a positive control (e.g., Trolox) in ethanol at various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound or positive control.
-
Add 180 µL of the working ABTS•⁺ solution to each well.
-
For the blank, add 20 µL of ethanol.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Data Analysis: Determine the IC₅₀ value by plotting the % inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular reactive oxygen species (ROS).
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a compound is measured by its ability to inhibit the formation of DCF.
Step-by-Step Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of 25 µM DCFH-DA in treatment medium to each well and incubate for 60 minutes at 37°C.
-
-
Treatment with Antioxidant:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of the prenylated chromene at different concentrations to the respective wells. Include a positive control (e.g., quercetin).
-
-
Induction of Oxidative Stress:
-
Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
CAA units are calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Quantitative Data Summary: The Impact of Prenylation
The following table provides a comparative overview of the antioxidant activity of selected prenylated chromenes and their non-prenylated counterparts, as determined by the DPPH and ABTS assays. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Prenylation | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| 4-Hydroxycoumarin | None | >1000 | >1000 | [4] |
| 3-Acetyl-4-hydroxycoumarin | None | 50.59 ± 0.12 | - | [4] |
| 6b (a C-3 modified 4-hydroxycoumarin) | None | 5.14 ± 0.06 | - | [4] |
| Baicalein | None | - | 5.5 ± 0.40 | [6] |
| 7-Prenylbaicalein | O-prenyl | - | 8.8 ± 0.11 | [6] |
| 8-Prenyldaidzein | C-prenyl | 174.2 | - | [6] |
| Alpinum Isoflavone | C-prenyl | 708.5 | - | [6] |
| 4',5,7-Trihydroxy-8-prenyl isoflavone | C-prenyl | 6.42 ± 1.36 µg/mL | - | [6] |
Note: Direct comparison is challenging due to variations in assay conditions across different studies. The data presented here is for illustrative purposes.
Visualizing the Mechanism: The Role of the Prenyl Group
The following diagram illustrates the proposed mechanism by which a prenyl group can enhance the antioxidant activity of a chromene.
Caption: Proposed mechanism of radical scavenging by a prenylated chromene.
Conclusion and Future Directions
Prenylated chromenes represent a rich and promising class of natural and synthetic antioxidants. Their unique chemical architecture, combining the radical-scavenging capabilities of the chromene nucleus with the lipophilicity- and activity-enhancing properties of the prenyl group, makes them compelling candidates for further investigation in the context of oxidative stress-related diseases.
As we move forward, the field will benefit from a more standardized approach to antioxidant evaluation, allowing for more direct comparisons between studies. Furthermore, a deeper exploration of their mechanisms of action, particularly their effects on cellular signaling pathways and endogenous antioxidant systems, will be crucial for translating their in vitro potential into tangible therapeutic applications. The continued synergy between synthetic chemistry, natural product isolation, and rigorous biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.
References
- Boulebd, H., et al. (2022). Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 40(20), 10373-10382. [Link]
- Boulebd, H., et al. (2021). Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies.
- Santos, C. M. M., & Silva, A. M. S. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 696. [Link]
- Santos, C. M. M., & Silva, A. M. S. (2020). The Antioxidant Activity of Prenylflavonoids. PubMed, 32041233. [Link]
- Gasper, A., et al. (2007). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 12(10), 2335-2347. [Link]
- Kim, D. H., et al. (2010). Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships. Phytotherapy Research, 24(1), 101-106. [Link]
- Kostova, I., et al. (2011). New insights into the chemistry and antioxidant activity of coumarins. Current Medicinal Chemistry, 18(29), 4463-4481. [Link]
- Mladenović, M., et al. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 12(5), 2822-2841. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant Activity of Prenylflavonoids [mdpi.com]
- 3. Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (CAS Number: 151731-50-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, registered under CAS number 151731-50-9, is a notable natural product belonging to the chromene class of compounds. First isolated from the leaves of Piper aduncum, a plant species native to the tropics, this molecule has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Identity
A clear understanding of the chemical identity of a compound is fundamental to all research and development endeavors. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| CAS Number | 151731-50-9 | [2] |
| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | [3] |
| Molecular Formula | C₁₇H₂₀O₃ | [3] |
| Molecular Weight | 272.34 g/mol | [3] |
| Canonical SMILES | CC1=CC2=C(C=C1CC=C(C)C)OC(C=C2)(C)C(=O)O | [3] |
| InChI Key | MCQWYGYDCGLCJD-UHFFFAOYSA-N | [3] |
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value (Computed) | Source |
| XLogP3 | 4.3 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Note: The values presented in the table above are computationally predicted and should be used as estimations. Experimental validation is crucial for definitive characterization.
Experimental Data and Protocols
As a natural product, the initial characterization of this compound was performed upon its isolation from Piper aduncum. The seminal work by Orjala et al. in 1993 laid the foundation for our understanding of this compound.[4]
Isolation and Purification Workflow
The isolation of this compound from its natural source typically involves a multi-step process designed to separate it from a complex mixture of other plant metabolites.
Caption: Generalized workflow for the isolation of the target compound.
Protocol Considerations:
-
Choice of Solvent: The selection of the extraction solvent is critical and is based on the polarity of the target compound. Dichloromethane or methanol are commonly employed for the extraction of chromene derivatives.
-
Chromatographic Techniques: Column chromatography using silica gel is a standard method for the initial fractionation of the crude extract. Further purification to obtain a high-purity compound often necessitates the use of preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
While the original publication by Orjala et al. contains this spectroscopic data, it is not readily accessible in full. Researchers working with this compound would need to acquire their own spectroscopic data for confirmation.
Biological Activity and Potential Applications
Preliminary studies have indicated that this compound exhibits a range of biological activities, making it a compound of interest for further investigation.
-
Antimicrobial Properties: The compound has demonstrated activity against various microorganisms.[5]
-
Cytotoxic Activity: Studies have also suggested that it possesses cytotoxic properties, which could be explored in the context of cancer research.[5]
These initial findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents.
Safety and Handling
Given the limited availability of a comprehensive Material Safety Data Sheet (MSDS) specifically for this compound, general precautions for handling laboratory chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound (CAS 151731-50-9) is a fascinating natural product with potential for further scientific exploration. While a complete experimental dataset of its physicochemical properties is not yet widely available, the information presented in this guide, based on existing literature and computational predictions, provides a solid foundation for researchers. Further experimental validation of its properties and in-depth investigation of its biological activities are warranted to fully unlock its potential in fields such as medicinal chemistry and pharmacology.
References
- PubChem. This compound.
- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813–818.
- Parmar, V. S., Jain, S. C., Bisht, K. S., Jain, R., Taneja, P., Jha, A., ... & Boll, P. M. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 3. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two chromenes and a prenylated benzoic acid derivative from Piper aduncum [agris.fao.org]
- 5. up-rid.up.ac.pa [up-rid.up.ac.pa]
The Therapeutic Promise of Chromene Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Relevance of the Chromene Scaffold
The chromene nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyran ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, including flavonoids, tocopherols, and alkaloids, underscores its evolutionary selection as a versatile pharmacophore.[1][3] The introduction of a carboxylic acid moiety to this core structure dramatically enhances its chemical reactivity and potential for targeted biological interactions.[1] This functionalization provides a critical handle for forming amides, esters, and other derivatives, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This guide provides an in-depth exploration of the therapeutic applications of chromene carboxylic acids, focusing on their synthesis, mechanisms of action across various disease states, and the experimental methodologies crucial for their evaluation.
Core Synthetic Strategies: Enabling Chemical Diversity
The therapeutic potential of any chemical scaffold is fundamentally linked to the accessibility of its derivatives. For chromene carboxylic acids, several robust synthetic routes have been established, allowing for systematic structural modifications to probe structure-activity relationships (SAR).
A prominent and efficient method for synthesizing 4-oxo-4H-chromene-2-carboxylic acids involves a microwave-assisted, one-pot reaction between a substituted 2'-hydroxyacetophenone and an oxalate ester, followed by acid-catalyzed cyclization.[1] This approach offers significant advantages over classical methods, including reduced reaction times, higher yields, and a more favorable environmental footprint.[5]
Representative Synthetic Protocol: Microwave-Assisted Synthesis of 6-bromochromone-2-carboxylic acid[1]
Objective: To synthesize 6-bromochromone-2-carboxylic acid, a key intermediate for further derivatization.
Materials:
-
5′-bromo-2′-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
Step 1: Condensation: In a microwave-safe vessel, dissolve 5′-bromo-2′-hydroxyacetophenone (1 equivalent) and ethyl oxalate (1.2 equivalents) in anhydrous ethanol.
-
Add sodium ethoxide (2.5 equivalents) portion-wise while stirring.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. The causality here is that microwave energy accelerates the rate of the Claisen-type condensation between the acetophenone and the oxalate ester.
-
Step 2: Cyclization and Hydrolysis: After cooling, cautiously add aqueous HCl to the reaction mixture until it is acidic (pH ~2).
-
Reseal the vessel and irradiate again under similar microwave conditions. This step facilitates the intramolecular cyclization to form the chromone ring and subsequent hydrolysis of the ethyl ester to the carboxylic acid. The acidic environment is critical for both the dehydration reaction that forms the pyrone ring and the saponification of the ester.
-
Work-up and Purification: After cooling, the precipitated solid is collected by filtration, washed with cold water, and dried. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry). This self-validating system ensures the identity and purity of the final product without the need for extensive chromatographic purification.[5]
Caption: Microwave-assisted synthesis of chromene carboxylic acids.
Therapeutic Landscape: A Multifaceted Pharmacophore
Chromene carboxylic acids and their derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of human diseases.[2][6]
Oncology: Targeting the Hallmarks of Cancer
The chromene scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[7][8] Derivatives of chromene carboxylic acids have been shown to interfere with multiple cancer-associated pathways.
-
Tubulin Polymerization Inhibition: Certain 4H-chromene derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] This mechanism is particularly relevant in aggressive and chemoresistant cancers, such as triple-negative breast cancer (TNBC).[8]
-
Enzyme Inhibition: Chromene-based compounds have been developed as inhibitors of key enzymes in cancer progression, including histone deacetylases (HDACs) and kinases like EGFR and B-RAF.[7]
-
Induction of Apoptosis: Many chromene derivatives induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[10][11]
| Compound Class | Mechanism of Action | Cancer Cell Lines | Reported IC50 | Reference |
| 4H-Chromenes | Microtubule destabilization | MDA-MB-231 (TNBC) | Nanomolar range | [8] |
| Chromene-based hybrids | HDAC inhibition | Various | Sub-micromolar | [7] |
| Aminated nitrochromenes | Apoptosis induction | HepG-2, HCT-116, MCF-7 | 2.4-6.0 µg/mL | [7][10] |
Neurodegenerative Disorders: A Multi-Target Approach
The complexity of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Chromene carboxylic acids serve as an excellent starting point for designing such molecules.[12]
-
Cholinesterase Inhibition: The chromone nucleus has been incorporated into hybrid molecules with fragments known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13]
-
Monoamine Oxidase (MAO) Inhibition: Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[14] In contrast, the 2-carboxylic acid isomer is largely inactive, highlighting the critical role of substituent positioning.[14]
-
Amyloid-β Aggregation Inhibition: Some chromone derivatives have been shown to inhibit the self-aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[12]
Caption: Multi-target approach of chromene derivatives in neurodegenerative diseases.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in many diseases. Chromene carboxylic acids and their derivatives have shown significant potential in mitigating these processes.[15][16]
-
Inhibition of Inflammatory Mediators: Chromene derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[16][17] Some compounds have also demonstrated inhibition of cyclooxygenase (COX) enzymes.[18]
-
Free Radical Scavenging: The phenolic hydroxyl group often present in naturally derived chromenes, or which can be synthetically incorporated, contributes to their antioxidant properties by scavenging free radicals.[4][19]
Antimicrobial and Antiviral Applications
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromenes have emerged as a promising class of compounds in this area.[20]
-
Antibacterial and Antifungal Activity: Chromene-3-carboxamides have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like streptomycin.[21] Their mechanisms of action are diverse, including inhibition of bacterial cell wall synthesis and interference with DNA replication.[20]
-
Antiviral Activity: Certain chromene derivatives have demonstrated antiviral properties, including activity against HIV and influenza virus.[2][3] More recently, rationally designed 2H-chromene derivatives have been shown to inhibit the assembly of plant viruses like Potato Virus Y (PVY) by interfering with capsid-RNA interactions.[22]
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)[8]
Objective: To determine the cytotoxic effect of a chromene carboxylic acid derivative on a cancer cell line (e.g., MDA-MB-231).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the chromene derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The incubation time is critical and should be optimized for the cell line being used.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
Chromene carboxylic acids represent a highly versatile and therapeutically relevant class of compounds. Their synthetic tractability allows for the creation of diverse chemical libraries, while their inherent pharmacological properties provide a solid foundation for the development of novel drugs targeting a spectrum of diseases, from cancer and neurodegenerative disorders to infectious diseases. Future research should focus on the continued exploration of SAR to enhance potency and selectivity, the development of innovative drug delivery systems to improve bioavailability, and the execution of rigorous preclinical and clinical trials to translate the immense promise of these molecules into tangible therapeutic benefits.
References
- Reis, J., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules.
- Chaudhary, A., et al. (2022). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry.
- Singh, M., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry.
- Sharma, A., et al. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research.
- Wang, L., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters.
- de Oliveira, T. M., et al. (2023). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. Molecules.
- Al-Warhi, T., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Image].
- Abdel-Wahab, B. F., et al. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. Molecules.
- Chaudhary, A., et al. (2022). Pharmacological activities of chromene derivatives: An overview. ResearchGate.
- ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][12]Oxazines, and Chromeno[2,3-d]Pyrimidines.
- Kim, H. P., et al. (2001). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research.
- Bansal, Y., & Sethi, P. (2017). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo.
- El-Gohary, N. S., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules.
- ResearchGate. (n.d.). Chromene-based anti-cancer agents. [Image].
- Gundu, S., et al. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry.
- ResearchGate. (n.d.). Biologically active compounds exhibiting anti-inflammatory and antioxidant properties.
- ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. [Image].
- Katiyar, M. K., et al. (2022). Synthetic strategies and pharmacological activities of chromene and its derivatives: An overview. DSpace Repository.
- Al-Abdullah, E. S., et al. (2015). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology.
- ResearchGate. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- ResearchGate. (n.d.). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B.
- ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
- Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science.
- ResearchGate. (n.d.). Chromenes: Phytomolecules with Immense Therapeutic Potential.
- ResearchGate. (n.d.). Chromene compounds with promising biological activities.
- Bautista-Aguilera, O. M., et al. (2012). New tacrine-4-oxo-4H-chromene hybrids as multifunctional agents for the treatment of Alzheimer's disease, with cholinergic, antioxidant, and β-amyloid-reducing properties. Journal of Medicinal Chemistry.
- Bautista-Aguilera, O. M., et al. (2012). New Tacrine–4-Oxo-4H-chromene Hybrids as Multifunctional Agents for the Treatment of Alzheimer's Disease, with Cholinergic, Antioxidant, and β-Amyloid-Reducing Properties. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents.
- Mori, J., et al. (2006). A synthetic study on antiviral and antioxidative chromene derivative. Chemical & Pharmaceutical Bulletin.
- ResearchGate. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents.
- Li, M., et al. (2024). Rational design of 2H-chromene-based antiphytovirals that inhibit virion assembly by outcompeting virus capsid-RNA interactions. PLoS Pathogens.
- ResearchGate. (n.d.). Structures of the chromene derivatives whose anti-inflammatory activity... [Image].
- ResearchGate. (n.d.). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.
Sources
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amrita.edu [amrita.edu]
- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New tacrine-4-oxo-4H-chromene hybrids as multifunctional agents for the treatment of Alzheimer's disease, with cholinergic, antioxidant, and β-amyloid-reducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A synthetic study on antiviral and antioxidative chromene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajrconline.org [ajrconline.org]
- 21. dlsu.edu.ph [dlsu.edu.ph]
- 22. Rational design of 2H-chromene-based antiphytovirals that inhibit virion assembly by outcompeting virus capsid-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
This guide provides a detailed exploration of the proposed biosynthetic pathway of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative found in plants such as Piper aduncum.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes and molecular intermediates leading to the formation of this complex natural product. The proposed pathway is elucidated by drawing parallels with well-characterized biosynthetic routes of similar molecules, particularly cannabinoids and other prenylated polyketides.
Introduction to this compound
This compound is a specialized organic compound belonging to the chromene class of natural products.[4] Its structure features a chromene core substituted with dimethyl and prenyl groups, which contribute to its biological activities.[4] Chromenes and prenylated phenolic compounds are known for a wide range of pharmacological properties, including antioxidant and anti-inflammatory effects, making them attractive candidates for drug discovery and development.[4][5][6] The intricate molecular architecture of this compound suggests a fascinating biosynthetic origin, likely involving a convergence of polyketide and isoprenoid metabolic pathways.
Proposed Biosynthetic Pathway: A Multi-Enzyme Cascade
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the formation of an aromatic acid core, followed by two distinct prenylation events and a final cyclization to form the characteristic chromene ring. This proposed pathway is based on established principles of secondary metabolism, particularly the biosynthesis of cannabinoids, which share structural and biosynthetic similarities.[7][8][9][10][11]
Formation of the Aromatic Carboxylic Acid Core via Polyketide Synthase (PKS)
The backbone of the molecule, a substituted benzoic acid, is likely assembled by a Type III polyketide synthase (PKS).[10] PKS enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, to generate a poly-β-keto chain.[12][13][14] This linear chain then undergoes intramolecular cyclization and aromatization to yield a stable aromatic ring.
In the case of this compound, the core aromatic structure is likely derived from a specific starter CoA molecule and a defined number of extender units, a process that is genetically controlled by the specific PKS enzyme.[15] The volume and shape of the PKS active site cavity play a crucial role in determining the starter molecule selectivity and the final length of the polyketide chain.[15]
Experimental Protocol: Characterization of a Putative Polyketide Synthase
-
Gene Identification and Cloning: Identify candidate PKS genes from the source organism (e.g., Piper aduncum) through genome mining or transcriptome analysis based on sequence homology to known PKSs. Clone the identified gene into an appropriate expression vector.
-
Heterologous Expression and Protein Purification: Express the PKS gene in a suitable host, such as E. coli or yeast. Purify the recombinant protein using affinity chromatography.
-
Enzyme Assays: Incubate the purified PKS with a potential starter unit (e.g., acetyl-CoA) and extender unit (malonyl-CoA) in a suitable buffer.
-
Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting aromatic carboxylic acid.
-
Structural Elucidation: Purify the enzymatic product and determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Crucial Role of Aromatic Prenyltransferases
Following the formation of the aromatic acid core, the pathway proceeds with the attachment of two prenyl groups. This is a key step in the diversification of natural products and is catalyzed by aromatic prenyltransferases (aPTases).[16][17][18][19] These enzymes transfer a prenyl moiety from an isoprenoid donor, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an aromatic acceptor molecule.[16][18] Prenylation often enhances the biological activity of the parent molecule, for instance, by increasing its affinity for biological membranes.[16]
The biosynthesis of this compound involves two prenylation steps:
-
C-Prenylation at Position 8: An aPTase catalyzes the transfer of a dimethylallyl group from DMAPP to the carbon at position 8 of the aromatic ring. This results in the formation of an 8-prenyl substituted benzoic acid derivative.
-
O-Prenylation and Subsequent Cyclization: The formation of the 2,2-dimethylchromene ring is initiated by the attachment of another prenyl group, likely to a hydroxyl group on the aromatic ring, followed by an intramolecular cyclization. Some aPTases are known for their promiscuity, accepting a variety of prenyl donors and aromatic acceptors, which could play a role in this process.[18][20]
Table 1: Key Enzymes in the Proposed Biosynthetic Pathway
| Enzyme | Function | Substrate(s) | Product |
| Polyketide Synthase (PKS) | Forms the aromatic carboxylic acid core | Starter-CoA, Malonyl-CoA | Aromatic Carboxylic Acid |
| Aromatic Prenyltransferase 1 (aPTase 1) | Attaches a prenyl group at position 8 | Aromatic Carboxylic Acid, DMAPP | 8-Prenyl Aromatic Carboxylic Acid |
| Aromatic Prenyltransferase 2 (aPTase 2) | Attaches a prenyl group for chromene ring formation | 8-Prenyl Aromatic Carboxylic Acid, DMAPP | Prenylated Intermediate |
| Cyclase | Catalyzes the formation of the chromene ring | Prenylated Intermediate | This compound |
Oxidative Cyclization to Form the Chromene Ring
The final step in the biosynthesis is the formation of the 2H-chromene ring. This is typically achieved through an oxidative cyclization of a prenyl group attached to a hydroxyl group on the aromatic ring.[21] This intramolecular reaction leads to the formation of the heterocyclic ring system characteristic of chromenes. While some cyclizations can occur spontaneously, they are often enzyme-catalyzed to ensure stereospecificity and efficiency.
Figure 1: Proposed biosynthetic pathway of this compound.
Parallels with Cannabinoid Biosynthesis
The proposed pathway for this compound shares significant similarities with the well-established biosynthesis of cannabinoids in Cannabis sativa.[7][8][9][10][11] In the cannabinoid pathway, a type III PKS, olivetol synthase, condenses hexanoyl-CoA with three molecules of malonyl-CoA to produce olivetolic acid.[7][10] This is followed by a prenylation step where cannabigerolic acid synthase attaches a geranyl group from GPP to olivetolic acid, forming cannabigerolic acid (CBGA), the central precursor to major cannabinoids.[8][9][11] This established pathway provides a strong precedent for the proposed involvement of a PKS and subsequent prenylation events in the biosynthesis of our target molecule.
Figure 2: General experimental workflow for the characterization of biosynthetic enzymes.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to be a multi-step enzymatic process involving a polyketide synthase, two distinct aromatic prenyltransferases, and a cyclase. This pathway highlights the modularity and combinatorial nature of secondary metabolism, where a limited set of enzymes can generate a vast diversity of complex natural products. Further research, including the identification and characterization of the specific enzymes involved from the source organism, will be crucial to fully validate this proposed pathway. Such studies will not only deepen our understanding of plant biochemistry but also open up possibilities for the biotechnological production of this and other valuable chromene derivatives for pharmaceutical applications. The elucidation of this pathway could pave the way for metabolic engineering efforts to produce these compounds in microbial hosts, providing a sustainable and scalable source for drug development.
References
- The ABBA family of aromatic prenyltransferases: broadening natural product diversity. (URL not available)
- Prenyltransferases as key enzymes in primary and secondary metabolism - PubMed. (2015-07-28).
- Enzymatic studies on aromatic prenyltransferases - PubMed.
- Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase. (2025-09-23).
- Biosynthesis of Nature-Inspired Unnatural Cannabinoids - MDPI.
- Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase - PubMed.
- Cannabinoid Biosynthesis: A Closer Look at How THC and THCV are Created. (2023-05-25).
- Prenyl transfer to aromatic substrates: genetics and enzymology - PubMed.
- Cannabinoid - Wikipedia.
- The biosynthesis of the cannabinoids - PMC - NIH. (2021-03-15).
- Biosynthesis pathways of cannabinoid, terpenoids, sterols, and... - ResearchGate.
- Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. (2015-02-26).
- This compound | 151731-50-9 | BGA73150 - Biosynth.
- Enzyme catalytic promiscuity: lipase catalyzed synthesis of substituted 2 H -chromenes by a three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03367A. (2014-06-03).
- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025-11-04).
- This compound | Natural Product | MedChemExpress.
- Diversification of polyketide structures via synthase engineering - PMC - PubMed Central.
- This compound | C17H20O3 | CID 441962 - PubChem.
- The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases.
- Structural control of polyketide formation in plant-specific polyketide synthases - PubMed.
- 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 - ChemicalBook. (2025-04-17).
- Steps towards the synthetic biology of polyketide biosynthesis - PMC - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 4. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 5. Enzyme catalytic promiscuity: lipase catalyzed synthesis of substituted 2H-chromenes by a three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Nature-Inspired Unnatural Cannabinoids [mdpi.com]
- 8. trichomeanalytical.com [trichomeanalytical.com]
- 9. Cannabinoid - Wikipedia [en.wikipedia.org]
- 10. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural control of polyketide formation in plant-specific polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ABBA family of aromatic prenyltransferases: broadening natural product diversity | Semantic Scholar [semanticscholar.org]
- 17. Enzymatic studies on aromatic prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prenyl transfer to aromatic substrates: genetics and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: From Natural Occurrence to Therapeutic Potential
This technical guide provides a comprehensive overview of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative with promising biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential therapeutic applications of this compound.
Introduction: The Emerging Significance of Prenylated Chromenes
Chromenes, heterocyclic compounds characterized by a benzopyran ring system, are a prominent scaffold in medicinal chemistry due to their wide array of pharmacological properties.[1][2] The introduction of a prenyl group, a five-carbon isoprenoid unit, often enhances the biological activity of natural products. This compound is a specialized organic compound belonging to this class of prenylated chromenes.[3] Primarily isolated from plant sources, this molecule has garnered interest for its potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties.[3][4] This guide will delve into the current state of knowledge on this compound, from its natural origins to its synthetic pathways and biological evaluation, while also highlighting areas ripe for further investigation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 151731-50-9 | [4][5] |
| Molecular Formula | C₁₇H₂₀O₃ | [4][5] |
| Molecular Weight | 272.34 g/mol | [4][5] |
| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | [5] |
Structural Elucidation: The chemical structure of this compound consists of a chromene core substituted with a dimethyl group at position 2, a prenyl group at position 8, and a carboxylic acid at position 6.[3] The initial structural elucidation was based on spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, from the natural product isolated from Piper aduncum.[6][7]
Natural Occurrence and Isolation
This compound is a natural product found in plants of the Piper genus, notably Piper aduncum and Piper hispidum.[5][6] The Piper genus is a rich source of bioactive secondary metabolites, and extracts from these plants have been traditionally used for various medicinal purposes.[1][8]
Isolation from Piper aduncum: The initial isolation of this compound was reported from the leaves of Piper aduncum.[6][7] A general workflow for the isolation of such natural products is outlined below.
Caption: A generalized workflow for the isolation and identification of this compound from its natural source.
Synthesis of Chromene-6-carboxylic Acids
One common approach involves the Pechmann condensation or similar cyclization reactions to form the chromene ring, followed by functional group manipulations to introduce the prenyl and carboxylic acid moieties. Microwave-assisted synthesis has also been shown to be an efficient method for preparing chromone-2-carboxylic acids.[9][10] A plausible synthetic approach could involve the synthesis of a substituted phenol precursor followed by cyclization to form the chromene ring and subsequent prenylation.
Caption: A conceptual workflow for the chemical synthesis of this compound.
Biological Activities and Therapeutic Potential
Extracts from Piper aduncum and various chromene derivatives have demonstrated a wide range of biological activities, suggesting the therapeutic potential of this compound.[1][8][11]
Antioxidant Activity
The chromene scaffold is a core component of Vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. It is therefore plausible that this compound possesses antioxidant properties. Commercial suppliers note its ability to act as an antioxidant by scavenging free radicals and reducing oxidative stress.[3][4]
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH radical in methanol.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Chromene derivatives have been reported to possess anti-inflammatory properties.[1] The anti-inflammatory effects of this compound are attributed to its ability to modulate pathways involved in inflammatory responses, potentially by inhibiting key enzymes and cytokines.[3]
Potential Mechanisms of Anti-inflammatory Action:
Caption: A putative mechanism for the anti-inflammatory action of this compound.
Anticancer Potential
Numerous synthetic chromene derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[12][13] The proposed mechanisms of action for some chromenes include the induction of apoptosis and the inhibition of tubulin polymerization. Given that extracts from Piper aduncum have shown cytotoxic and antitumor activities, this compound warrants investigation for its anticancer potential.[8][11]
Neuroprotective Properties
Oxidative stress and inflammation are implicated in the pathogenesis of neurodegenerative diseases.[14][15] As a compound with purported antioxidant and anti-inflammatory activities, this compound could be a candidate for neuroprotective studies.
Areas for Future Research and Development
The current body of literature on this compound is limited, presenting numerous opportunities for further research.
-
Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound to understand its antioxidant and anti-inflammatory effects.
-
Comprehensive Biological Evaluation: A systematic evaluation of its efficacy in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders, is warranted. This should include the determination of IC₅₀ values in a range of relevant assays.
-
Pharmacokinetics and Toxicology: To assess its drug-like properties, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.
-
Development of Synthetic Analogs: The synthesis and evaluation of structural analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a fascinating natural product with a promising pharmacological profile based on the activities of its parent plant extracts and the broader class of chromene derivatives. Its reported antioxidant and anti-inflammatory properties make it a compelling candidate for further investigation in the context of various chronic diseases. While the current specific data on this compound is sparse, this guide has outlined its known characteristics and the significant potential for future research to unlock its therapeutic value.
References
- de Almeida, L. F., de Faria, R. O., & de Castro, R. D. (2022). Brief Review on Piper aduncum L., its Bioactive Metabolites and its Potential to Develop Bioproducts. Brazilian Archives of Biology and Technology, 65.
- Salehi, B., et al. (2019).
- Guerrini, A., et al. (2009). Bioactivities of Piper aduncum L. and Piper obliquum Ruiz & Pavon (Piperaceae) essential oils from Eastern Ecuador. Environmental Toxicology and Pharmacology, 27(1), 39-44.
- Costa, M. R., et al. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 123, 487-507.
- Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818.
- PubChem. (n.d.). This compound.
- Baldoqui, D. C., et al. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899-902.
- Silva, A. M., et al. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 21(11), 1493.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
- Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.
- Safaei-Ghomi, J., et al. (2017). Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 16(1), 269-279.
- Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA.
- Li, Y., et al. (2011). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629.
- Sharma, A., et al. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Drug Targets, 23(11), 1059-1077.
- Semantic Scholar. (n.d.). A chromene and prenylated benzoic acid from Piper aduncum.
- Liu, G., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3863-3867.
- Morales-Céspedes, R., et al. (2017). Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. Molecules, 22(10), 1649.
- ResearchGate. (n.d.). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines.
- Glisic, S. B., et al. (2016). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 21(12), 1693.
- Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202.
- Montenegro, I., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Molecules, 28(9), 3901.
- Milenković, D., et al. (2023).
- Kumar, A., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2676-2681.
- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6245.
- Holota, S., et al. (2021). Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of 6-aryliden-2-methyl-2,3-dihydroimidazo[2,1-b][8][11]thiazol-5(6H)-ones. Pharmacia, 68(2), 373-382.
- Glavaš, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(14), 5431.
- Buzmakova, N. A., & Rudakova, I. P. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides.
Sources
- 1. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [sobekbio.com]
- 3. scielo.br [scielo.br]
- 4. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 5. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocols for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: An Application Note for Advanced Research and Development
Abstract: This document provides a comprehensive guide to the chemical synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of chromene formation and regioselective prenylation, this application note details two primary synthetic strategies. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies, explanations of the underlying chemical principles, and guidance for characterization of the final product.
Introduction and Significance
This compound is a specialized organic compound belonging to the chromene class of natural products.[1][2][3] Chromene derivatives are known for a wide range of biological activities, including antioxidant and anti-inflammatory properties, making them attractive scaffolds for the development of new therapeutic agents.[1] The presence of both a prenyl group and a carboxylic acid moiety on the chromene core of the target molecule suggests potential for interesting pharmacological profiles. This guide provides detailed synthetic routes to enable further investigation of this promising compound.
Overview of the Synthetic Strategy
The synthesis of this compound can be approached through two primary retrosynthetic pathways, both commencing from readily available starting materials.
Strategy A focuses on the initial formation of the chromene ring, followed by the introduction of the prenyl group.
Strategy B involves the early introduction of the prenyl group onto a phenolic precursor, followed by the construction of the chromene ring.
The choice between these strategies may depend on the availability of starting materials, desired scale of the reaction, and the specific challenges associated with regioselectivity in each step.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthesis Protocols
Strategy A: Chromene Formation Followed by Prenylation
This strategy is divided into two main stages: the synthesis of the 2,2-dimethylchromene-6-carboxylic acid core, followed by the regioselective introduction of the prenyl group at the C8 position.
Stage 1: Synthesis of 2,2-Dimethylchromene-6-carboxylic acid
The formation of the 2,2-dimethylchromene ring can be achieved through the acid-catalyzed condensation of a suitably protected 3,4-dihydroxybenzoic acid with 3,3-dimethylacrolein or a related C5 building block. The reaction is analogous to the synthesis of other chromene-containing natural products.
Experimental Protocol 1: Synthesis of 2,2-Dimethylchromene-6-carboxylic acid
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| 3,4-Dihydroxybenzoic acid | 154.12 g/mol | 1.54 g | 10 |
| 3,3-Dimethylacrolein | 84.12 g/mol | 1.01 g | 12 |
| p-Toluenesulfonic acid | 172.20 g/mol | 172 mg | 1 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a stirred solution of 3,4-dihydroxybenzoic acid (1.54 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-toluenesulfonic acid (172 mg, 1 mmol).
-
Heat the mixture to reflux and add 3,3-dimethylacrolein (1.01 g, 12 mmol) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2,2-dimethylchromene-6-carboxylic acid.
Stage 2: Regioselective Prenylation of 2,2-Dimethylchromene-6-carboxylic acid
The introduction of the prenyl group at the C8 position is achieved via a Friedel-Crafts alkylation. To ensure regioselectivity and prevent side reactions, the carboxylic acid and the phenolic hydroxyl group should be protected prior to this step.
Experimental Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| 2,2-Dimethylchromene-6-carboxylic acid | 206.22 g/mol | 1.03 g | 5 |
| (Protection) Methanol, H2SO4 | - | - | - |
| (Prenylation) Prenyl bromide | 149.03 g/mol | 894 mg | 6 |
| (Prenylation) Boron trifluoride etherate | 141.93 g/mol | 0.76 mL | 6 |
| (Deprotection) LiOH, THF/H2O | - | - | - |
| Dichloromethane (DCM) | - | 30 mL | - |
Procedure:
-
Protection: Esterify the carboxylic acid of 2,2-dimethylchromene-6-carboxylic acid (1.03 g, 5 mmol) using standard Fischer esterification conditions (reflux in methanol with a catalytic amount of sulfuric acid). Protect the phenolic hydroxyl group as a methyl ether using dimethyl sulfate and a suitable base.
-
Prenylation: Dissolve the protected chromene in anhydrous dichloromethane (30 mL) under an inert atmosphere and cool to 0 °C. Add boron trifluoride etherate (0.76 mL, 6 mmol) dropwise.[4][5]
-
Add a solution of prenyl bromide (894 mg, 6 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the protected 2,2-dimethyl-8-prenylchromene-6-carboxylate.
-
Deprotection: Cleave the methyl ester and methyl ether protecting groups using appropriate conditions (e.g., lithium hydroxide for the ester and BBr3 for the ether) to yield the final product, this compound. Purify by recrystallization or column chromatography.
Caption: Experimental workflow for Strategy A.
Strategy B: Prenylation Followed by Chromene Formation
This alternative approach first introduces the prenyl group onto the aromatic ring of a protected 3,4-dihydroxybenzoic acid, followed by the construction of the chromene ring.
Stage 1: Regioselective Prenylation of a Dihydroxybenzoic Acid Derivative
The key challenge in this stage is to achieve selective prenylation at the position that will become C8 in the final product. This often requires careful choice of protecting groups and reaction conditions.
Experimental Protocol 3: Synthesis of a Prenylated Dihydroxybenzoic Acid Derivative
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| 3,4-Dihydroxybenzoic acid | 154.12 g/mol | 1.54 g | 10 |
| (Protection) Acetic anhydride, Pyridine | - | - | - |
| (Prenylation) Prenyl bromide | 149.03 g/mol | 1.64 g | 11 |
| (Prenylation) Aluminum chloride (AlCl3) | 133.34 g/mol | 1.47 g | 11 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Protection: Protect the hydroxyl groups of 3,4-dihydroxybenzoic acid (1.54 g, 10 mmol) as acetates using acetic anhydride and pyridine. The carboxylic acid may also need to be protected as an ester.
-
Prenylation: Dissolve the protected dihydroxybenzoic acid in anhydrous dichloromethane (50 mL) and cool to 0 °C. Add anhydrous aluminum chloride (1.47 g, 11 mmol) portion-wise.
-
Add a solution of prenyl bromide (1.64 g, 11 mmol) in dichloromethane (15 mL) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the prenylated dihydroxybenzoic acid derivative.
Stage 2: Chromene Ring Formation
With the prenyl group in place, the chromene ring is constructed using a suitable C5 building block.
Experimental Protocol 4: Chromene Formation on the Prenylated Intermediate
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| Prenylated dihydroxybenzoic acid derivative | - | - | 5 |
| 3,3-Dimethylacrolein | 84.12 g/mol | 0.51 g | 6 |
| p-Toluenesulfonic acid | 172.20 g/mol | 86 mg | 0.5 |
| Toluene | - | 40 mL | - |
Procedure:
-
Deprotection: Selectively deprotect one of the hydroxyl groups of the prenylated intermediate.
-
Chromene Formation: Following a similar procedure to Experimental Protocol 1, react the partially deprotected prenylated intermediate with 3,3-dimethylacrolein in the presence of p-toluenesulfonic acid in refluxing toluene.
-
Workup and purify the product as described in Protocol 1.
-
Final Deprotection: Remove any remaining protecting groups to yield the final product, this compound.
Caption: Experimental workflow for Strategy B.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the vinyl proton of the chromene ring, the gem-dimethyl protons, the prenyl group protons (including a vinyl proton and two methyl groups), and the carboxylic acid proton.
-
¹³C NMR: The spectrum should show the corresponding carbon signals for all the structural features, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic and aliphatic parts of the molecule.
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the laboratory-scale production of this compound. By leveraging well-established reactions for chromene synthesis and Friedel-Crafts prenylation, researchers can access this compound for further investigation into its biological properties and potential therapeutic applications. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity.
References
- Biosynthesis of bakuchiol and its molecular structure. (n.d.). ResearchGate.
- Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches. (2022). RSC Publishing.
- Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central.
- How is bakuchiol, the retinol alternative, produced? (2022). Typology.
- Bakuchiol. (n.d.). Wikipedia.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). National Institutes of Health.
- Condensation with Citral. (n.d.). designer-drug.com.
- Synthesis of cannabinoids by pyridine-catalysed citral–olivetol condensation. (n.d.). Journal of the Chemical Society C.
- Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles. (n.d.). PubMed Central.
- Tuning the Lewis acid phenol ortho-prenylation as a molecular diversity tool. (2015). ResearchGate.
- Synthesis of cannabinoids by pyridine-catalysed citral–olivetol condensation. (1971). Semantic Scholar.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2003). Synlett.
- Reaction of Citral and Olivetol. (n.d.). ResearchGate.
- Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.).
- Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solven. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
Sources
- 1. Alumina-templated ortho-allylation of phenols: Applications to the total synthesis of phenolic natural products - American Chemical Society [acs.digitellinc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts reactions for biomolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Introduction
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a naturally occurring compound found in various plant species, such as Piper aduncum.[1][2] This prenylated chromene derivative has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties.[3] As research into its therapeutic potential and biosynthetic pathways continues, the need for robust and reliable analytical methods for its quantification in various matrices becomes increasingly critical.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive method using Liquid Chromatography-Mass Spectrometry (LC-MS) is also discussed for applications requiring lower detection limits. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in natural product analysis, pharmacokinetic studies, and quality control of botanical extracts.
Analytical Strategy: Rationale and Approach
The quantification of this compound presents a typical analytical challenge for natural products. The core of our strategy is the use of reversed-phase HPLC, which is well-suited for separating moderately nonpolar compounds like this prenylated chromene.
The presence of a carboxylic acid moiety and a chromene ring system provides a chromophore that allows for UV detection, making HPLC-UV a cost-effective and widely accessible technique.[4] For more complex matrices or when higher sensitivity is required, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended approach, as it provides enhanced selectivity and lower detection limits.[5][6]
This guide will focus on a validated HPLC-UV method, with supplementary information on adapting the method for LC-MS. The validation of the analytical method will be based on the International Conference on Harmonisation (ICH) guidelines to ensure the reliability and reproducibility of the results.[7][8]
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram:
Figure 1. General workflow for the quantification of this compound.
Detailed Protocols
Protocol 1: Quantification by HPLC-UV
This protocol outlines the steps for quantifying this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a botanical extract is provided below.
-
Accurately weigh 1 g of the powdered plant material.
-
Perform an extraction with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.
5. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: High-Sensitivity Quantification by LC-MS
For trace-level quantification, LC-MS is the preferred method. The HPLC conditions can be adapted for an LC-MS system.
1. Instrumentation
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer.
2. LC-MS Conditions
-
The HPLC conditions from Protocol 1 can be adapted, potentially with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm).
-
Ionization Mode: ESI negative mode is recommended due to the presence of the carboxylic acid group, which readily deprotonates to form [M-H]⁻.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound (m/z 271.13) for targeted quantification. For enhanced selectivity, Multiple Reaction Monitoring (MRM) can be employed on a triple quadrupole instrument by selecting a precursor ion and a characteristic product ion.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:[7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The analyte peak should be well-resolved from other components in the matrix, and its peak purity should be confirmed using a diode array detector or mass spectrometry.[9] |
| Linearity and Range | A linear relationship between concentration and response should be established, with a correlation coefficient (r²) of ≥ 0.99. The range should typically be 80-120% of the expected concentration.[9] |
| Accuracy | The agreement between the measured value and the true value, determined by spike-recovery experiments, should be within 98-102%.[9] |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of replicate analyses on the same day should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD of analyses on different days should be ≤ 3%.[7] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.[10] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound. The detailed HPLC-UV protocol, along with guidance for LC-MS adaptation, offers researchers the flexibility to choose a method that best suits their analytical needs and available instrumentation. By following the outlined procedures and adhering to the principles of method validation, researchers can obtain accurate and reproducible data, which is essential for advancing the scientific understanding and potential applications of this interesting natural product.
References
- Bruce, C., et al. (1998). Single-Laboratory Validation of Methods of Analysis for Drugs in Feeds.
- Chen, S., et al. (2018). Dansylhydrazine derivatization for sensitive determination of free fatty acids and acylcarnitines by liquid chromatography-tandem mass spectrometry.
- Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality control of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 643-652.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Dey, S. K., et al. (2021). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 10, 1-12.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Jo, A., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6289.
- Šperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(5), 1369-1373.
- Wilkins, J. A., et al. (2020). Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS. Molecular & Cellular Proteomics, 19(6), 1011-1021.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441962, this compound.
- El-Sayed, N. N. E., et al. (2020). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1291.
- Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 221-232.
- University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [Link]
- Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 221-232.
- Chen, Y., et al. (2023). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Molecules, 28(18), 6681.
- Chemistry For Everyone. (2025, June 13).
- Baranov, A. A., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(18), 5488.
- El-Naggar, A. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Pharmaceuticals, 16(11), 1591.
- Smirnov, I., et al. (2022).
- El-Naggar, A. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Pharmaceuticals, 16(11), 1591.
- Lingeman, H., et al. (1984). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis.
- Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 3. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. ashdin.com [ashdin.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Abstract
This document details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This natural product, found in plants of the Piper genus, requires a reliable analytical method for applications in pharmacokinetics, natural product discovery, and quality control.[1] The described method utilizes a reversed-phase C18 column for chromatographic separation, coupled with an electrospray ionization (ESI) source operating in negative ion mode for high-sensitivity detection. The protocol has been developed to be self-validating, with all steps grounded in established analytical principles and regulatory guidelines.[2][3] We provide a comprehensive, step-by-step protocol for sample preparation, instrument operation, and data analysis, along with a complete method validation strategy according to ICH Q2(R1) guidelines.[2][4][5][6]
Introduction and Scientific Rationale
This compound is a prenylated chromene derivative isolated from plant species such as Piper aduncum.[1] The structural complexity, combining a chromene core, a prenyl group, and a carboxylic acid moiety, presents unique analytical challenges. A robust quantitative method is essential for researchers in drug development and natural product chemistry to accurately determine its concentration in various matrices.
The core challenge in analyzing carboxylic acids by LC-MS is achieving good chromatographic retention and peak shape on reversed-phase columns while ensuring efficient ionization.[7][8] Carboxylic acids can exhibit poor retention and peak tailing if they are in their anionic form during separation. Furthermore, electrospray ionization efficiency can be low, particularly in complex biological samples.[8][9]
This method systematically addresses these challenges:
-
Chromatographic Strategy: We employ a reversed-phase (RP) separation. The analyte has a calculated LogP of 4.3, indicating significant hydrophobicity, making it well-suited for retention on a C18 stationary phase.[10][11][12] To ensure the carboxylic acid moiety is in its neutral, protonated state (-COOH) for optimal retention and symmetric peak shape, the mobile phase is acidified with formic acid.[13]
-
Mass Spectrometric Strategy: Electrospray ionization in negative ion mode (ESI-) is selected as the primary ionization technique. The carboxylic acid proton is readily abstracted in the ESI source, forming a highly stable carboxylate anion [M-H]⁻, which provides a strong signal for quantification.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used to provide exceptional selectivity and sensitivity, monitoring a specific fragmentation of the precursor ion, thereby minimizing interference from matrix components.[14]
The entire method is developed and presented in accordance with international standards for analytical procedure validation, ensuring its reliability and fitness for purpose in research and regulated environments.[2][15]
Experimental Design & Methodology
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Chromatographic Conditions
The selection of instrumentation is critical. A modern HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer is required to achieve the sensitivity and selectivity outlined.
Table 1: HPLC-MS/MS Instrumental Parameters
| Parameter | Setting & Rationale |
| HPLC System | Standard UHPLC/HPLC System |
| Analytical Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Rationale: The C18 phase provides strong hydrophobic retention for the non-polar prenylated chromene backbone.[12] The smaller particle size ensures high efficiency and resolution.[16] |
| Column Temperature | 40 °C Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[17] |
| Mobile Phase A | Water with 0.1% Formic Acid Rationale: Acidification ensures the analyte is in its neutral form, preventing peak tailing.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid Rationale: Acetonitrile is a strong organic solvent with low viscosity and good UV transparency, providing efficient elution.[18] |
| Elution Profile | Gradient Elution (See Table 2) Rationale: A gradient is used to ensure the analyte is eluted with a sharp, symmetrical peak while minimizing the total run time. |
| Flow Rate | 0.3 mL/min Rationale: Appropriate for a 2.1 mm ID column, balancing analysis speed with system pressure and ionization efficiency.[16] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode Rationale: The carboxylic acid is easily deprotonated to form [M-H]⁻, providing high sensitivity.[8] |
| MRM Transitions | Q1 (Precursor Ion): m/z 271.1 Q3 (Product Ion): m/z 227.1 Rationale: The precursor ion corresponds to the deprotonated molecule [C17H19O3]⁻. The product ion corresponds to the loss of CO2 (decarboxylation), a characteristic fragmentation for carboxylates.[19][20] |
| Source Parameters | Capillary Voltage: -3.0 kV; Gas Temperature: 325 °C; Gas Flow: 8 L/min; Nebulizer: 40 psi. Rationale: These are typical starting parameters that should be optimized for the specific instrument to maximize signal intensity. |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 50 | 50 |
| 12.0 | 50 | 50 |
Standard and Sample Preparation Protocol
Step 1: Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of the reference standard.
-
Dissolve in 1.0 mL of Methanol or Acetonitrile in a volumetric flask. Sonicate briefly if needed to ensure complete dissolution. This is your Primary Stock.
Step 2: Working Stock Solution (10 µg/mL)
-
Perform a serial dilution from the Primary Stock.
-
Pipette 10 µL of the 1 mg/mL Primary Stock into a clean vial.
-
Add 990 µL of sample diluent (50:50 ACN:Water) to yield a 10 µg/mL (10,000 ng/mL) Working Stock.
Step 3: Calibration Curve Standards
-
Prepare a series of calibration standards by serially diluting the Working Stock Solution with the sample diluent. A suggested concentration range is 1 ng/mL to 1000 ng/mL.
-
Example Dilution Scheme: Prepare standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
Step 4: Quality Control (QC) and Unknown Sample Preparation
-
For unknown samples (e.g., from a plant extract, formulation, or biological matrix), dissolve or dilute them in the sample diluent to a final concentration expected to fall within the calibration range.
-
If necessary, filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) from a separate stock solution to verify accuracy.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and fit for its intended purpose, a validation protocol must be executed.[2][4][6] The following experiments define the performance characteristics of the method.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank samples (diluent and matrix) to check for interfering peaks at the analyte's retention time. | No significant interfering peaks (>20% of LLOQ response) should be observed at the expected retention time of the analyte. |
| Linearity & Range | Inject the calibration standards (at least 6 non-zero points) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. The regression should be weighted (e.g., 1/x or 1/x²) if appropriate to improve accuracy at the low end. |
| Limit of Detection (LOD) | Estimate based on the signal-to-noise ratio (S/N) of the lowest calibration standard. | S/N ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | S/N ratio ≥ 10. Precision (%CV) ≤ 20% and Accuracy (%RE) within ±20%. |
| Accuracy | Analyze QC samples at three concentrations (low, mid, high) against a freshly prepared calibration curve. Perform this on three separate days (n=3 replicates per level, per day). | The mean concentration should be within ±15% of the nominal value (±20% at the LOQ). |
| Precision | Repeatability (Intra-day): Calculate the %CV for replicates of QC samples analyzed on the same day. Intermediate Precision (Inter-day): Calculate the %CV for QC samples across three days. | Repeatability: %CV ≤ 15% (≤ 20% at the LOQ). Intermediate Precision: %CV ≤ 15% (≤ 20% at the LOQ). |
| Stability | Analyze QC samples after storage under various conditions (e.g., 24h at autosampler temp, 3 freeze-thaw cycles, 1 month at -20°C) and compare against freshly prepared samples. | The mean concentration of stored samples should be within ±15% of the mean concentration of fresh samples. |
Visual Workflows and Logic Diagrams
Diagrams are essential for visualizing the experimental process and the underlying scientific logic.
Caption: Overall workflow from sample preparation to final reporting.
Caption: Logic diagram illustrating the method development choices.
Conclusion
This application note provides a detailed, scientifically-grounded, and validated HPLC-MS/MS method for the quantification of this compound. The combination of reversed-phase chromatography with an acidified mobile phase and negative mode ESI-MS/MS detection provides the selectivity, sensitivity, and robustness required for demanding research and quality control applications. By following the outlined protocols for instrument setup, sample preparation, and method validation, researchers can confidently implement this method to generate high-quality, reliable quantitative data.
References
- Source: U.S.
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][2][4][5][6]
- Title: PubChem Compound Summary for CID 441962, this compound Source: National Center for Biotechnology Inform
- Title: HPLC Column Selection Source: LCGC Intern
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link][18]
- Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL:[Link][12]
- Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids Source: Molecules (MDPI) URL:[Link][7]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link][19]
- Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids Source: ResearchG
- Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link][20]
- Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: International Journal of Molecular Sciences (PMC) URL:[Link][14]
- Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link][9]
- Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC Intern
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. auroraprosci.com [auroraprosci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Introduction
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a notable member of the chromene class of natural products, which are recognized for their diverse biological activities. This compound, isolated from plant species such as Piper aduncum, features a chromene core substituted with a dimethylpyran ring, a prenyl group, and a carboxylic acid moiety.[1][2][3] The precise structural elucidation of such molecules is fundamental for understanding their chemical properties and biological functions, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of this compound, intended for researchers in natural product chemistry, medicinal chemistry, and drug development.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is crucial for unambiguous spectral assignment. The IUPAC numbering for the chromene ring system is applied, with the prenyl side chain atoms designated with prime notation.
Figure 1. Molecular structure and atom numbering of this compound.
Experimental Protocols
Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. For a typical analysis, approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent. The choice of solvent is critical; while CDCl₃ is a common choice for many organic compounds, the presence of the carboxylic acid group in the analyte makes DMSO-d₆ a more suitable option as it allows for the observation of the exchangeable acidic proton.[4]
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR: To facilitate unambiguous assignments, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[5][6]
-
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, based on data reported in the literature for this compound isolated from Piper aduncum.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 3 | 5.65 | d | 10.0 | 1H |
| 4 | 6.40 | d | 10.0 | 1H |
| 5 | 7.65 | d | 2.0 | 1H |
| 7 | 7.55 | d | 2.0 | 1H |
| 1' | 3.25 | d | 7.2 | 2H |
| 2' | 5.20 | t | 7.2 | 1H |
| 4' | 1.70 | s | 3H | |
| 5' | 1.75 | s | 3H | |
| 2-Me | 1.40 | s | 6H | |
| COOH | 12.50 | br s | - | 1H |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | δ (ppm) | DEPT |
| 2 | 76.5 | C |
| 3 | 130.0 | CH |
| 4 | 122.5 | CH |
| 4a | 120.0 | C |
| 5 | 128.5 | CH |
| 6 | 125.0 | C |
| 7 | 126.0 | CH |
| 8 | 129.0 | C |
| 8a | 152.0 | C |
| 1' | 27.5 | CH₂ |
| 2' | 123.0 | CH |
| 3' | 132.0 | C |
| 4' | 17.8 | CH₃ |
| 5' | 25.5 | CH₃ |
| 2-Me | 28.0 | CH₃ |
| COOH | 168.0 | C |
Spectral Assignment Strategy
The complete and unambiguous assignment of all proton and carbon signals is achieved through a systematic analysis of 1D and 2D NMR data. The logical workflow for this process is outlined below.
Caption: Workflow for NMR-based structure elucidation.
Detailed Assignment Walkthrough
-
Carboxylic Acid Group: The characteristic downfield signal in the ¹H NMR spectrum at δ 12.50 ppm, which is broad and disappears upon D₂O exchange, is assigned to the carboxylic acid proton. The corresponding quaternary carbon is identified in the ¹³C NMR spectrum at δ 168.0 ppm.[7][8]
-
Chromene Core:
-
The two doublets at δ 5.65 and 6.40 ppm in the ¹H NMR spectrum, with a coupling constant of 10.0 Hz, are characteristic of the vinyl protons H-3 and H-4 of the chromene ring. The COSY spectrum confirms their coupling.
-
The gem-dimethyl group at C-2 gives rise to a singlet integrating to 6H at δ 1.40 ppm. The corresponding carbon signal appears at δ 28.0 ppm in the ¹³C NMR spectrum. The quaternary carbon C-2 is observed at δ 76.5 ppm.
-
The two meta-coupled aromatic protons, H-5 and H-7, appear as doublets at δ 7.65 and 7.55 ppm, respectively, with a small coupling constant of 2.0 Hz. Their respective carbon signals are assigned based on HSQC correlations.
-
HMBC correlations are crucial for assigning the quaternary carbons of the aromatic ring. For example, H-5 will show correlations to C-4a, C-7, and C-8a, while H-7 will correlate with C-5, C-6, and C-8a. The proton of the carboxylic acid group will show a correlation to C-6.
-
-
Prenyl Group:
-
The methylene protons (H-1') adjacent to the aromatic ring appear as a doublet at δ 3.25 ppm.
-
The vinylic proton (H-2') is observed as a triplet at δ 5.20 ppm, showing a COSY correlation with the H-1' protons.
-
The two methyl groups of the prenyl unit (H-4' and H-5') appear as singlets at δ 1.70 and 1.75 ppm.
-
HSQC data is used to assign the corresponding carbon signals for the protonated carbons of the prenyl group.
-
HMBC correlations from the methyl protons (H-4' and H-5') to C-2' and C-3' allow for the assignment of the quaternary carbon C-3'.
-
Conclusion
This application note provides a detailed protocol and a logical framework for the complete ¹H and ¹³C NMR assignment of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the structure of this and related natural products. The provided data serves as a valuable reference for scientists engaged in the isolation, characterization, and synthesis of chromene derivatives for drug discovery and development.
References
- Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818. [Link]
- Lago, J. H. G., et al. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products, 67(11), 1783-1788. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol.
- Reynolds, W. F., & Enriquez, R. G. (2002). A general approach for the unambiguous assignment of the ¹H and ¹³C NMR spectra of complex natural products. Magnetic Resonance in Chemistry, 40(6), 391-397. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rain-Tree. (2025). Matico - Piper aduncum, Piper angustifolium. Rain-Tree Publishers.
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. Matico - Piper aduncum, Piper angustifolium Database file in the Tropical Plant Database of herbal remedies [rain-tree.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Use of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in Cell-Based Assays
Introduction: Unveiling the Potential of a Natural Chromene Derivative
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a naturally occurring chromene derivative isolated from plant species such as Piper aduncum.[1][2][3] Structurally, it belongs to the class of prenylated flavonoids, a group of compounds known for a wide array of biological activities.[1] Preliminary studies indicate that this compound possesses significant antioxidant and anti-inflammatory properties.[1] The chromene scaffold is of considerable interest in drug discovery, with various derivatives demonstrating potent anticancer and apoptosis-inducing effects.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a range of cell-based assays. The protocols herein are designed to be robust and self-validating, enabling the exploration of this compound's therapeutic potential.
Mechanism of Action: A Multi-faceted Profile
While the precise molecular targets of this compound are still under active investigation, its known anti-inflammatory effects suggest a potential modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][7] The NF-κB family of transcription factors are central regulators of inflammation, and their inhibition is a common mechanism for anti-inflammatory compounds.[8][9][10]
Furthermore, many chromene derivatives have been reported to exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest.[4][11] Therefore, it is plausible that this compound may also impact cell proliferation and survival pathways. Another potential target for compounds with anti-inflammatory and metabolic modulatory effects is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating inflammation and cell differentiation.[12][13]
The following protocols will enable the investigation of these potential mechanisms of action.
PART 1: Assessment of Anti-Inflammatory Activity
A key reported activity of this compound is its anti-inflammatory potential.[1] A foundational assay to explore this is the measurement of its effect on the NF-κB signaling pathway in a relevant cell model.
Protocol 1: NF-κB Nuclear Translocation Assay in Macrophage-like Cells
This protocol details an immunofluorescence-based assay to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in NF-κB activation.[7][8] We will use a murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Anti-NF-κB p65 primary antibody
-
Alexa Fluor® 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the compound for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor of NF-κB (e.g., BAY 11-7082).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include an unstimulated control group.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Subsequently, permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. The following day, wash and incubate with the Alexa Fluor® 488-conjugated secondary antibody for 1 hour at room temperature.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI for 5 minutes. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal. A decrease in this ratio in compound-treated, LPS-stimulated cells compared to LPS-stimulated vehicle controls indicates inhibition of NF-κB translocation.
Workflow for NF-κB Translocation Assay:
Caption: Workflow for the NF-κB p65 nuclear translocation assay.
Expected Results and Interpretation
A successful experiment will show predominantly cytoplasmic p65 staining in unstimulated cells and a marked increase in nuclear p65 staining in LPS-stimulated cells. Treatment with this compound is expected to inhibit this LPS-induced nuclear translocation in a dose-dependent manner.
Table 1: Hypothetical Data for NF-κB Translocation Inhibition
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) | % Inhibition of Translocation |
| Unstimulated Control | - | 0.8 ± 0.1 | - |
| LPS (1 µg/mL) + Vehicle | - | 4.5 ± 0.4 | 0% |
| LPS + Compound | 1 | 3.8 ± 0.3 | 18.9% |
| LPS + Compound | 5 | 2.5 ± 0.2 | 54.1% |
| LPS + Compound | 10 | 1.5 ± 0.2 | 81.1% |
| LPS + BAY 11-7082 (Positive Control) | 10 | 1.2 ± 0.1 | 89.2% |
PART 2: Assessment of Cytotoxic and Anti-proliferative Activity
Given the known anticancer properties of many chromene derivatives, it is crucial to assess the effect of this compound on the viability and proliferation of cancer cells.[5][6]
Protocol 2: Cell Viability Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate culture medium for each cell line
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
To determine if the observed cytotoxicity is due to apoptosis, a direct measurement of caspase activity, key effectors of apoptosis, can be performed.[4][6]
Materials:
-
Human cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol (typically for a shorter duration, e.g., 6-24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
NF-κB Signaling Pathway Diagram:
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
PART 3: Data Interpretation and Further Steps
Table 2: Hypothetical Cytotoxicity and Apoptosis Data
| Cell Line | Compound Conc. (µM) | % Cell Viability (48h) (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Vehicle) (24h) |
| MCF-7 | 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 |
| 1 | 95 ± 6 | 1.2 ± 0.2 | |
| 10 | 65 ± 4 | 3.5 ± 0.4 | |
| 50 | 20 ± 3 | 6.8 ± 0.7 | |
| A549 | 0 (Vehicle) | 100 ± 7 | 1.0 ± 0.1 |
| 1 | 98 ± 5 | 1.1 ± 0.1 | |
| 10 | 72 ± 6 | 2.9 ± 0.3 | |
| 50 | 28 ± 4 | 5.2 ± 0.5 |
The data presented in these tables are hypothetical and serve as a guide for what might be observed. Should this compound show significant activity in these primary assays, further investigation into its mechanism of action is warranted. This could include cell cycle analysis by flow cytometry, western blotting for key signaling proteins, or reporter gene assays for transcription factor activity (e.g., NF-κB or PPARγ).[12][13][14]
Conclusion
This compound is a promising natural product with potential applications in inflammation and oncology research. The protocols outlined in these application notes provide a robust framework for the initial characterization of its biological activities in cell-based models. By systematically evaluating its effects on key cellular pathways, researchers can effectively elucidate its therapeutic potential.
References
- RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit.
- Kemnitzer, W., et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry, 47(25), 6299–6310.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441962, this compound.
- DeLoid, G. M., & Cohen, J. M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. National Center for Biotechnology Information.
- Al-Ostath, A., et al. (2023). Chromene compounds with promising biological activities. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Figure 2: [Activation of NF-κB Signaling Pathway...]. In Assay Guidance Manual.
- El-Gohary, N. S., & Shaaban, M. I. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.
- Kemnitzer, W., et al. (2008). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-Based High Throughput Screening Assay. 4. Structure–Activity Relationships of N-Alkyl Substituted Pyrrole Fused at the 7,8-Positions. Journal of Medicinal Chemistry, 51(16), 4992-5001.
- Hafez, H. N., et al. (2021). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online.
- Li, Y., et al. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate.
- Sarraf, P., et al. (1999). Activation of PPARgamma leads to inhibition of anchorage-independent growth of human colorectal cancer cells. PubMed.
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
- May, M. J. (Ed.). (2011). NF-kappa B: Methods and Protocols. Humana Press.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- ResearchGate. (n.d.). Cell viability assays. Activation of PPARG promotes proliferation in CRC cell lines.
- Chen, G. G., et al. (2007). Activation of peroxisome proliferator-activated receptor gamma inhibits cell growth via apoptosis and arrest of the cell cycle in human colorectal cancer. PubMed.
- Wang, T., et al. (2006). Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism. PubMed Central.
Sources
- 1. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Activation of PPARgamma leads to inhibition of anchorage-independent growth of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of peroxisome proliferator-activated receptor gamma inhibits cell growth via apoptosis and arrest of the cell cycle in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in Oncology: A Guide for Researchers
Prepared by: Gemini Advanced Scientific Applications Unit
For: Researchers, scientists, and drug development professionals
Executive Summary
This document provides a detailed overview of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a natural compound with a chromene scaffold, and outlines its potential, though currently underexplored, applications in cancer research. While direct and extensive research on the anticancer properties of this specific molecule is limited in publicly available scientific literature, this guide synthesizes information on its chemical class, natural sources, and the broader anticancer activities of related compounds.
It has come to our attention through comprehensive literature reviews that specific, detailed application notes and established protocols for the use of this compound in cancer research are not yet available. Therefore, this guide will provide a foundational understanding of the compound and present a generalized, yet robust, set of protocols for the preliminary in vitro evaluation of novel compounds like this for anticancer activity. This will equip researchers with a starting framework to investigate its potential.
Introduction to this compound
This compound is a natural product that has been isolated from plants of the Piper genus, specifically Piper aduncum[1][2][3]. Its chemical structure features a chromene core, a common motif in a variety of biologically active natural products[4]. The presence of a prenyl group and a carboxylic acid moiety suggests potential for interesting pharmacological activities.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₃ | [4] |
| Molecular Weight | 272.34 g/mol | [4] |
| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | [4] |
| CAS Number | 151731-50-9 | [3] |
| Natural Sources | Piper aduncum, Piper hispidum | [4] |
The broader class of chromene derivatives has garnered significant attention in medicinal chemistry for their wide range of pharmacological properties, including notable anticancer activity[5][6][7]. Some synthetic chromene analogs are even progressing through clinical trials for the treatment of solid tumors[7]. Similarly, extracts from Piper species have demonstrated cytotoxic effects against various cancer cell lines, an activity attributed to their rich and diverse phytochemical composition[8][9][10]. This provides a strong rationale for investigating the specific contributions of its individual constituents, such as this compound.
Postulated Mechanisms of Action for Chromene Derivatives in Cancer
While the specific mechanism of action for this compound is uncharacterized, insights can be drawn from related chromene compounds. The anticancer effects of this class of molecules are often multifactorial.
dot
Caption: Postulated mechanisms of anticancer action for chromene derivatives.
General Protocol for Preliminary in vitro Evaluation of a Novel Compound's Anticancer Properties
The following is a generalized protocol for the initial assessment of a novel compound, such as this compound, for anticancer activity.
Compound Preparation and Handling
-
Solubilization: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Cell Line Selection and Culture
-
Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate). It is also advisable to include a non-cancerous cell line (e.g., normal fibroblasts) to assess selectivity.
-
Culture: Maintain the cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: General workflow for an MTT cytotoxicity assay.
Further Investigations
If the compound shows significant cytotoxicity, further assays can be performed to elucidate its mechanism of action:
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Employ flow cytometry with DNA-binding dyes (e.g., propidium iodide) to investigate if the compound causes cell cycle arrest at a specific phase.
-
Migration and Invasion Assays: Utilize wound healing or transwell assays to assess the compound's potential to inhibit cancer cell metastasis.
Data Interpretation and Future Directions
The preliminary data will indicate whether this compound possesses anticancer activity in vitro. A low IC₅₀ value against cancer cell lines and a high IC₅₀ value against normal cells would suggest potent and selective activity, making it a promising candidate for further investigation.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In vivo studies using animal models of cancer to evaluate its efficacy and safety in a whole organism.
-
Chemical modification of the structure to potentially enhance its activity and pharmacological properties.
Conclusion
This compound represents an intriguing natural product from a chemical class known for its anticancer potential. While direct evidence of its efficacy is currently lacking in the scientific literature, the protocols and conceptual framework provided in this document offer a clear path for its investigation. The exploration of such novel natural compounds is crucial for the discovery of new therapeutic agents in the fight against cancer.
References
- Orjala J, et, al. Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry. Volume 34, Issue 3, October 1993, Pages 813-818. [Link]
- PubChem Compound Summary for CID 441962, this compound. [Link]
- Salehi, B., et al. The Therapeutic Potential of Piper Species in the Fight against Cancer: A Systematic Review of the Literature. Cancers (Basel). 2019 Jun; 11(6): 866. [Link]
- Woon, C. K., et al. Chemical Constituents and Biological Activities of Piper as Anticancer Agents: A Review. Chemistry & Biodiversity. 2023 Sep;20(9):e202300166. [Link]
- Bezerra, D. P., et al. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants. Chinese Medicine. 2013; 8: 20. [Link]
- Kumar, S., et al. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. 2023; 39(4). [Link]
- Thakur, A., et al. Chromenes: potential new chemotherapeutic agents for cancer. Future Medicinal Chemistry. 2013 Sep;5(14):1647-60. [Link]
- Al-Warhi, T., et al. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][11]oxazines, and Chromeno[2,3-d]pyrimidines. Molecules. 2022 Jan; 27(3): 719. [Link]
- Woon, C. K., Ahmad, F. B., & Zamakshshari, N. H. (2023). Chemical Constituents and Biological Activities of Piper as Anticancer Agents: A Review. Chemistry & biodiversity, 20(9), e202300166. [Link]
- Al-Warhi, T., Rizk, O., Al-Ghorbani, M., & Al-Qubati, M. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][11]oxazines, and Chromeno[2,3-d]pyrimidines. Molecules (Basel, Switzerland), 27(3), 719. [Link]
- Kumar, S., & Singh, B. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). [Link]
- Thakur, A., Singla, R., & Jaitak, V. (2013). Chromenes: potential new chemotherapeutic agents for cancer. Future medicinal chemistry, 5(14), 1647–1660. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441962, this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 4. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Constituents and Biological Activities of Piper as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocols for Investigating 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in Neurodegenerative Disease Research
Introduction: A Novel Investigational Compound for Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common thread weaving through the complex pathologies of these disorders is the interplay between oxidative stress, chronic neuroinflammation, and neuronal cell death. Consequently, therapeutic strategies aimed at mitigating these processes are of paramount interest.
This document outlines the potential application of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative found in plants of the Piper genus, as a novel investigational tool for neurodegenerative disease research.[1][2][3][4] This compound's known antioxidant and anti-inflammatory properties make it a compelling candidate for exploring new neuroprotective strategies.[1]
Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study its potential therapeutic effects in relevant in vitro and in vivo models of neurodegeneration. The protocols detailed below are designed to be robust and self-validating, providing a solid framework for investigating the compound's mechanism of action and efficacy.
Scientific Rationale and Proposed Mechanism of Action
The therapeutic potential of this compound in the context of neurodegeneration is predicated on its dual capacity to combat oxidative stress and neuroinflammation.[1]
-
Antioxidant Activity: The compound is known to act as a free radical scavenger, which can help to reduce the oxidative stress that is a key contributor to neuronal damage in neurodegenerative diseases.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them.[5][6] This can lead to damage to lipids, proteins, and nucleic acids, ultimately causing cellular dysfunction and death.[7]
-
Anti-inflammatory Properties: this compound has been shown to modulate inflammatory pathways.[1] In the brain, chronic activation of microglia and astrocytes can lead to the release of pro-inflammatory cytokines and chemokines, creating a neurotoxic environment that exacerbates neuronal loss.[8][9] By potentially inhibiting key enzymes and cytokines involved in the inflammatory cascade, this compound could help to dampen neuroinflammation.
The proposed mechanism of action suggests that this compound could interrupt the vicious cycle of oxidative stress and neuroinflammation that drives the progression of neurodegenerative diseases.
Hypothesized Signaling Pathway Modulation by this compound
Caption: Hypothesized mechanism of this compound in neurodegeneration.
In Vitro Experimental Protocols
The following protocols provide a framework for the initial characterization of the neuroprotective effects of this compound in cell-based models. It is recommended to use a multi-faceted approach, incorporating various cell types and assays to build a comprehensive understanding of the compound's activity.[8][10][11]
Neuronal Cell Culture Models
-
Primary Neuronal Cultures: Cortical or hippocampal neurons isolated from embryonic rodents provide a physiologically relevant model for studying neuroprotection.[12]
-
Immortalized Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are robust and easily scalable for high-throughput screening.
-
iPSC-Derived Neurons: Human induced pluripotent stem cell (iPSC)-derived neurons, especially from patients with familial forms of neurodegenerative diseases, offer a highly translational model.[10][13]
Protocol: Assessment of Neuroprotective Effects against Oxidative Stress
This protocol details the steps to evaluate the ability of this compound to protect neuronal cells from an oxidative insult.
Materials:
-
Neuronal cell culture of choice
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ or 6-OHDA to the wells at a pre-determined toxic concentration. Include a vehicle control (DMSO) and a positive control (stressor only).
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Table 1: Example Data for Neuroprotection Assay
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Untreated Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 45 ± 4.1 |
| Compound + H₂O₂ | 1 | 58 ± 3.9 |
| Compound + H₂O₂ | 5 | 75 ± 4.5 |
| Compound + H₂O₂ | 10 | 88 ± 3.7 |
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to quantify the levels of intracellular ROS.[5][6]
Materials:
-
Neuronal cells
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
Cell-permeable ROS indicator dye (e.g., DCFDA/H2DCFDA)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Follow steps 1-3 from the neuroprotection protocol.
-
ROS Probe Loading: After the desired treatment period, wash the cells with warm PBS and incubate with the ROS indicator dye in the dark for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol: Assessment of Anti-inflammatory Activity in Microglia
This protocol evaluates the effect of the compound on the inflammatory response of microglial cells.[14]
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
This compound
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess Reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Seeding: Plate microglial cells in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Cytokine and NO Measurement: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines using ELISA kits and the level of nitric oxide using the Griess Reagent, following the manufacturers' protocols.
-
Data Analysis: Compare the levels of cytokines and NO in the compound-treated groups to the LPS-only control.
Table 2: Example Data for Anti-inflammatory Assay
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Untreated Control | 15 ± 3 | 10 ± 2 | 2 ± 0.5 |
| LPS (100 ng/mL) | 550 ± 45 | 480 ± 38 | 35 ± 3.1 |
| Compound (5 µM) + LPS | 320 ± 31 | 250 ± 25 | 20 ± 2.5 |
| Compound (10 µM) + LPS | 180 ± 22 | 110 ± 15 | 12 ± 1.8 |
In Vivo Experimental Protocols
Animal models are crucial for evaluating the therapeutic potential of a compound in a more complex biological system.[15][16][17][18] Transgenic mouse models of Alzheimer's disease, such as the 5xFAD or 3xTg-AD mice, are commonly used.[15][17]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Protocol: Evaluation of Cognitive Improvement in a Mouse Model of Alzheimer's Disease
This protocol outlines a study to assess the effect of the compound on cognitive deficits in a transgenic mouse model.
Materials:
-
Transgenic mouse model of AD (e.g., 5xFAD) and wild-type littermates
-
This compound formulated for in vivo administration
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle-treated wild-type, vehicle-treated 5xFAD, compound-treated 5xFAD).
-
Compound Administration: Administer the compound daily via a suitable route (e.g., oral gavage) for a specified duration (e.g., 3 months).
-
Behavioral Testing: In the final weeks of treatment, conduct behavioral tests to assess learning and memory.
-
Data Analysis: Analyze the behavioral data to determine if the compound improves cognitive performance in the transgenic mice.
Protocol: Analysis of Neuropathology and Neuroinflammation
Following behavioral testing, this protocol details the analysis of brain tissue to assess the compound's effect on key pathological markers.
Materials:
-
Brain tissue from the in vivo study
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
ELISA kits for Aβ levels and inflammatory cytokines
-
Reagents for oxidative stress marker assays (e.g., TBARS assay for lipid peroxidation)
Procedure:
-
Tissue Processing: Perfuse the mice and collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Immunohistochemistry: Perform staining for amyloid plaques, activated microglia, and reactive astrocytes.
-
Biochemical Analysis: Homogenize the brain tissue to measure Aβ levels, inflammatory cytokine concentrations, and markers of oxidative stress.
-
Data Analysis: Quantify the pathological markers and compare the results between the different treatment groups.
Table 3: Example Data for In Vivo Neuropathology Analysis
| Treatment Group | Amyloid Plaque Load (%) | Iba1+ Microglia (cells/mm²) | Brain TNF-α (pg/mg protein) |
| Wild-type + Vehicle | 0.5 ± 0.1 | 25 ± 5 | 10 ± 2 |
| 5xFAD + Vehicle | 15.2 ± 2.1 | 150 ± 18 | 85 ± 9 |
| 5xFAD + Compound | 8.5 ± 1.5 | 80 ± 12 | 40 ± 6 |
Conclusion
This compound presents a promising avenue for research in the field of neurodegenerative diseases. Its inherent antioxidant and anti-inflammatory properties provide a strong rationale for its investigation as a potential neuroprotective agent. The protocols outlined in this application note offer a comprehensive framework for elucidating the therapeutic potential of this compound, from initial in vitro screening to more complex in vivo efficacy studies. The successful execution of these studies could pave the way for the development of novel therapeutic strategies for these devastating disorders.
References
- Mammalian Models in Alzheimer's Research: An Update. (n.d.). MDPI.
- In vitro Models of Neurodegenerative Diseases. (2020). Frontiers in Cellular and Developmental Biology.
- Alzheimer's Disease: Experimental Models and Reality. (2019). Acta Neuropathologica.
- Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. (2023). International Journal of Molecular Sciences.
- Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate.
- Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022). Oxford Global.
- In vitro Models of Neurodegenerative Diseases. (2020). PubMed.
- Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (2022). Translational Neurodegeneration.
- Mouse Models of Alzheimer's Disease. (2022). Frontiers in Neurology.
- Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020). Bio-Rad.
- Alzheimer's Disease Mouse Models. (n.d.). Taconic Biosciences.
- A 3D cell culture approach for studying neuroinflammation. (2021). Journal of Neuroscience Methods.
- Neuroimaging of Inflammation in Memory and Related Other Disorders (NIMROD) study protocol: a deep phenotyping cohort study of the role of brain inflammation in dementia, depression and other neurological illnesses. (2017). BMJ Open.
- Methods to Assess Neuroinflammation | Request PDF. (2025). ResearchGate.
- Investigating Microglia-Neuron Interactions. (2024). JoVE.
- Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. (2022). JoVE.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (2021). Antioxidants.
- This compound | C17H20O3 | CID 441962. (n.d.). PubChem.
Sources
- 1. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 4. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 6. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 9. bioradiations.com [bioradiations.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating Microglia-Neuron Interactions - JoVE Journal [jove.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
Application Note: Formulation Strategies for In Vivo Administration of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Executive Summary & Pre-Formulation Analysis
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a lipophilic compound belonging to the prenylated chromene class of molecules, structurally related to cannabigerolic acid (CBGA), a key precursor in cannabinoid biosynthesis.[1][2][3][4] Its investigation in in vivo models is critical for elucidating its pharmacological potential. However, the molecule's inherent physicochemical properties present a significant barrier to achieving reliable and reproducible systemic exposure. The primary challenge is its high lipophilicity and consequently poor aqueous solubility, a characteristic common to many new chemical entities.[5][6]
Effective in vivo research hinges on a formulation that ensures consistent bioavailability and accurate dosing.[7][8] This application note provides a comprehensive guide for researchers to develop, prepare, and validate suitable formulations of this compound for preclinical studies. We will explore the causality behind formulation choices and present two detailed, validated protocols for creating either a co-solvent-based solution or a homogeneous suspension.
Physicochemical Profile
A thorough understanding of the compound's properties is the foundation of rational formulation design.[6] The key parameters for this compound are summarized below. The high octanol-water partition coefficient (XLogP3) is the most critical factor, predicting poor water solubility.[1][9]
| Property | Value | Source | Implication for Formulation |
| Molecular Formula | C₁₇H₂₀O₃ | [1][10] | - |
| Molecular Weight | 272.34 g/mol | [1] | Essential for calculating concentrations. |
| XLogP3 (Predicted) | 4.3 | [1] | Indicates high lipophilicity and poor aqueous solubility.[11] The compound is likely a BCS Class II or IV agent.[7] |
| Chemical Class | Prenylated Chromene / 1-Benzopyran | [1][3] | Structure suggests susceptibility to oxidation; stability must be considered. |
Pre-Formulation Decision Workflow
The initial physicochemical assessment dictates the viable formulation pathways. The workflow below illustrates the decision-making process, starting from the primary challenge of high lipophilicity.
Caption: Pre-formulation decision workflow for the target compound.
Selecting the Optimal Formulation Strategy
For a highly lipophilic compound like this compound, the goal is to create a delivery system that maximizes exposure for safety and efficacy testing.[8] The two most direct and widely used approaches in preclinical research are co-solvent solutions and aqueous suspensions.[12]
Strategy A: Co-Solvent Solution
This approach involves dissolving the compound in a mixture of water-miscible organic solvents (co-solvents) and surfactants before final dilution in an aqueous vehicle like saline.[13][14]
-
Causality: Co-solvents like Polyethylene Glycol 400 (PEG400) disrupt water's hydrogen bond network, creating a more favorable non-polar environment to solubilize lipophilic molecules. Surfactants like Tween 80 form micelles that encapsulate the drug, further increasing solubility and stability upon aqueous dilution.[13]
-
Advantages: Provides a true solution, ensuring dose uniformity. Suitable for both oral (PO) and intraperitoneal (IP) administration, provided the components are sterile and non-irritating at the final concentration.[15]
-
Limitations: The concentration of organic solvents must be carefully controlled to avoid vehicle-induced toxicity. The drug may precipitate upon injection into the aqueous physiological environment (in vivo precipitation), leading to variable absorption.
Strategy B: Homogeneous Suspension
If the required dose is too high to be dissolved in a tolerable volume of co-solvents, a suspension is the preferred alternative.[12] This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent and a wetting agent.
-
Causality: A suspending agent, such as methylcellulose, increases the viscosity of the vehicle, slowing down particle sedimentation according to Stokes' law. A wetting agent (surfactant) like Tween 80 is crucial; it reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion and preventing aggregation.[13]
-
Advantages: Allows for the administration of higher doses. Can mimic the solid-state presentation of a potential final drug product.
-
Limitations: Primarily suitable for oral gavage. Not suitable for intravenous administration due to the risk of embolism.[16] Requires rigorous quality control to ensure homogeneity and consistent dosing.[17]
Comparison of Formulation Approaches
| Feature | Co-Solvent Solution | Homogeneous Suspension |
| Dose Uniformity | Excellent (true solution) | Good, but requires constant agitation |
| Maximum Dose | Limited by solubility in vehicle | High |
| Route of Admin. | Oral (PO), Intraperitoneal (IP) | Oral (PO) only |
| Risk of Precipitation | High risk of in vivo precipitation | Low (in vivo dissolution is the goal) |
| Preparation Complexity | Moderate | Moderate to High (requires homogenization) |
| Key QC Check | Clarity, Absence of Precipitation | Particle Size, Homogeneity, Re-suspendability |
Detailed Formulation Protocols
The following protocols are designed for a 10 mL final batch size but can be scaled as needed. All preparations should be performed in a clean environment, and for IP injections, sterile components and aseptic techniques are mandatory.[15][18]
Protocol 1: Preparation of a Co-Solvent Solution (Target: 1 mg/mL)
This formulation uses a common vehicle system often referred to as "PEG/Tween/Saline."
Materials:
-
This compound (10 mg)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile glass vial with a rubber septum
-
Magnetic stirrer and stir bar
-
Analytical balance and volumetric pipettes
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh 10 mg of the test compound and place it into the sterile glass vial.
-
Prepare Co-Solvent/Surfactant Mixture: In a separate container, prepare the vehicle pre-mix. For a final formulation of 10% PEG400 and 5% Tween 80, combine:
-
1.0 mL of PEG400
-
0.5 mL of Tween 80
-
-
Initial Solubilization: Add the 1.5 mL of the PEG400/Tween 80 mixture to the vial containing the compound. Add a small magnetic stir bar.
-
Dissolve: Place the vial on a magnetic stirrer at low speed. Gentle warming (37-40°C) and vortexing can be used to aid dissolution. Continue until a clear, particle-free solution is obtained. Visually inspect against a light and dark background.
-
Final Dilution: Slowly add 8.5 mL of sterile 0.9% saline to the vial while stirring. This should be done dropwise to prevent the compound from "crashing out" (precipitating).
-
Final Homogenization: Continue stirring for 10-15 minutes to ensure the final solution is homogeneous.
-
Storage: Store the final formulation in the sealed vial, protected from light, at 2-8°C.[19]
Protocol 2: Preparation of a Homogeneous Suspension (Target: 10 mg/mL)
This protocol uses a standard vehicle of 0.5% methylcellulose with a wetting agent.
Materials:
-
This compound (100 mg)
-
Methylcellulose (low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile Water
-
Mortar and pestle or homogenizer
-
Graduated cylinder and magnetic stirrer
Step-by-Step Methodology:
-
Prepare Vehicle: First, prepare a 0.5% (w/v) methylcellulose solution. For 10 mL, weigh 50 mg of methylcellulose and slowly add it to ~5 mL of hot water (~80°C) while stirring to disperse. Then, add 5 mL of cold water and continue to stir at 2-8°C until a clear, viscous solution forms.
-
Prepare Wetting Agent: Add 10 µL of Tween 80 (for a final concentration of ~0.1%) to the methylcellulose solution and mix well.
-
Weigh Compound: Accurately weigh 100 mg of the test compound and place it in a mortar.
-
Create a Paste (Wetting): Add a small amount (~200-300 µL) of the methylcellulose/Tween 80 vehicle to the powder in the mortar. Use the pestle to triturate the mixture until a smooth, uniform paste is formed. This step is critical to ensure all particles are properly wetted and to prevent clumping.
-
Progressive Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition.
-
Homogenization: For best results, transfer the mixture to a tube and use a tissue homogenizer or sonicator (probe or bath) to break down any remaining agglomerates and ensure a fine, uniform particle dispersion.
-
Storage & Use: Store in a sealed vial at 2-8°C. Crucially, this formulation must be vortexed vigorously or stirred continuously before each animal is dosed to ensure dose uniformity.
Quality Control and Validation of the Formulation
Preclinical formulation analysis is a regulatory expectation and a cornerstone of producing reliable data.[17][20][21] Every batch of formulation prepared must undergo a set of quality control checks to ensure it meets the required specifications.[8][19]
Concentration and Homogeneity Verification
The concentration of the active ingredient and, for suspensions, its homogeneity, must be confirmed analytically.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.
-
Method Validation: The analytical method itself must be validated for linearity, accuracy, and precision before use.[22][23][24]
-
Sampling for Analysis:
-
Solutions: A single sample from the bulk solution is sufficient.
-
Suspensions: To test homogeneity, samples must be taken from the top, middle, and bottom of the container while mixing. The results should not vary by more than ±15%.[17]
-
-
Acceptance Criteria: The measured mean concentration should be within ±15% of the target (nominal) concentration.
Stability Assessment
Formulation stability ensures that the compound does not degrade under the conditions of storage and use.[20][25]
-
Bench-Top Stability: The formulation should be kept at room temperature for the maximum anticipated duration of a dosing session (e.g., 4-8 hours) and then re-analyzed.
-
Storage Stability: The formulation should be stored under the recommended conditions (e.g., 2-8°C) for the intended period of use (e.g., 7 or 14 days) and re-analyzed at the end of that period.[19]
-
Acceptance Criteria: The concentration should remain within ±10% of the initial (time zero) value.[20]
Quality Control Workflow & Checklist
Caption: Quality control workflow for formulation validation.
| QC Test | Specification / Acceptance Criteria | Recommended Frequency |
| Visual Inspection | Solution: Clear, no particulates. Suspension: Uniform, no clumps. | Every batch, before each use. |
| Concentration | Mean concentration is 90-110% of target. | Every new batch. |
| Homogeneity | (For suspensions) RSD of T/M/B samples is ≤15%. | First batch of a new study; if batch size changes. |
| Stability | Concentration is ≥90% of initial value after storage/use. | For the first validated formulation. |
Best Practices & Troubleshooting
-
Solubility First: Before committing to a formulation, perform a simple solubility screen. Test the solubility of the compound in individual excipients (PEG400, Tween 80, corn oil, etc.) to guide the selection of the best vehicle system.
-
Troubleshooting Precipitation: If the compound precipitates from a co-solvent solution upon aqueous dilution, try (1) increasing the ratio of co-solvent/surfactant, (2) slowing the rate of aqueous addition, or (3) switching to a suspension formulation.
-
Handling Suspensions: Always use a magnetic stirrer to mix the bulk suspension before drawing each dose. Use a wide-bore needle or dosing cannula to prevent clogging.
-
Vehicle Controls: In any in vivo experiment, a control group of animals must be dosed with the vehicle alone to ensure that the observed effects are due to the test compound and not the formulation components.[16]
-
Documentation: Maintain meticulous records for every batch prepared, including component lot numbers, weights, volumes, and all QC results. This is a requirement for studies conducted under Good Laboratory Practice (GLP).[8][19]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the selection and validation of an appropriate formulation. Due to its high lipophilicity (XLogP3 = 4.3), standard aqueous vehicles are unsuitable. Researchers should select either a co-solvent solution for lower doses or a homogeneous suspension for higher-dose oral studies. Each formulation must be rigorously validated for concentration, homogeneity, and stability to ensure data integrity and reproducibility. By following the detailed protocols and quality control procedures outlined in this guide, scientists can confidently prepare and administer this promising compound, paving the way for accurate assessment of its biological activity.
References
- Pharmaceutical Technology. (n.d.).
- MDPI. (n.d.).
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
- Alderley Analytical. (n.d.).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Valliere, M. A., et al. (2019). Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production. Synthetic Biology, 4(1), ysz024. [Link]
- CMC Pharma. (2022). Stability Studies in Pharmaceuticals. [Link]
- Anderson, L. L., et al. (2023). Cannabigerolic Acid (CBGA) Inhibits the TRPM7 Ion Channel Through its Kinase Domain. bioRxiv. [Link]
- D'Aniello, E., et al. (2024). Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE-1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies.
- University of Notre Dame. (n.d.).
- Lim, S., et al. (2024). Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase. Frontiers in Bioengineering and Biotechnology, 12, 1386125. [Link]
- Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. [Link]
- ResearchGate. (n.d.).
- Hussein, A. M., et al. (2021). Novel CBG Derivatives Can Reduce Inflammation, Pain and Obesity. Molecules, 26(18), 5649. [Link]
- Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
- LinkedIn. (2023).
- Singh, G., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 831. [Link]
- Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. [Link]
- NIH. (n.d.).
- SlideShare. (n.d.). Analytical methods. [Link]
- ResearchGate. (2012).
- KNApSAcK. (n.d.). This compound. [Link]
- University of California, Irvine. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. [Link]
- Omics Online. (n.d.).
- Whitmire, M. L., et al. (2010). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS Journal, 12(4), 594-602. [Link]
Sources
- 1. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 4. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. mdpi.com [mdpi.com]
- 10. scitoys.com [scitoys.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. kinampark.com [kinampark.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 19. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 20. pharmtech.com [pharmtech.com]
- 21. validate analysis methods: Topics by Science.gov [science.gov]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 24. omicsonline.org [omicsonline.org]
- 25. natoliscientific.com [natoliscientific.com]
Experimental design for testing anti-inflammatory effects of natural compounds.
Introduction
Inflammation is a fundamental biological process that is the body's response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Natural compounds derived from plants and other sources have long been investigated for their potential to modulate inflammatory responses, offering a promising avenue for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans for evaluating the anti-inflammatory properties of natural compounds. The protocols and methodologies outlined herein are designed to ensure scientific integrity and provide reliable, reproducible data.
Part 1: Foundational In Vitro Screening
The initial assessment of a natural compound's anti-inflammatory potential begins with a series of well-established in vitro assays. These cell-based models provide a controlled environment to investigate the direct effects of the compound on key inflammatory pathways and mediators.
Cell Line Selection and Culture
The choice of cell line is critical for obtaining relevant data. Murine macrophage cell lines, such as RAW 264.7 , are widely used due to their robust inflammatory response to stimuli like lipopolysaccharide (LPS).[3][4] Human monocytic cell lines, like THP-1 , can also be differentiated into macrophage-like cells and offer a more direct translation to human physiology.[5]
Assessment of Cytotoxicity: Ensuring Compound Safety
Before evaluating anti-inflammatory activity, it is imperative to determine the cytotoxic profile of the natural compound. This ensures that any observed reduction in inflammatory markers is not simply a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7]
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the natural compound for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 1.5-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570-590 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 or THP-1 |
| Seeding Density | 1 × 10⁴ cells/well |
| Compound Incubation | 24-72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 492 nm or 570-590 nm |
Table 1: Key Parameters for MTT Cytotoxicity Assay
Core In Vitro Anti-inflammatory Assays
Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess assay is a simple and sensitive method for measuring nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[3][4][10]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1.5 × 10⁵ cells/mL) in a 24-well plate.[4] Pre-treat the cells with non-toxic concentrations of the natural compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) and incubate for 24 hours.[4]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) is a major pro-inflammatory mediator produced through the cyclooxygenase (COX) pathway. Measuring its levels provides insight into the compound's potential to inhibit COX enzymes. Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the sensitive quantification of PGE2 in cell culture supernatants.[11][12]
-
Cell Seeding and Treatment: Follow the same procedure as the Griess assay for cell seeding, pre-treatment with the natural compound, and LPS stimulation.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.
-
Adding a PGE2-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the PGE2 concentration based on the standard curve.
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play a central role in orchestrating the inflammatory response.[5][13][14] Quantifying the effect of a natural compound on the production of these cytokines is crucial.
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.
-
Data Analysis: Determine the cytokine concentrations from the respective standard curves.
Part 2: Mechanistic Insights into Signaling Pathways
To understand how a natural compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
The NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[18]
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a wide range of cellular processes, including inflammation.[19][20][21] The three main MAPK subfamilies involved in inflammation are ERK, p38, and JNK. Activation of these pathways by inflammatory stimuli leads to the activation of downstream transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.
Caption: A comprehensive experimental workflow.
Conclusion
The systematic approach detailed in this guide, progressing from foundational in vitro screening to mechanistic studies and culminating in in vivo validation, provides a robust framework for the comprehensive evaluation of the anti-inflammatory potential of natural compounds. By employing these well-validated assays and protocols, researchers can generate high-quality, reproducible data that will be instrumental in the discovery and development of novel anti-inflammatory agents.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 334-348. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
- Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396-405. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Towers, C. (n.d.).
- Rani, S., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5156-5163. [Link]
- Liu, S. F., & Malik, A. B. (2006). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience, 11, 2269-2276. [Link]
- Cusabio. (n.d.).
- Azab, A., et al. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol, 11(13), e4071. [Link]
- Singh, R. K., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3639-3645. [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Current Protocols in Immunology, 101(1), 14.37.1-14.37.10. [Link]
- Wikipedia. (n.d.). NF-κB. [Link]
- Uddin, M. S., et al. (2021). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 193-198. [Link]
- Inotiv. (n.d.).
- Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
- Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(11), e1822. [Link]
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 133-143. [Link]
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 133-143. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]
- Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Britti, D., et al. (2017). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol, 7(12), e2337. [Link]
- de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-151. [Link]
- Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 133-143. [Link]
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. [Link]
- Melior Discovery. (n.d.).
- ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). [Link]
- Li, D., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports, 17(4), 5441-5448. [Link]
- Rossol, M., et al. (2011). LPS-induced cytokine production in human monocytes and macrophages. Critical Reviews in Immunology, 31(5), 379-446. [Link]
- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 633-639. [Link]
- Hwang, J. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(2), 179-184. [Link]
- Hser, R. M., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
- ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Jayasinghe, S. S., et al. (2019). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU (An International Quarterly Journal of Research in Ayurveda), 40(2), 114-117. [Link]
- ResearchGate. (n.d.).
- protocols.io. (2023). MTT (Assay protocol). [Link]
- ResearchGate. (n.d.). RAW 264.
- ResearchGate. (n.d.).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. cusabio.com [cusabio.com]
Application Note & Protocols: Derivatization of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid for Enhanced Bioactivity
Abstract: This document provides a comprehensive guide for the strategic derivatization of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a natural product isolated from plants like Piper aduncum.[1][2][3] The primary objective is to enhance its therapeutic potential by chemically modifying its carboxylic acid moiety. We present detailed, field-proven protocols for synthesizing ester and amide derivatives, methods for their purification and characterization, and robust bioassays for evaluating their anticancer and anti-inflammatory activities. This guide is intended for researchers in medicinal chemistry and drug development, offering both the practical steps and the scientific rationale behind them to facilitate the discovery of more potent therapeutic agents based on the privileged chromene scaffold.[4][5]
Introduction and Strategic Rationale
This compound is a member of the chromene family, a class of heterocyclic compounds widely recognized for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The parent molecule, with its unique prenylated chromene core, serves as an excellent starting point for chemical modification.
Why Derivatize?
The carboxylic acid group at the C-6 position is an ideal handle for derivatization. It is a polar, ionizable group that governs many of the molecule's physicochemical properties. By converting this group into esters or amides, we can systematically modulate:
-
Lipophilicity: Enhancing the molecule's ability to cross cellular membranes and potentially improving bioavailability.
-
Hydrogen Bonding Capacity: Altering interactions with biological targets such as enzyme active sites or receptors.
-
Metabolic Stability: Masking the carboxylic acid can prevent rapid metabolism and excretion.
-
Target Specificity: Introducing new functional groups can create novel interactions with target proteins, potentially increasing potency and selectivity.
This guide focuses on two primary, high-success-rate derivatization pathways: Esterification and Amidation . These reactions are reliable, versatile, and allow for the introduction of a wide array of chemical diversity. The resulting library of compounds can then be screened for enhanced efficacy in relevant disease models.
Derivatization Workflow Overview
The overall strategy involves a three-stage process: Synthesis, Purification & Characterization, and Biological Evaluation. Each stage is critical for generating reliable and reproducible data.
Caption: General workflow for derivatization and evaluation.
Experimental Protocols: Synthesis and Characterization
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ester Derivatives via EDC/DMAP Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst for a mild and efficient esterification.
A. Principle EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, facilitated by the catalyst DMAP, to form the ester bond.
B. Materials and Reagents
-
This compound (Parent Compound)
-
Alcohol of choice (e.g., Ethanol, Benzyl alcohol)
-
EDC Hydrochloride
-
DMAP
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
C. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Parent Compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Activation: Add EDC hydrochloride (1.5 eq) portion-wise to the stirring solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure ester derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientist's Note (Trustworthiness): The acidic (HCl) and basic (NaHCO₃) washes are critical for removing unreacted starting materials and coupling byproducts. Failure to do so will complicate the final purification step.
Protocol 2: Synthesis of Amide Derivatives via HATU Coupling
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent, for the formation of amide bonds.
A. Principle HATU reacts with the carboxylic acid to form an activated ester, which is highly reactive towards nucleophilic attack by an amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the released acid.
B. Materials and Reagents
-
This compound (Parent Compound)
-
Amine of choice (e.g., Benzylamine, Morpholine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
C. Step-by-Step Methodology
-
Reaction Setup: In a dry flask under nitrogen, dissolve the Parent Compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) to the solution. A color change to yellow is often observed.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and a 5% LiCl solution. The LiCl wash helps to remove DMF.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 5% LiCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under high vacuum to remove residual DMF and solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Expertise & Experience: HATU is extremely effective but moisture-sensitive. Ensure all glassware is thoroughly dried and anhydrous solvents are used for optimal results. DIPEA is a bulky, non-nucleophilic base, making it ideal as it will not compete with the primary/secondary amine in the coupling reaction.
Experimental Protocols: Biological Evaluation
After successful synthesis and characterization, the new derivatives must be evaluated for biological activity alongside the parent compound to quantify any enhancement.
Protocol 3: In Vitro Anticancer Activity (MTT Cell Viability Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[7]
A. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
B. Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
C. Data Analysis and Presentation Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). Results should be compiled in a table for easy comparison.
Table 1: Hypothetical Anticancer Activity Data
| Compound | Derivative Type | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound | Carboxylic Acid | MCF-7 | 25.4 |
| Derivative 1 | Ethyl Ester | MCF-7 | 12.1 |
| Derivative 2 | Benzyl Ester | MCF-7 | 8.5 |
| Derivative 3 | Benzyl Amide | MCF-7 | 5.2 |
| Doxorubicin | Positive Control | MCF-7 | 0.8 |
Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]
A. Principle RAW 264.7 murine macrophages produce pro-inflammatory mediators, including NO, upon stimulation with LPS. The amount of NO produced can be indirectly quantified by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
B. Workflow Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 3. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to High-Purity 2,2-Dimethyl-8-prenylchromene 6-carboxylic Acid: From Procurement to Application
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, quality control, and application of high-purity 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This natural product, a chromene derivative found in plants such as Piper aduncum, is gaining significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] This guide moves beyond a simple recitation of facts to provide in-depth, field-proven insights into making informed purchasing decisions, verifying compound integrity, and employing it effectively in experimental settings.
Part 1: Strategic Procurement of High-Purity Compound
The quality of your starting material dictates the reliability and reproducibility of your research. When purchasing this compound, it is crucial to move beyond simple catalog orders and engage with suppliers as a discerning scientist. High-purity reference standards are essential for accurate and reliable results in analytical testing and research.[4][5][6]
Interpreting the Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis is non-negotiable. It is the primary document that validates the quality of the compound. Insist on a CoA that includes the following information, which will serve as your benchmark for in-house quality control.
Table 1: Essential Specifications for Research-Grade this compound
| Parameter | Recommended Specification | Analytical Method | Rationale |
| Purity | ≥ 98% | HPLC | Ensures that observed biological effects are attributable to the target compound and not impurities. |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Verifies the chemical structure of the compound. |
| Appearance | White to off-white solid | Visual Inspection | A significant deviation may indicate degradation or impurities. |
| Molecular Formula | C₁₇H₂₀O₃ | --- | Fundamental chemical information.[3] |
| Molecular Weight | ~272.34 g/mol | Mass Spectrometry | Confirms the mass of the compound.[3][7] |
| Residual Solvents | To be reported | GC-HS | Important for in vivo studies and to avoid interference in biological assays. |
| Water Content | To be reported | Karl Fischer Titration | Water can affect compound stability and accurate weighing for solution preparation. |
Reputable suppliers of natural products and reference standards will provide detailed CoAs that include chromatographic and spectroscopic data.[5]
Supplier Vetting: Key Questions to Ask
-
Source of the material: Is it a natural extract or synthetically derived? This can influence the potential impurity profile.
-
Batch-to-batch consistency: Can they provide data from previous batches to demonstrate consistency in purity and impurity profiles?
-
Analytical methods: What specific methods and instruments were used for quality control?
-
Stability data: Can they provide data on the long-term stability of the compound under recommended storage conditions?
Part 2: In-House Quality Control & Compound Management
Upon receipt, it is imperative to perform your own quality control to verify the supplier's claims and to establish a baseline for the compound's integrity throughout its use in your lab.
Visual Inspection and Solubility Testing
Visually inspect the compound for any inconsistencies with the CoA. Before preparing a stock solution, perform a small-scale solubility test. This compound is generally soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[8]
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble | A potential solvent for certain applications, but may have lower solubility than DMSO. |
| Methanol | Soluble | Can be used for analytical purposes such as HPLC. |
| Water | Insoluble | As a carboxylic acid, solubility may be increased at higher pH. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stock solution, which is crucial for accurate and reproducible experimental results.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Sterile, amber vials or microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using its molecular weight (272.34 g/mol ). For 1 mL of a 10 mM solution, you will need 2.72 mg of the compound.
-
Weighing: Carefully weigh the calculated amount of the compound into a sterile vial.
-
Solubilization: Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to facilitate dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Analytical Verification Protocols
This protocol outlines a general method for verifying the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the range of 254-350 nm for chromene structures).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound. Spectra should be recorded in a deuterated solvent, such as DMSO-d₆.[9][10][11][12]
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the chromene ring, the prenyl group protons, and the dimethyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carboxylic acid carbonyl carbon appearing in the range of 165-185 ppm.[12]
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Ionization Mode: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Expected Mass: In positive ion mode, expect to see the [M+H]⁺ ion at m/z 273.14. In negative ion mode, the [M-H]⁻ ion at m/z 271.13 should be observed.
-
Fragmentation: For carboxylic acids, characteristic fragmentation patterns include the loss of H₂O (18 Da), CO (28 Da), and COOH (45 Da).[13][14][15] The prenyl group may also undergo specific fragmentation.
Part 3: Application Notes & Experimental Protocols
This compound is a valuable tool for investigating cellular pathways related to oxidative stress and inflammation.
Investigating Anti-inflammatory Activity
The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[16]
Prenylated flavonoids have been shown to modulate inflammatory responses by affecting the phosphorylation of key proteins in the MAPK and NF-κB signaling cascades. Specifically, they can influence the phosphorylation of p38, JNK, and ERK in the MAPK pathway and may inhibit the NF-κB pathway by preventing the degradation of IκBα.[16][17][18][19][20]
Caption: Proposed mechanism of anti-inflammatory action.
This assay is a primary screen for anti-inflammatory activity.
Cell Line: RAW 264.7 murine macrophages.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.
Self-Validation: Always include a positive control (e.g., a known inhibitor like dexamethasone) and perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.
Assessing Antioxidant Capacity
The antioxidant activity of this compound can be quantified using several common in vitro assays.
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is a common metric for antioxidant activity.
Self-Validation: Use a well-known antioxidant such as ascorbic acid or Trolox as a positive control.
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the ABTS•⁺ working solution.
-
Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Self-Validation: A standard curve using Trolox should be generated to express the results as TEAC values.
Part 4: Purification of this compound (If Necessary)
In cases where the commercially available purity is insufficient for a specific application, further purification may be necessary. Column chromatography is a standard and effective method for purifying natural products.[21][22]
Protocol: Silica Gel Column Chromatography
Stationary Phase: Silica gel (particle size 40-63 µm).
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point for chromene derivatives is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.
Self-Validation: The purity of the final product should be confirmed by HPLC and NMR as described in Section 2.3.
Conclusion
This compound is a promising natural product for research in inflammation and oxidative stress. However, the success of these investigations is fundamentally linked to the quality of the compound used. By implementing the rigorous procurement, in-house validation, and standardized experimental protocols detailed in this guide, researchers can ensure the integrity of their materials and generate reliable, reproducible data. This commitment to scientific rigor is essential for advancing our understanding of the therapeutic potential of this and other natural products.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells. (2018). PubMed.
- Phytochemistry and pharmacology of natural prenylated flavonoids. (2023). PubMed Central.
- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals.
- This compound | CAS:151731-50-9 | Phenols. (n.d.). BioCrick.
- 1H NMR (DMSO-d6). (n.d.). The Royal Society of Chemistry.
- Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose. (2009). PubMed Central.
- Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS. (2022). PubMed Central.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.
- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). (n.d.). Human Metabolome Database.
- Purity Assay (Natural Health Products). (n.d.). Pathogenia.
- Effects of p38/JNK MAPK inhibitors on the G0/G1 phase arrest induced by.... (n.d.). ResearchGate.
- Assessment of the chemical and enantiomeric purity of organic reference m
- Isolation and Purification of Natural Compounds - Column Chromatography. (2024). SORBEAD INDIA.
- Reference Standards. (n.d.). SpiroChem.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (2023). Cancers.
- Organic Chemistry Lab: Recrystallization. (2007). YouTube.
- Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. (2017). PubMed Central.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (2023). PubMed.
- Biological Evaluation and Structural Determinants of p38α Mitogen-Activated-Protein Kinase and c-Jun-N-Terminal Kinase 3 Inhibition by Flavonoids. (2011). ResearchGate.
- General Chromatographic Techniques for Natural Products Purification. (2019). YouTube.
- Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. (2017). Phenomenex.
- Effects of ERK, p38, JNK, and NF-κB inhibitors on MAPK, NF-κB, and.... (n.d.). ResearchGate.
- This compound | C17H20O3 | CID 441962. (n.d.). PubChem.
- General procedure for the preparation of chromene derivatives. (n.d.). ResearchGate.
- Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. (2022). PubMed.
- Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- Inhibition of IκB kinase-β and IκB kinase-α by heterocyclic adamantyl arotinoids. (2014). PubMed.
- Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. (2022). YouTube.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). PubMed Central.
- (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 3. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Reference Standards | SpiroChem [spirochem.com]
- 7. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:151731-50-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. column-chromatography.com [column-chromatography.com]
Application Notes & Protocols: Utilizing Chromene Derivatives in Cell-Based Assays
Introduction: The Emerging Role of Chromenes in Cellular Research
The chromene scaffold, a heterocyclic structure composed of a benzene ring fused to a pyran ring, is a privileged pharmacophore found in a vast array of natural products and synthetic molecules.[1][2] Its derivatives have garnered significant attention in drug discovery and chemical biology due to their broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] In the context of cancer research, chromene derivatives are particularly noteworthy for their ability to modulate critical cellular processes.[1]
Numerous studies have demonstrated that synthetic and natural chromenes can induce cytotoxicity in various cancer cell lines, often at low micromolar or even nanomolar concentrations.[3][5] One such compound, Crolibulin™ (EPC2407), has advanced to Phase I/II clinical trials for the treatment of advanced solid malignancies, highlighting the therapeutic potential of this chemical class.[3] The versatility of the chromene core allows for extensive structural modifications, enabling the development of compounds that can trigger cell cycle arrest, induce apoptosis, and disrupt tumor vasculature.[6] This document serves as a technical guide for researchers, providing an overview of the mechanisms of action and detailed protocols for evaluating chromene derivatives in cell culture.
Mechanisms of Action: How Chromenes Influence Cell Fate
The anticancer effects of chromene derivatives are multifaceted and often depend on the specific substitutions on the chromene ring.[6] However, several key mechanisms of action have been consistently reported.
-
Induction of Apoptosis: A primary mechanism by which chromenes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] Studies have shown that certain chromene derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[7][8]
-
Cell Cycle Arrest: Many chromene compounds have been shown to halt cell cycle progression, typically at the G2/M or G1/S phases.[6][10] This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis. The G2/M arrest is often linked to the disruption of microtubule dynamics, a mechanism shared by established anticancer agents.[6]
-
Inhibition of Signaling Pathways: Chromene derivatives can interfere with key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a target for some chromene compounds.[11][12] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Visualizing a Key Anticancer Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in various cancers.[11][13] Certain chromene derivatives exert their anticancer effects by inhibiting components of this pathway.
Caption: Standard experimental workflow for chromene derivative evaluation.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a foundational colorimetric assay to determine the effect of a compound on cell viability and proliferation. [14]It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. [15] Materials:
-
Chromene derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HepG-2, HCT-116) [16][17]* Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [15]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) [15][18]* 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of the chromene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours). [7]4. MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [18]During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10-15 minutes. [19]6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [14]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommendation | Rationale |
| Starting Cell Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Conc. Range | 0.1 µM to 100 µM (log scale) | A broad range is necessary to capture the full dose-response curve and accurately determine the IC₅₀. [7] |
| MTT Incubation Time | 3-4 hours | Allows for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself. |
| Solubilizing Agent | DMSO | It is a highly effective solvent for formazan and acts quickly. [15] |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. [20]It differentiates between viable cells, early apoptotic cells, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with the chromene derivative (at its IC₅₀ concentration) and untreated control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the chromene derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Collect Cells: Harvest both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells/debris.
-
Concluding Remarks
Chromene derivatives represent a highly promising and versatile class of compounds for cell biology research and therapeutic development. Their ability to induce apoptosis and cell cycle arrest through various mechanisms makes them attractive candidates for anticancer agents. [3][6]The protocols outlined in this guide provide a robust framework for the initial characterization of novel chromene compounds. By systematically evaluating cytotoxicity and dissecting the underlying mechanisms, researchers can effectively identify and advance lead candidates for further preclinical and clinical investigation.
References
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules.
- Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d]o[3][17]xazines, and Chromeno[2,3-d]pyrimidines. Semantic Scholar.
- The Role of Chromenes in Drug Discovery and Development. Bentham Science Publisher.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[3][17]xazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry.
- Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. Cytotechnology.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[3][17]xazines, and Chromeno[2,3-d]Pyrimidines. PubMed.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[3][17]xazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate.
- The Role of Chromenes in Drug Discovery and Development. Bentham Books.
- The Role of Chromenes in Drug Discovery and Development. Request PDF.
- Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PubMed Central.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI.
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Request PDF.
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. PubMed Central.
- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.
- Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PubMed Central.
- Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry.
- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Heliyon.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central.
- Cell Viability Assays. NCBI Bookshelf.
- Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central.
- Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate.
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed.
- Facile Protocol for the Synthesis of 2-Amino-4H-Chromene Derivatives using Choline Chloride/Urea. Request PDF.
- The PI3K/Akt/mTOR signaling pathway. Stimulation of this... ResearchGate.
- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]oxazines, and Chromeno[2,3-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in Cardiovascular Disease Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Executive Summary and Forward-Looking Statement
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a natural chromene derivative isolated from plants of the Piper genus, such as Piper aduncum, stands as a promising candidate for investigation in the realm of cardiovascular disease (CVD).[1][2] While direct, peer-reviewed studies detailing its application in specific CVD models are not yet prevalent in the public domain, its structural characteristics and the known biological activities of related compounds provide a strong rationale for its exploration. This document synthesizes the available information on chromenes and the therapeutic potential of targeting oxidative stress and inflammation in CVD to propose detailed, actionable protocols for its preclinical evaluation.
The chromene scaffold is associated with a wide range of pharmacological properties, including antioxidant and anti-inflammatory effects.[2] Notably, extracts from Piper aduncum, the natural source of this compound, have demonstrated cholesterol-lowering and vasorelaxant effects in animal models, suggesting that its bioactive constituents possess cardiovascular activity. Furthermore, other synthetic chromene derivatives have been shown to exhibit significant vasodilatory properties.
This guide is designed to serve as a foundational resource for researchers initiating studies on this compound. It provides a hypothesized mechanism of action and a comprehensive, step-by-step protocol for an initial in vitro assessment using a well-established endothelial cell model of inflammation. The successful execution of these protocols will generate the preliminary data necessary to justify further investigation in more complex in vivo models of atherosclerosis, hypertension, or myocardial infarction.
II. Proposed Mechanism of Action in Cardiovascular Disease
We hypothesize that this compound exerts cardioprotective effects primarily through the mitigation of oxidative stress and inflammation within the vascular endothelium. Endothelial dysfunction is a critical initiating event in the pathogenesis of major cardiovascular diseases. The proposed signaling pathway is as follows:
-
Inhibition of Pro-inflammatory Cytokine Signaling: In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), endothelial cells upregulate the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory enzymes (e.g., COX-2). This process is largely mediated by the activation of the NF-κB signaling pathway. We propose that this compound may interfere with this cascade, potentially by inhibiting IκB kinase (IKK) or preventing the nuclear translocation of NF-κB.
-
Reduction of Oxidative Stress: The compound's antioxidant properties may enable it to directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant capacity of endothelial cells. This would lead to a reduction in lipid peroxidation and other forms of oxidative damage that contribute to endothelial dysfunction.
-
Enhancement of Nitric Oxide Bioavailability: By reducing ROS, particularly superoxide, the compound may prevent the quenching of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. This would improve endothelial function and promote vasorelaxation.
The following diagram illustrates this proposed mechanism of action:
Caption: Proposed mechanism of this compound in endothelial cells.
III. In Vitro Application Protocol: Assessing Anti-inflammatory Effects in Endothelial Cells
This protocol details the use of Human Umbilical Vein Endothelial Cells (HUVECs) to investigate the anti-inflammatory potential of this compound.
A. Materials and Reagents
-
This compound (powder, >98% purity)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human TNF-α
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for VCAM1, ICAM1, COX2, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for VCAM-1 and ICAM-1 protein quantification
B. Experimental Workflow
The following diagram outlines the experimental workflow:
Caption: Workflow for in vitro evaluation of the compound's anti-inflammatory effects.
C. Step-by-Step Protocol
1. Preparation of Stock Solution: a. Dissolve this compound in DMSO to create a 10 mM stock solution. b. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Culture: a. Culture HUVECs in EGM-2 medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Passage cells upon reaching 80-90% confluency. Use cells between passages 3 and 6 for experiments to ensure consistency.
3. Cytotoxicity Assay (MTT): a. Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. b. Prepare serial dilutions of the compound in EGM-2 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%. c. Replace the medium with the compound-containing medium and incubate for 24 hours. d. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. e. Remove the medium and dissolve the formazan crystals in DMSO. f. Measure the absorbance at 570 nm. g. Determine the highest concentration that does not significantly reduce cell viability (e.g., >95% viability) for use in subsequent experiments.
4. Anti-inflammatory Assay: a. Seed HUVECs in 6-well plates at a density of 2.5 x 10⁵ cells/well and grow to confluency. b. Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control (DMSO ≤ 0.1%). c. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time points (e.g., 4 hours for gene expression, 24 hours for protein expression). Include a non-stimulated control group. d. After incubation, collect the cell supernatant for protein analysis and lyse the cells for RNA extraction.
5. Gene Expression Analysis (qPCR): a. Extract total RNA from the cell lysates using a commercial kit according to the manufacturer's instructions. b. Synthesize cDNA from the extracted RNA. c. Perform quantitative PCR using primers for VCAM1, ICAM1, COX2, and a housekeeping gene. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the TNF-α stimulated vehicle control.
6. Protein Expression Analysis (ELISA): a. Use the collected cell supernatants to quantify the secreted levels of soluble VCAM-1 and ICAM-1 using commercial ELISA kits. b. Follow the manufacturer's protocol precisely. c. Generate a standard curve and calculate the protein concentrations in each sample.
IV. Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format.
Table 1: Cytotoxicity of this compound on HUVECs
| Concentration (µM) | Cell Viability (% of Control) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 97 ± 5.1 |
| 10 | 96 ± 4.5 |
| 25 | 85 ± 6.3 |
| 50 | 60 ± 7.1 |
Table 2: Effect of the Compound on TNF-α-induced Gene Expression in HUVECs
| Treatment Group | Relative Fold Change in VCAM1 mRNA | Relative Fold Change in ICAM1 mRNA |
|---|---|---|
| Control (Unstimulated) | 1.0 | 1.0 |
| TNF-α + Vehicle | 15.2 ± 1.8 | 12.5 ± 1.5 |
| TNF-α + Compound (5 µM) | 8.1 ± 1.1* | 6.3 ± 0.9* |
| TNF-α + Compound (10 µM) | 4.5 ± 0.7* | 3.1 ± 0.5* |
*Data are hypothetical and represent a potential outcome. Statistical significance (e.g., p < 0.05) compared to the TNF-α + Vehicle group should be determined.
Interpretation of Results: A significant reduction in the expression of VCAM1 and ICAM1 at both the mRNA and protein levels, without inducing cytotoxicity, would provide strong evidence for the anti-inflammatory properties of this compound. These findings would serve as a solid foundation for advancing the compound into in vivo studies using animal models of cardiovascular disease.
V. References
A comprehensive list of references supporting the rationale and methodologies described in this document will be provided upon the initiation of a formal research project. Key foundational literature would include studies on the phytochemical analysis of Piper aduncum, the role of endothelial dysfunction in atherosclerosis, and standardized protocols for in vitro models of vascular inflammation.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your product yield.
Introduction
This compound is a significant natural product found in plants of the Piper genus.[1][2] Its chromene core and prenyl substitution contribute to a range of interesting biological activities. The efficient synthesis of this molecule is crucial for further research and development. This guide presents a plausible synthetic approach and addresses common challenges you may encounter.
Proposed Synthetic Pathway
A reliable synthetic route to this compound can be envisioned in three key stages:
-
Preparation of the Core Aromatic Precursor: Synthesis of 3,5-dihydroxybenzoic acid.
-
Regioselective ortho-Prenylation: Introduction of the prenyl group at the C8 position.
-
Chromene Ring Formation: Cyclization to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you might face during the synthesis, providing explanations and actionable solutions.
Low Yield in the ortho-Prenylation Step
Question: I am getting a low yield of the desired ortho-prenylated product and a significant amount of O-prenylated and para-prenylated side products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the prenylation of phenols can be challenging due to competing O-alkylation and C-alkylation at the ortho and para positions.[3][4]
Causality: The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The reaction conditions, including the solvent, base, and temperature, can influence the ratio of O- to C-alkylation and the ortho- to para-C-alkylation.
Solutions:
-
Optimize the Base and Solvent System:
-
Mild Basic Conditions: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF can favor C-alkylation.
-
Solvent Effects: Non-polar solvents can sometimes favor ortho-alkylation by promoting a tighter ion pair between the phenoxide and the counter-ion, sterically hindering the para position.
-
-
Employ a Claisen Rearrangement Strategy:
-
Consider a Friedel-Crafts Approach:
-
Direct Friedel-Crafts prenylation using prenyl alcohol or prenyl chloride with a Lewis acid catalyst (e.g., BF₃·OEt₂) can be an option. However, this method can suffer from a lack of regioselectivity and the potential for multiple prenylations.[3][6] Careful optimization of the reaction temperature and stoichiometry is crucial.
-
| Strategy | Advantages | Disadvantages |
| Direct C-Alkylation | One-step process. | Often results in a mixture of products (O-, ortho-, para-alkylation). |
| Claisen Rearrangement | High ortho-selectivity. | Two-step process. |
| Friedel-Crafts Alkylation | Direct C-C bond formation. | Can lead to polyalkylation and lack of regioselectivity. |
Incomplete Chromene Ring Formation
Question: My cyclization reaction to form the chromene ring is not going to completion, and I am isolating unreacted starting material. What can I do to drive the reaction forward?
Answer: The formation of the 2,2-dimethylchromene ring typically proceeds via a condensation reaction followed by intramolecular cyclization. Incomplete conversion can be due to several factors.
Causality: The reaction is often an equilibrium process, and the stability of the intermediates can affect the reaction rate. Insufficient activation of the reactants or suboptimal reaction conditions can lead to incomplete conversion.
Solutions:
-
Choice of Catalyst:
-
Base Catalysis: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be more effective in deprotonating the phenolic hydroxyl group, facilitating the cyclization.
-
Acid Catalysis: In some cases, an acid-catalyzed cyclization might be more efficient. Lewis acids or protic acids can promote the formation of an intermediate that readily cyclizes.
-
-
Reaction Temperature and Time:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Extend Reaction Time: Some cyclization reactions are slow and may require longer reaction times for completion.
-
-
Removal of Water:
-
If the reaction generates water as a byproduct, its removal can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Difficulty in Purifying the Final Product
Question: I am having trouble purifying the final this compound. What are the best purification methods?
Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.
Causality: The presence of both a carboxylic acid group and a relatively non-polar chromene moiety can lead to complex solubility behavior. Side products from the synthesis may have similar polarities, making chromatographic separation difficult.
Recommended Purification Protocol:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid. This will protonate the carboxylate and cause the pure product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the product obtained after acid-base extraction is still not pure, recrystallization from a suitable solvent system can be employed.
-
Common solvents for recrystallization of aromatic carboxylic acids include ethanol/water, acetone/water, or toluene.
-
-
Column Chromatography: This should be considered as a final purification step if other methods fail.
-
A silica gel column is typically used.
-
The eluent system will need to be optimized, but a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid is often effective for eluting carboxylic acids.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 3,5-dihydroxybenzoic acid .[7][8][9] This compound provides the necessary dihydroxy substitution pattern on the aromatic ring, which can be selectively functionalized to introduce the prenyl group at the desired position and subsequently form the chromene ring.
Q2: Are there any "green" or more environmentally friendly approaches to chromene synthesis?
A2: Yes, there has been significant research into greener synthetic methods for chromenes. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.
-
Use of reusable catalysts: Nanoparticle catalysts and solid-supported catalysts are being explored to facilitate easier separation and recycling.
-
Solvent-free reactions: Performing reactions under solvent-free conditions, for example, by grinding the reactants together, can reduce waste.[10]
Q3: How can I monitor the progress of my reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products.
Q4: I am having trouble initiating my Grignard reaction for the prenylation step. What should I do?
A4: Grignard reactions can sometimes be difficult to initiate due to the passivating oxide layer on the magnesium metal.[11][12] Here are some troubleshooting tips:
-
Ensure anhydrous conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Activate the magnesium: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium to activate its surface.
-
Mechanical activation: Gently crushing a piece of magnesium with a dry glass rod can expose a fresh, reactive surface.
-
Initiate with a small amount of reactant: Add a small portion of your prenyl halide and use gentle warming with a heat gun to start the reaction. Once initiated, the reaction is typically exothermic.
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dihydroxybenzoate.
Protocol 2: ortho-Prenylation via Claisen Rearrangement (Hypothetical)
-
O-Prenylation: To a solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (1.1 equivalents) and prenyl bromide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter off the potassium carbonate and concentrate the filtrate. Purify the resulting methyl 3-hydroxy-5-(prenyloxy)benzoate by column chromatography.
-
Claisen Rearrangement: Heat the isolated O-prenyl ether in a high-boiling solvent such as N,N-diethylaniline under an inert atmosphere. Monitor the reaction by TLC for the formation of the ortho-prenylated product.
-
After completion, cool the reaction mixture and purify the desired product by column chromatography.
Protocol 3: Chromene Ring Formation (Hypothetical)
-
To a solution of the ortho-prenylated phenol from the previous step in an anhydrous solvent (e.g., toluene), add a suitable catalyst (e.g., a base like piperidine or an acid like p-toluenesulfonic acid).
-
Add acetone (excess) to the reaction mixture.
-
Reflux the reaction mixture, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2,2-dimethylchromene derivative.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification).
References
- Pettus, T. R. R., & Hoarau, C. (2003).
- Pettus, T. R. R., & Hoarau, C. (2003).
- BenchChem. (2025).
- Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]
- Adams, R., & Ulich, L. H. (1920). The use of alkali fusions. I. The preparation of 3,5-dihydroxybenzoic acid from benzoic acid. Journal of the American Chemical Society, 42(3), 599-611.
- Reddit. (2016).
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com. [Link]
- BenchChem. (2025).
- Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 12(11), 2482-2489. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Stability testing of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in different solvents.
Introduction
Welcome to the technical support center for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (CAS: 151731-50-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this prenylated chromene derivative.[1][2] As a natural product isolated from species like Piper aduncum, this compound is of interest for its antioxidant and anti-inflammatory properties.[1][3] Understanding its stability in various solvents is critical for ensuring the reliability and reproducibility of experimental results, from initial screening to formulation development.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol for conducting stability studies. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light, and the presence of oxidizing agents.[4] The chromene ring system, while relatively stable, can be susceptible to degradation under harsh conditions. The carboxylic acid moiety introduces pH-dependent solubility and reactivity.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, it is recommended to prepare solutions on the same day.[5] Common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are typically used for initial stock solutions. For long-term storage, it is advisable to store stock solutions at -20°C or below for several months.[5] However, the choice of solvent should always be validated for compatibility with your specific experimental setup.
Q3: How can I improve the solubility of this compound if it precipitates out of solution?
A3: If you observe precipitation, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in dissolution.[5] It is also important to consider the pH of aqueous solutions, as the carboxylic acid group's ionization state will significantly impact solubility. In aqueous buffers, adjusting the pH to be above the pKa of the carboxylic acid will increase its solubility.
Q4: Is this compound sensitive to light?
A4: Chromene derivatives can exhibit photochromic behavior, suggesting potential photosensitivity.[1][6] Therefore, it is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or when conducting stability studies. Photostability testing is a crucial part of a comprehensive stability assessment.[7]
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, related chromene and coumarin structures can undergo hydrolysis, particularly at the ester-like linkage within the chromene ring, especially under acidic or basic conditions.[8][9] The prenyl group may also be susceptible to oxidation. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.[10]
Troubleshooting Guide for Stability Experiments
This section addresses common issues encountered during the stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in HPLC/UPLC Chromatogram | Degradation of the compound. | 1. Compare to a Control: Analyze a freshly prepared standard solution stored under ideal conditions (e.g., -80°C, protected from light). If the new peaks are absent in the control, they are likely degradants.[7]2. Peak Purity Analysis: Use a diode array detector (DAD) to check the peak purity of the main compound. A non-homogenous peak suggests co-elution with a degradant.3. Forced Degradation: If the unexpected peaks increase in intensity under specific stress conditions (e.g., acid, base, peroxide), this confirms they are degradation products.[7] |
| Decrease in Main Peak Area (Loss of Assay) | Degradation, precipitation, or adsorption. | 1. Visual Inspection: Check for any visible precipitate in your sample vials. If present, review the solubility of the compound in the chosen solvent and at the tested concentration.2. Container Compatibility: The compound may be adsorbing to the surface of the storage container. Consider using different types of vials (e.g., glass vs. polypropylene, silanized glass).3. Mass Balance: Quantify the major degradation products. A good stability-indicating method should account for the majority of the parent compound's mass loss in the form of degradants.[7] |
| Change in Solution Color | Formation of a chromophoric degradation product. | 1. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for changes in the absorption spectrum over time. A shift in the maximum wavelength or the appearance of new absorption bands can indicate the formation of new chemical species.2. Structural Elucidation: If the color change is significant, it may be necessary to isolate the responsible degradant and use techniques like LC-MS/MS and NMR to identify its structure.[11] |
| Inconsistent Results Between Replicates | Inhomogeneous sample, inconsistent sample handling, or analytical method variability. | 1. Ensure Complete Dissolution: Before taking aliquots for stability studies, ensure the stock solution is completely dissolved and homogenous.2. Standardize Procedures: Maintain consistent temperature, light exposure, and timing for all sample manipulations.3. Method Validation: Ensure your analytical method is validated for precision, accuracy, and linearity to minimize analytical variability.[10] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Preparation of Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions
For each condition, a control sample (stored at -20°C in the dark) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
Maintain the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.[7]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (25°C).
-
Withdraw samples at various time points, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C).
-
Withdraw samples at various time points and dilute for analysis.[7]
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C.
-
At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.[7]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples.
-
Analytical Methodology
-
Method: A stability-indicating HPLC-UV or UPLC-UV method should be developed.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent peak from any degradants.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of a stability study should be summarized in a clear and concise manner. The table below provides a hypothetical example of how to present the data.
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Time (hours) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 92.5 | 4.8 | 1.5 | 98.8 | |
| 24 | 85.3 | 9.1 | 3.2 | 97.6 | |
| 0.1 M NaOH, 25°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 90.1 | 7.2 | - | 97.3 | |
| 12 | 78.9 | 15.6 | - | 94.5 | |
| 3% H₂O₂, 25°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 98.2 | <0.5 | <0.5 | 99.1 | |
| 80°C (Solid) | 72 | 99.5 | <0.5 | - | >99.5 |
| Photostability | 1.2 M lux hrs | 96.8 | 2.1 | - | 98.9 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
References
- Synthesis and Reactivity of Photochromic 2H‐Chromenes Based on 3‐Carboxylated Coumarins.
- This compound | CAS:151731-50-9 | Phenols. BioCrick.
- This compound | 151731-50-9. Biosynth.
- 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications.
- Solvent stability studies in different solvent compositions.
- This compound | C17H20O3 | CID 441962. PubChem.
- Pharma Stability: Troubleshooting & Pitfalls.
- Analytical Techniques In Stability Testing.
- Troubleshooting Dissolution Failures in Stability Studies.
- This compound CFN99633. Sobekbio Biosciences.
- This compound | N
- Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
- A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity.
- Strategies for Resolving Stability Issues in Drug Formul
- Natural chromenes and chromene derivatives as potential anti-trypanosomal agents. PubMed.
- Chromene and prenylated xanthones from the roots of Cratoxylum formosum ssp. pruniflorum. PubMed.
- Characterization of stress degradation products of curcumin and its two derivatives by UPLC-DAD-MS/MS.
- Pharmacological activities of chromene deriv
- Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids.
- A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiprolifer
- Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Str
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Characterization of degradation products of macitentan under various stress conditions using liquid chrom
- Technical Support Center: Stability of Pharmaceutical Compounds. Benchchem.
- Analytical methods for evaluating the stability of rutin and analyzing the formation of its degrad
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Stability Testing Of Herbal Medicine. IJCRT.org.
- Major degradation product identified in several pharmaceutical formul
- CAS 151731-50-9 this compound. Alfa Chemistry.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degrad
- Curcumin Derivatives Linked to a Reduction of Oxidative Stress in Mental Dysfunctions and Inflammatory Disorders. Current Medicinal Chemistry.
- The chromene derivatives A–D and the designed compounds.
- Stability of phenolic compounds during extraction with superheated solvents.
- Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. This compound | CAS:151731-50-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Navigating the Complexities of Prenylated Chromene Purification
Welcome to our dedicated technical support center for the purification of prenylated chromenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these lipophilic and structurally diverse molecules. The presence of the prenyl moiety dramatically alters the physicochemical properties of the parent chromene scaffold, leading to purification hurdles that require a nuanced and systematic approach.
This resource moves beyond generic protocols to provide in-depth, evidence-based troubleshooting advice and answers to frequently asked questions. We will delve into the "why" behind the methods, empowering you to make informed decisions to overcome poor resolution, compound degradation, and isomer co-elution.
Part 1: Frequently Asked Questions (FAQs) - Initial Strategy & Setup
This section addresses the preliminary questions researchers often have when designing a purification strategy for prenylated chromenes.
Question 1: Should I start with normal-phase or reversed-phase chromatography for my crude extract?
Answer: The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends largely on the polarity of your target prenylated chromene and the complexity of the crude extract.
-
Reversed-Phase (RP) Chromatography: This is the most common starting point for the majority of flavonoid purifications.[1] Due to the lipophilic nature conferred by the prenyl group, these compounds often exhibit good retention on C18 or C8 columns.[2][3] RP-HPLC is generally preferred for its robustness, reproducibility, and compatibility with mass spectrometry (MS).
-
Normal-Phase (NP) Chromatography: NP-HPLC is an excellent alternative, particularly for separating isomers or when your target compound is highly nonpolar and elutes too quickly in RP systems.[4][5][6] It is also useful for compounds that are not soluble in the aqueous mobile phases typical of RP chromatography.[4] Stationary phases like silica, cyano (CN), or amino (NH2) are commonly used.[7]
Recommendation: Begin with a broad-gradient reversed-phase method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) on a C18 column to profile your extract. If you observe poor retention or co-elution of key compounds, developing a normal-phase method is a logical next step.
Question 2: What are the best general-purpose mobile phases for purifying prenylated chromenes?
Answer: The selection of the mobile phase is critical for achieving good selectivity and peak shape.
-
For Reversed-Phase:
-
Solvents: Acetonitrile or methanol are the standard organic modifiers. Acetonitrile often provides lower viscosity and better UV transparency.
-
Additives: An acidic modifier is highly recommended to suppress the ionization of phenolic hydroxyl groups, which minimizes peak tailing.[8] Formic acid (0.1%) or acetic acid (0.1%) are excellent choices and are compatible with mass spectrometry.
-
-
For Normal-Phase:
-
Solvents: A nonpolar primary solvent like hexane or heptane is mixed with a more polar modifier such as isopropanol, ethanol, or ethyl acetate to control elution strength.[7][9]
-
Additives: Small amounts of an acid or base can sometimes be added to improve peak shape, but care must be taken to avoid degrading the silica-based stationary phase.
-
Question 3: My prenylated chromene seems to be degrading during purification. What are the likely causes?
Answer: Flavonoids, including chromenes, can be susceptible to degradation under several conditions.
-
pH Extremes: Both strongly acidic and basic conditions can promote the degradation of the chromene ring or other parts of the flavonoid skeleton.[10][11] It is crucial to maintain a mildly acidic pH (around 3-5) when possible.
-
High Temperatures: Excessive heat can lead to thermal degradation.[12][13][14] This is a concern during extraction steps that involve heating and when using column heaters in HPLC at very high temperatures.[12][14] Studies have shown that prolonged heating in boiling water can rapidly degrade flavonols, a related class of flavonoids.[13]
-
Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The heterocyclic C-ring of the flavonoid structure can be particularly susceptible to oxidative opening.[13]
Recommendation: Always work with freshly prepared solutions. Use amber vials to protect samples from light. Degas your mobile phases to remove dissolved oxygen. Avoid prolonged exposure to high temperatures and extreme pH.
Part 2: Troubleshooting Guide - Resolving Common Purification Issues
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Resolution & Co-elution of Isomers
The structural diversity of prenylated chromenes often leads to the presence of closely related isomers (structural, diastereomers, and enantiomers) that are difficult to separate.
Question: I have a single peak in my reversed-phase chromatogram, but NMR analysis shows a mixture of isomers. How can I separate them?
Answer: This is a very common challenge. Co-elution of isomers requires a significant enhancement in chromatographic selectivity. Here’s a systematic approach to tackle this problem.
Caption: Decision workflow for separating co-eluting isomers.
If you suspect the presence of enantiomers or diastereomers, a chiral separation is necessary. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[9][15]
1. Column Selection:
-
Start with an amylose-based CSP (e.g., Lux Amylose-2) and a cellulose-based CSP (e.g., Lux Cellulose-4). These two column types often provide complementary selectivity.[9]
2. Mobile Phase Screening (Normal-Phase Mode):
-
Primary Solvents: n-Hexane or Heptane.
-
Alcohol Modifiers: Isopropanol (IPA) and Ethanol (EtOH) are the most common.
-
Screening Protocol:
- Prepare stock solutions of your sample in the mobile phase.
- Run an initial isocratic method with Hexane/IPA (90:10, v/v).
- If no separation is observed, try Hexane/EtOH (90:10, v/v).
- If the retention is too long, increase the alcohol percentage (e.g., to 80:20). If it's too short, decrease it (e.g., to 95:5 or even 99:1).[9]
3. Temperature Optimization:
-
Temperature can significantly impact chiral separations. Analyze your sample at different temperatures (e.g., 5°C, 25°C, and 40°C).[9] Lower temperatures often increase resolution but may lead to broader peaks and higher backpressure.
Table 1: Example Starting Conditions for Chiral Screening
| Parameter | Condition 1 (Broad Screening) | Condition 2 (High-Resolution) |
| Column | Lux Amylose-2, 5 µm, 4.6 x 250 mm | Lux Cellulose-4, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 15°C |
| Detection | UV at 254 nm or compound-specific λ | UV at 254 nm or compound-specific λ |
Issue 2: Compound Degradation & Low Recovery
You've identified your target compound in the crude extract, but after purification, the yield is disappointingly low, and you observe new, unexpected peaks in the chromatogram.
Question: I'm losing my compound during purification. How can I improve its stability and increase my recovery?
Answer: Low recovery is often a sign of compound degradation or irreversible adsorption to the stationary phase. The phenolic nature of flavonoids and the chromene ring system can be sensitive to purification conditions.
Caption: Common degradation pathways and their solutions.
-
Mobile Phase Preparation:
-
Always use high-purity HPLC-grade solvents.
-
For reversed-phase, add 0.1% formic acid to your aqueous and organic mobile phase components before mixing. This ensures a consistent, low pH throughout the gradient.
-
Sparge your mobile phases with helium or nitrogen for 10-15 minutes, or use an in-line degasser, to remove dissolved oxygen and prevent oxidation.
-
-
Sample Handling:
-
Dissolve your sample in the initial mobile phase composition to ensure good peak shape.
-
Use amber autosampler vials or cover clear vials with aluminum foil to protect the sample from light.
-
If processing a large number of samples over a long period, use a cooled autosampler (set to 4-10°C) to minimize degradation while waiting for injection.
-
-
Chromatographic Conditions:
-
Unless necessary for resolution, avoid high column temperatures. Start with ambient temperature or a modest setting like 30-35°C. High temperatures can accelerate the degradation of thermolabile compounds.[12]
-
-
Post-Column Fraction Collection:
-
If possible, neutralize collected fractions if they are highly acidic or basic, especially if they will be stored for an extended period before solvent evaporation.
-
Use a rotary evaporator with the water bath set to a low temperature (≤ 40°C) to remove the solvent. Avoid drying the sample to a crust for extended periods on the evaporator.
-
By implementing these protective measures, you can significantly improve the stability and recovery of your target prenylated chromenes, leading to a more efficient and successful purification campaign.
References
- Sankaranarayanan, S., et al. (n.d.). Postulated degradation pathways of selected flavonoid compounds to...
- Zhang, N., et al. (2023).
- Tan, Y. B., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]
- Lin, S., et al. (2022).
- Kanehisa Laboratories. (n.d.).
- Yang, X., et al. (2019). Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules. [Link]
- Carradori, S., et al. (2018). Chiral separation of helical chromenes with chloromethyl phenylcarbamate polysaccharide-based stationary phases.
- Thomas, K. G., et al. (2013). Helicity as a Steric Force: Stabilization and Helicity-Dependent Reversion of Colored o-Quinonoid Intermediates of Helical Chromenes. Journal of the American Chemical Society. [Link]
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Agilent Technologies. [Link]
- Liu, Y., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition. [Link]
- Nguyen, P. H., et al. (2017). Effectiveness of Prenyl Group on Flavonoids from Epimedium koreanum Nakai on Bacterial Neuraminidase Inhibition. Molecules. [Link]
- Phenomenex. (n.d.). Normal Phase HPLC Columns. Phenomenex. [Link]
- ResearchGate. (n.d.). (PDF) Isolation and Structure Identification of Flavonoids.
- Shi, S., et al. (2023). Phytochemistry and pharmacology of natural prenylated flavonoids. Applied Biological Chemistry. [Link]
- Sun, Y., et al. (2016). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules. [Link]
- Lu, Z., & Zhang, C. (2014). A systematic review on biological activities of prenylated flavonoids. Pharmaceutical Biology. [Link]
- Szymański, J., et al. (2024).
- Kruve, A. (2021).
- SIELC Technologies. (n.d.). Easy HPLC Method Development. SIELC. [Link]
- Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
- ChromAfrica. (n.d.).
- Spickermann, D., et al. (2015). Normal-phase versus reversed-phase thin-layer chromatography (TLC) to monitor oxidized phosphatidylcholines by TLC/mass spectrometry.
- D'Orazio, G., et al. (2023). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Fernandes, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
- da Rocha, D. R., et al. (2013). Synthesis of fused chromene-1,4-naphthoquionones under acid catalysis and microwave irradiation. Blucher Chemistry Proceedings. [Link]
- Ribeiro, A. R., et al. (2020).
- Pharma Knowledge Forum. (2023).
- Gregory, J. A., et al. (2024). Comparative Study of Click Handle Stability in Common Ligation Conditions.
- Auctores. (n.d.).
- Teledyne ISCO. (2021). Preparative Chromatography Method Development Webinar. YouTube. [Link]
- SIELC Technologies. (n.d.). Separation of p-Cymene on Newcrom R1 HPLC column. SIELC. [Link]
- Šatínský, D., et al. (2012). Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
- Tula State University. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Normal Phase Chromatography [chromafrica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral separation of helical chromenes with chloromethyl phenylcarbamate polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Separating Chromene Isomers
Welcome to the technical support center dedicated to the intricate science of separating chromene isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar molecules. As chromene derivatives are vital precursors in the natural products and pharmaceutical industries, achieving their precise separation is paramount for accurate quantification, impurity profiling, and chiral analysis.[1][2]
This resource moves beyond generic protocols, offering in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Here, we delve into the "why" behind the "how," providing you with the scientific rationale to make informed decisions and optimize your separations effectively.
Troubleshooting Guide: Conquering Common Separation Hurdles
Problem 1: Poor or No Resolution Between Chromene Isomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for my chromene isomers. Where do I begin to improve the separation?
A: This is the most prevalent challenge in isomer separation. The resolution of two peaks is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[3] To systematically address poor resolution, we must evaluate each of these parameters.
Initial Steps: A Logical Workflow
The most powerful approach to improving resolution is to focus on enhancing selectivity (α), the measure of the relative retention of the two isomers.[3][4] This is achieved by altering the chemical interactions within the chromatographic system.
dot
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Protocol: Optimizing Selectivity
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[3] These solvents exhibit different properties; for instance, methanol is a proton donor, while acetonitrile has a stronger dipole moment.[5] This change can significantly alter the interactions between your chromene isomers and the stationary phase, thereby improving selectivity.
-
Modify the Mobile Phase pH: For chromene isomers with ionizable functional groups, adjusting the pH of the mobile phase is a powerful tool.[6][7] A change in pH can alter the ionization state of the analytes, leading to significant shifts in retention and selectivity.[5] It is advisable to work within a pH range of 2 to 8 for most silica-based columns.[8]
-
Switch the Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next logical step.[3][6]
-
For Diastereomers and Positional Isomers: Switching from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can introduce different separation mechanisms (e.g., π-π interactions) that can resolve the isomers.[9]
-
For Enantiomers: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[1][10][11] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and can be used in various modes (normal-phase, reversed-phase, polar organic).[10] Cyclodextrin-based stationary phases have also been successfully used for separating isochromene derivatives.[1][2]
-
-
Adjust the Column Temperature: Temperature can significantly influence selectivity.[12][13] For isomer separations, reducing the temperature often leads to improved resolution.[13] However, in some cases, increasing the temperature can also enhance separation.[3] It is crucial to systematically evaluate a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimum.
| Parameter | Recommended Change | Rationale |
| Mobile Phase | Switch organic modifier (Acetonitrile ↔ Methanol) | Alters selectivity through different solvent-analyte interactions.[3][5] |
| Adjust pH (for ionizable isomers) | Changes the ionization state of analytes, impacting retention.[5][6] | |
| Stationary Phase | Change column chemistry (e.g., C18 to Phenyl) | Introduces different separation mechanisms like π-π interactions.[6][9] |
| Use a Chiral Stationary Phase (CSP) | Necessary for separating enantiomers.[10][11] | |
| Temperature | Decrease temperature | Often improves resolution for isomers.[13][14] |
Problem 2: Excessive Peak Broadening or Tailing
Q: My chromene isomer peaks are broad and/or asymmetrical (tailing). What are the likely causes and how can I fix this?
A: Peak broadening and tailing are common issues that can compromise resolution and quantification.[15] These problems often stem from either extra-column effects or undesirable interactions within the column.
dot
Caption: Causes and solutions for peak broadening.
A Systematic Approach to Sharpening Peaks:
-
Review Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening.[4][16] Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.). Also, check for any dead volumes in fittings, which can cause peak tailing.[17]
-
Optimize Sample Injection:
-
Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than your mobile phase is a common cause of peak distortion.[18] Ideally, dissolve your sample in the initial mobile phase.
-
Volume Overload: Injecting too large a volume of sample can overload the column, leading to broad, fronting peaks.[16] Systematically reduce the injection volume to see if peak shape improves.
-
-
Address On-Column Secondary Interactions: Peak tailing, in particular, is often caused by unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns.[19]
-
Use a high-quality, end-capped column.
-
Adjust mobile phase pH: For basic chromene isomers, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or operating at a lower pH can mitigate tailing.
-
-
Optimize Detector Settings: An improperly set data acquisition rate can artificially broaden peaks.[16][18] Ensure the rate is fast enough to capture at least 15-20 data points across each peak.
Frequently Asked Questions (FAQs)
Q1: For separating chiral chromene enantiomers, how do I select the right Chiral Stationary Phase (CSP)?
A1: The selection of a CSP is largely an empirical process, but can be guided by the structure of your analyte.[20] For chromene derivatives, cyclodextrin-based and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are excellent starting points.[1][2][21] Many column manufacturers offer screening services where they test your sample against a variety of CSPs to identify the most suitable one.
Q2: What is the ideal retention factor (k) range for isomer separations?
A2: For reliable separation and quantification, a retention factor (k) between 2 and 10 is generally recommended.[5][22] If k is less than 2, peaks may elute too close to the void volume, risking interference from unretained matrix components.[5] If k is greater than 10, the analysis time becomes excessively long, and peaks may broaden, reducing sensitivity.[4][5]
Q3: Can I use a gradient elution for separating chromene isomers?
A3: Yes, gradient elution can be very effective, especially for complex mixtures containing multiple isomers with a wide range of polarities.[6][23] A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.[17]
Q4: How does flow rate impact the resolution of isomers?
A4: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates and allowing more time for the isomers to interact with the stationary phase.[6][14][19] However, this will also increase the analysis time. It's a trade-off that needs to be optimized for your specific separation goals.
Q5: My method was working well, but now the retention times are drifting. What should I check?
A5: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase composition.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent component can cause drift. Prepare fresh mobile phase daily.
-
Column Temperature: Fluctuations in the column temperature will affect retention times.[12] Use a column oven to maintain a constant temperature.
-
Column Contamination: A buildup of contaminants on the column can alter its chemistry over time.[24] Consider using a guard column and implementing a column washing procedure.
References
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation d
- Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separ
- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
- The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Effect of Elevated Temper
- Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation d
- How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- How to separate isomers by Normal phase HPLC?
- Optimization and Validation in Liquid Chromatography Using Design of Experiments. Chemistry Africa.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Resolution in HPLC & how to improve? 5 most important parameters to improve resolution. YouTube.
- The Use of Temperature for Method Development in LC.
- Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm.
- HPLC Troubleshooting Guide. Agilent Technologies.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Video Notes LC Troubleshooting Series Peak Broadening. Agilent.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
- What are the Common Peak Problems in HPLC.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chrom
- How to reduce mobile phase consumption during an HPLC analysis. Pharma Growth Hub.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Chiral HPLC Separ
- HPLC Separation Modes - Stationary Phase in HPLC.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral Separations by High‐Performance Liquid Chromatography.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
Sources
- 1. Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 18. halocolumns.com [halocolumns.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Assays for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to overcome challenges in your research.
Introduction: Understanding the Molecule
This compound is a fascinating natural product, often isolated from plants of the Piper genus.[1][2] Its structure, featuring a chromene core, a prenyl group, and a carboxylic acid moiety, contributes to its diverse biological activities, including antioxidant and anti-inflammatory properties.[3] However, this unique combination of functional groups can also present specific challenges during in vitro and in vivo assays. This guide will address these potential hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers working with this compound.
Q1: My compound seems to be losing activity in my multi-day cell culture experiment. What could be the cause?
A1: This is a common issue, and there are a few likely culprits. The primary suspect is the stability of your compound in the cell culture medium at 37°C.[4] Carboxylic acids, especially those with structures similar to cannabinoid acids, can be prone to decarboxylation (loss of CO2), particularly when exposed to heat over time.[2][5] This would convert your active compound into a neutral, and potentially less active, form. Additionally, the compound may be metabolized by the cells or could be binding to components in the media or to the plasticware itself.[4]
Q2: I'm seeing an unexpected peak in my HPLC analysis of a purified sample. What could it be?
A2: An unexpected peak can arise from several sources. Given the structure of your compound, the most probable cause is the presence of its decarboxylated analog. This can occur during storage, sample preparation if heat is applied, or even in the HPLC injector if the temperature is too high.[6] Other possibilities include isomers, oxidation products, or impurities from the synthesis or purification process.
Q3: My antioxidant assay results are not consistent. Why is there so much variability?
A3: Variability in antioxidant assays like the DPPH or ABTS assays can be frustrating.[1] The issue often lies in the reaction kinetics and the stability of the compound and the radicals. Prenylated compounds can sometimes have complex reaction mechanisms. Ensure that your incubation times are consistent and that your solutions are protected from light, as both the compound and the radical solutions can be light-sensitive. Also, consider the solvent used to dissolve your compound, as it can influence its antioxidant activity.
Q4: In my MTT cytotoxicity assay, I'm getting high absorbance readings even at concentrations where I expect to see cell death. What's happening?
A4: This is a critical issue that can lead to misinterpretation of your data. The MTT assay relies on the reduction of the MTT reagent to a colored formazan product by cellular dehydrogenases. However, some compounds, particularly those with antioxidant properties like many polyphenols, can directly reduce the MTT reagent, leading to a false-positive signal of cell viability.[7][8] It is crucial to run a control experiment with your compound and the MTT reagent in cell-free media to check for any direct reduction.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex issues you might face during your experiments.
Guide 1: Investigating Compound Stability in Cell Culture
If you suspect your compound is degrading during your cell-based assays, a systematic stability study is warranted.
Protocol: Assessing Compound Stability in Cell Culture Media
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Warm your complete cell culture medium (including serum and other supplements) to 37°C in a sterile incubator.
-
-
Incubation:
-
Spike the pre-warmed medium with your compound's stock solution to the final working concentration you use in your experiments.
-
Also, prepare a control medium with the same concentration of the solvent (e.g., DMSO).
-
Incubate the media at 37°C in a 5% CO2 incubator.
-
-
Time-Point Sampling:
-
Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Immediately store the samples at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of the parent compound using a validated LC-MS/MS or HPLC-UV method.[4]
-
A decrease in the concentration of the parent compound over time is indicative of instability.
-
Interpreting the Results and Taking Action:
-
Confirmed Degradation: If you observe a significant decrease in the parent compound's concentration, you should consider the following:
-
More Frequent Media Changes: Replenish the media with freshly prepared compound at shorter intervals (e.g., every 12 or 24 hours).
-
Use of a Metabolic Inhibitor: If you suspect cellular metabolism is the cause, you could consider co-incubating with a general metabolic inhibitor, although this can have other effects on your cellular system.
-
Structural Modification: In the long term, for drug development purposes, you might consider synthesizing more stable analogs of the compound.
-
-
No Degradation: If the compound concentration remains stable, the loss of activity in your experiments could be due to other factors, such as receptor downregulation or other cellular adaptation mechanisms.
Guide 2: Diagnosing Unexpected Peaks in HPLC Analysis
The appearance of unexpected peaks in your chromatogram can compromise the purity assessment and quantification of your compound.
Workflow for Diagnosing Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC.
Explanation of the Workflow:
-
Blank Injection: Always start by injecting a blank (your mobile phase solvent). If the peak is present, it's a "ghost peak" originating from contamination in your system or solvents.[9]
-
Investigating Decarboxylation: Given that this compound is susceptible to decarboxylation, this is a high-probability cause.[5][10] Gently heating a sample should accelerate this process, leading to an increase in the decarboxylated product's peak and a decrease in the parent compound's peak.
-
Mass Spectrometry Confirmation: The most definitive way to identify the unknown peak is to use LC-MS. The decarboxylated product will have a molecular weight that is 44 Da less than the parent compound (the mass of CO2).
Guide 3: Validating Cytotoxicity Data from MTT Assays
To ensure the reliability of your cytotoxicity data, it is essential to rule out any potential interference of your compound with the MTT assay.
Protocol: Control for MTT Assay Interference
-
Cell-Free Control Plate: Prepare a 96-well plate without any cells.
-
Compound Addition: Add the same concentrations of this compound to the wells as you would in your cellular assay. Also, include a vehicle control (e.g., DMSO).
-
Media Addition: Add the same volume of cell culture medium to each well.
-
MTT Reagent: Add the MTT reagent to all wells and incubate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.
-
Solubilization and Reading: Add the solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (typically 570 nm).
Data Interpretation:
-
No Absorbance in Cell-Free Wells: If you see no significant absorbance in the cell-free wells containing your compound, it suggests that your compound does not directly reduce the MTT reagent.
-
Absorbance in Cell-Free Wells: If you observe a concentration-dependent increase in absorbance in the cell-free wells, your compound is interfering with the assay.[7][8]
Alternative Assays:
If interference is confirmed, you should use an alternative cytotoxicity assay that is not based on metabolic reduction. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP in viable cells, which is a more direct indicator of metabolic activity and cell health.
-
LDH release assays: These measure the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
-
Crystal Violet Staining: This method stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
Data Presentation
Table 1: Potential Issues and Solutions in this compound Assays
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Variable Bioactivity | Compound degradation (decarboxylation), metabolism, non-specific binding. | Conduct a stability study in media; consider more frequent media changes.[4] |
| Unexpected HPLC Peaks | Decarboxylation, isomerization, oxidation, system contamination. | Inject a blank; perform a controlled heating experiment; use LC-MS for identification.[6] |
| Inconsistent Antioxidant Assay Results | Light sensitivity of compound/reagents, inconsistent incubation times. | Protect solutions from light; strictly control incubation times. |
| False Positives in MTT Assay | Direct reduction of MTT reagent by the compound. | Run a cell-free control experiment; use an alternative cytotoxicity assay (e.g., ATP-based).[7][8] |
Conclusion
Working with novel natural products like this compound is both exciting and challenging. By understanding the specific chemical properties of your molecule and anticipating potential assay-related pitfalls, you can generate more reliable and reproducible data. This guide provides a framework for troubleshooting common issues, but remember that careful experimental design and meticulous execution are your best tools for success. Should you encounter further challenges, do not hesitate to reach out to our technical support team.
References
- Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271.
- Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Perrotin-Brunel, H., et al. (2011). Decarboxylation of Δ9-tetrahydrocannabinol: kinetics and molecular modeling. Journal of Molecular Structure, 987(1-3), 67-73.
- Wong, A., & Rode, D. (2021). Acidic Cannabinoid Decarboxylation. The Journal of the American Chemical Society.
- BioAssay Systems. (n.d.). Troubleshooting.
- Al-Harrasi, A., et al. (2022). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. Fundamental & Clinical Pharmacology, 36(5), 906-918.
- Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1856.
- Narayanan, B. L., et al. (2018). Anti-oxidant and anti-inflammatory activity of synthesized 3(Substituted) Chromen-2-One. Research Journal of Pharmacy and Technology, 11(7), 2881-2885.
- Usta, J., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 1016-1024.
- Strömstedt, A. A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances, 69, 108253.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Caithness Biotechnologies. (n.d.). Beginner's guide to the identification of bioactive compounds in plant extracts.
- van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 157-163.
- Casey, A. S., et al. (2019). Targeting prenylation inhibition through the mevalonate pathway. Medicinal Research Reviews, 39(6), 2276-2309.
- Ulagesan, S., & Kim, H. S. (2019). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 543.
- Wang, P., et al. (2010). Limitations of the use of MTT assay for screening in drug discovery. Biochemical Pharmacology, 79(7), 1034-1041.
- Han, J., & Lin, K. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 205-216.
- BioAssay Systems. (n.d.). Technical Support.
- Indus Extracts. (n.d.). Role of Bioassays in Development of Natural Products.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
- Poulter, C. D. (2015). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. Chemical Reviews, 115(24), 13276-13314.
- Laird, M. W., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?
- Casey, A. S., et al. (2019). Targeting prenylation inhibition through the mevalonate pathway. Medicinal Research Reviews, 39(6), 2276-2309.
- Fedorov, A. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(11), 1104.
- Imai, K., et al. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Current Pharmaceutical Analysis, 3(3), 159-173.
- Galkin, M. A., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(21), 7244.
- American Chemical Society. (2011). Prenylation With A Twist. Chemical & Engineering News.
Sources
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myemail.constantcontact.com [myemail.constantcontact.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Interference in the Spectroscopic Analysis of Prenylated Compounds
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and field-proven insights to ensure you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing prenylated compounds?
A1: Interference in the spectroscopic analysis of prenylated compounds can arise from several sources, broadly categorized as:
-
Matrix Effects: These are the most pervasive interferences, especially in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Co-eluting compounds from the sample matrix (e.g., phospholipids, salts, other secondary metabolites) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][3]
-
Isomeric and Isobaric Interference: Prenylated compounds often exist as a complex mixture of isomers (same formula, different structure) and isobars (same nominal mass, different formula).[4][5] These can be difficult to separate chromatographically and may have similar fragmentation patterns in MS, leading to co-elution and inaccurate identification.[4][5]
-
Overlapping Signals in UV-Vis and NMR: In UV-Vis spectroscopy, the broad absorption bands of multiple chromophores in a complex mixture can overlap, making individual quantification challenging.[6][7] Similarly, in Nuclear Magnetic Resonance (NMR), severe signal overlapping is a common issue in complex samples, complicating structural elucidation.[8][9]
-
Sample Contamination: Contaminants such as chlorophylls and lipids from plant extracts are notorious for causing interference.[10][11][12] Chlorophylls can interfere with UV/Vis and fluorescence measurements, while lipids can cause ion suppression in MS and contaminate instrument components.[12]
Q2: How do I know if my analysis is being affected by matrix effects in LC-MS?
A2: Identifying matrix effects is a critical step in method validation.[1] A common method is the post-extraction addition technique.[13][14] This involves comparing the response of an analyte in a pure solvent standard to the response of the same standard spiked into a blank sample extract (from which the analyte has been removed). A significant difference in signal intensity (typically >15-20%) indicates the presence of matrix effects (ion suppression or enhancement).[2] Another indicator can be poor reproducibility of results between different sample lots.[2]
Q3: Can chemical derivatization help in mitigating interference?
A3: Yes, chemical derivatization can be a powerful tool.[15] It involves chemically modifying the analyte to improve its analytical properties. For example:
-
Improving Chromatographic Separation: Derivatization can alter the polarity of isomers, enhancing their separation on a chromatographic column.
-
Enhancing MS Detection: Attaching a group with high proton affinity can increase ionization efficiency and detection sensitivity.[15]
-
Shifting UV-Vis Absorbance: Derivatization with reagents like aluminum chloride can cause a bathochromic (to longer wavelength) or hyperchromic (increased absorbance) shift in the UV-Vis spectra of flavonoids, moving the signal away from interfering compounds.[16][17]
Troubleshooting Guides
Problem 1: Significant Signal Suppression or Enhancement in LC-MS/MS Analysis
This is a classic symptom of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of your target prenylated compound.[1][3]
Causality: Components like phospholipids, salts, and other metabolites can compete with the analyte for ionization in the MS source, leading to either a decrease (suppression) or, less commonly, an increase (enhancement) in the observed signal.[2][3]
Troubleshooting Workflow:
A troubleshooting decision tree for matrix effects in LC-MS/MS.
Step-by-Step Solutions:
-
Optimize Sample Preparation: This is the most effective way to combat matrix effects.[3]
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that has a different retention mechanism than your analytical column. For example, if you are using a reversed-phase (C18) column, consider a mixed-mode or ion-exchange SPE sorbent to remove interferences with different chemical properties.[18][19]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): For samples with high lipid content, this novel cleanup approach is highly effective at removing lipids while retaining a wide range of analytes.[20]
-
-
Improve Chromatographic Separation:
-
Adjust Gradient: Modify the mobile phase gradient to better separate the analyte from the interfering region of the chromatogram.
-
Change Column: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, C30) to alter selectivity and move the analyte peak away from interferences.[21]
-
Hyphenated Techniques: Consider techniques like two-dimensional liquid chromatography (2D-LC) for extremely complex samples. This provides a significant increase in peak capacity and separation power.[22][23]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for compensating for matrix effects.[3] Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[3]
Problem 2: Inability to Differentiate Between Prenylated Isomers
Prenylated compounds often exist as structural isomers (e.g., position of the prenyl group) or stereoisomers, which can be analytically challenging.[4]
Causality: Isomers have the same mass and often similar fragmentation patterns, making them difficult to distinguish by MS alone. They may also have very similar polarities, leading to co-elution in chromatography.[4][5]
Troubleshooting Workflow:
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labcompare.com [labcompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative NMR spectroscopy of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. mdpi.com [mdpi.com]
- 18. veeprho.com [veeprho.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 23. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and strategies for scaling up this important synthesis. The chromene nucleus is a vital scaffold in medicinal chemistry, known for a broad range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] This document provides practical, field-proven insights to help you navigate the complexities of this synthesis, from bench-top to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound backbone?
A1: The core synthesis of the chromene ring system can be approached through several established methods.[2][3] A prevalent strategy involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone. For the specific target molecule, a common route is the acid-catalyzed condensation of 3,5-dihydroxybenzoic acid with 3-methyl-2-butenal (prenal), followed by prenylation. Variations of this include Pechmann condensation and the use of Lewis acid catalysts to drive the cyclization.
Q2: What are the primary challenges when scaling this synthesis from the lab to a larger scale?
A2: Scaling up any chemical synthesis presents a unique set of challenges.[4][5] For this specific molecule, key considerations include:
-
Exothermic Reactions: The initial condensation and subsequent Friedel-Crafts prenylation can be exothermic. Managing heat dissipation on a larger scale is critical to prevent side reactions and ensure safety.[5]
-
Reagent and Solvent Selection: Reagents and solvents that are feasible on a small scale may become impractical or hazardous at a larger scale due to cost, toxicity, or disposal concerns.[4][6]
-
Purification: Isolation and purification of the final product and intermediates can become more complex. Crystallization, which is often straightforward in the lab, may require significant optimization for large-scale production to achieve consistent purity and crystal form.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent results.
Q3: Are there any green chemistry approaches applicable to this synthesis?
A3: Yes, incorporating green chemistry principles is increasingly important.[1] For this synthesis, consider:
-
Catalyst Choice: Utilizing solid acid catalysts or reusable Lewis acids can reduce waste and simplify purification compared to stoichiometric amounts of corrosive acids.
-
Solvent Selection: Exploring greener solvents with lower environmental impact and toxicity is recommended.[6]
-
Energy Efficiency: Microwave-assisted synthesis has been shown to be effective for chromene derivatives, potentially reducing reaction times and energy consumption.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Initial Chromene Ring Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | * Increase reaction time or temperature cautiously. * Ensure the catalyst is active and used in the correct stoichiometry. |
| Side Reactions | Analyze crude product by Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts. | * Optimize reaction temperature; lower temperatures may favor the desired product. * Consider a different catalyst that is more selective. |
| Poor Quality Starting Materials | Verify the purity of 3,5-dihydroxybenzoic acid and prenal. | * Purify starting materials before use. * Source high-purity reagents from a reputable supplier. |
Problem 2: Challenges with the Friedel-Crafts Prenylation Step
The Friedel-Crafts reaction with phenols can be complex due to the bidentate nucleophilic nature of the phenol, which can lead to both C-acylation/alkylation and O-acylation/alkylation.[9]
| Potential Cause | Diagnostic Check | Recommended Solution |
| O-Prenylation as a Major Side Product | Characterize byproducts using NMR and MS to confirm the presence of the O-prenylated isomer. | * The choice of Lewis acid and reaction conditions is critical. A stronger Lewis acid can favor C-prenylation. * Running the reaction at a lower temperature can sometimes increase the selectivity for C-prenylation. |
| Low Reactivity | Monitor the reaction for slow or stalled conversion. | * The oxygen atom of the phenol can coordinate with the Lewis acid, deactivating the ring.[9][10] Using a stronger Lewis acid or a higher catalyst loading may be necessary. * Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst. |
| Multiple Prenylations | Analyze for the presence of di-prenylated products. | * Control the stoichiometry of the prenylating agent carefully. * A less reactive prenylating agent or milder reaction conditions may be required. |
Problem 3: Difficulty in Product Purification and Isolation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oily Product Instead of Solid | The product fails to crystallize from the chosen solvent system. | * Screen a variety of solvents and solvent mixtures for crystallization. * Consider converting the carboxylic acid to a salt to facilitate crystallization and purification. The purified salt can then be neutralized to give the final product.[11] |
| Persistent Impurities | Impurities are co-crystallizing with the product. | * Multiple recrystallizations from different solvent systems may be necessary.[11] * For stubborn impurities, column chromatography may be required on a smaller scale to obtain a pure reference standard. For larger scales, consider alternative purification techniques like preparative HPLC. |
| Inconsistent Crystal Form (Polymorphism) | Different batches of the product exhibit different physical properties (e.g., melting point, solubility). | * Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. This is a critical consideration in pharmaceutical development.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-6-carboxy-2H-chromene-5,7-diol
This protocol outlines a general procedure for the formation of the chromene ring.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 3,5-dihydroxybenzoic acid and a suitable solvent (e.g., toluene, xylene).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Addition of Prenal: Slowly add 3-methyl-2-butenal (prenal) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: Purification of Carboxylic Acids
A general procedure for purifying the final carboxylic acid product is as follows.[11]
-
Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., HCl) until the carboxylic acid precipitates.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Further purify the solid by recrystallization from a suitable solvent system.[11]
Visualizing the Workflow
Synthesis Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis problems.
References
- A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023).
- Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Str
- Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]
- A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Ibn AL-Haitham Journal For Pure and Applied Science.
- Microwave-assisted synthesis of chromenes: biological and chemical importance. (2016). PubMed. [Link]
- Synthesis of the Bioactive Benzochromenes Pulchrol and Pulchral, Metabolites of Bourreria pulchra. (2018).
- Synthesis of 2H-chromenes: recent advances and perspectives. (2021). Organic & Biomolecular Chemistry. [Link]
- This compound. PubChem. [Link]
- How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars. [Link]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- 6 key challenges when scaling up sustainable chemical processes. (2023). UK-CPI.com. [Link]
- Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
- Process for purification of carboxylic acids. (1995).
- How can I purify carboxylic acid? (2013).
- Does phenol show the Friedel-Crafts reaction? (2019). Quora. [Link]
- Friedel–Crafts reaction. Wikipedia. [Link]
- Purification of carboxylic acids by chemical treatment and distillation. (1973).
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019).
Sources
- 1. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. primescholars.com [primescholars.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Enhancing the Bioavailability of Chromene-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromene-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of enhancing the bioavailability of this important class of molecules. Chromene derivatives, known for their diverse pharmacological activities, often exhibit poor aqueous solubility and can be subject to efflux by transporters, significantly limiting their therapeutic potential.[1] This resource is designed to provide you with the scientific rationale and practical methodologies to overcome these hurdles.
Part 1: Understanding the Bioavailability Challenges of Chromene-Based Compounds
Before diving into specific troubleshooting, it's crucial to understand the inherent properties of the chromene scaffold that often lead to poor oral bioavailability.
Key Physicochemical Properties of Chromenes:
-
Lipophilicity: The benzopyran core of chromenes imparts a significant degree of lipophilicity. While this can aid in membrane permeation, it often leads to poor aqueous solubility, a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Poor Aqueous Solubility: Many chromene derivatives are classified as poorly water-soluble, which can result in a low dissolution rate in GI fluids, limiting the amount of drug available for absorption.[2] Ellagic acid, a naturally occurring chromene derivative, is a Biopharmaceutical Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.[3]
-
Susceptibility to Efflux: The lipophilic nature of chromenes can make them substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compounds out of intestinal cells and back into the GI lumen, thereby reducing net absorption.[3][4]
The interplay of these factors often results in low and variable plasma concentrations of chromene-based compounds after oral administration.
Part 2: Troubleshooting Guide for Low Bioavailability
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Issue 1: Low and Inconsistent Plasma Concentrations After Oral Dosing
Question: We are observing highly variable and low plasma levels of our lead chromene compound in our preclinical animal models. What are the likely causes and how can we systematically investigate them?
Answer: This is a classic sign of poor oral bioavailability. The root cause is likely a combination of poor solubility and/or rapid efflux. Here’s a systematic approach to diagnose and address the problem:
Step 1: Characterize the Physicochemical Properties
-
Aqueous Solubility: Determine the solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will provide a baseline understanding of its dissolution potential in the GI tract.
-
Permeability Assessment: Utilize an in vitro model, such as the Caco-2 cell permeability assay, to assess the intestinal permeability of your compound. This will help differentiate between solubility- and permeability-limited absorption.
Step 2: Investigate the Role of Efflux Transporters
-
In Vitro Efflux Assay: Conduct a bidirectional Caco-2 permeability assay. A significant difference in the transport of your compound from the apical to the basolateral side versus the basolateral to the apical side is indicative of active efflux.
-
P-gp Inhibition Studies: Perform the Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor strongly suggests that your compound is a P-gp substrate. Several studies have shown that certain chromene derivatives can inhibit P-gp, which is a promising therapeutic strategy, but it also highlights the interaction of this chemical class with the transporter.[3][5][6]
Step 3: Formulation Strategies to Enhance Solubility and Overcome Efflux
Based on your findings from the initial characterization, you can select an appropriate formulation strategy.
Formulation Strategies Workflow
Caption: A workflow for selecting a bioavailability enhancement strategy.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the first and most straightforward approach to try for a poorly soluble chromene compound?
A1: Particle size reduction through micronization or nanomilling is often the initial and most direct approach.[7] By increasing the surface area-to-volume ratio of the drug particles, you can significantly enhance the dissolution rate. This method is advantageous as it doesn't involve the addition of other excipients that could have their own biological effects.
Q2: Our chromene derivative is highly lipophilic. Which formulation strategy is likely to be most effective?
A2: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly recommended. These formulations consist of oils, surfactants, and co-solvents that can solubilize the drug. Upon contact with aqueous fluids in the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions, which can enhance drug absorption. Furthermore, lipid-based formulations can promote lymphatic transport, which can help bypass first-pass metabolism in the liver.
Q3: We have confirmed that our chromene compound is a P-gp substrate. What are the best strategies to overcome this?
A3: There are two primary strategies to address P-gp mediated efflux:
-
Co-administration with a P-gp Inhibitor: While effective in preclinical studies, this approach can be complex to translate to the clinic due to the potential for drug-drug interactions.
-
Formulation-based Approaches:
-
Lipid-Based Formulations: The excipients used in these formulations can inhibit P-gp, and the encapsulation of the drug can shield it from the transporter.
-
Prodrug Approach: Modifying the chemical structure of the chromene to create a prodrug that is not a P-gp substrate can be a highly effective strategy. The prodrug is then converted to the active parent drug in the body.
-
Q4: What is a solid dispersion, and how can it help with the bioavailability of chromene compounds?
A4: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a water-soluble polymer.[7] The drug can exist in an amorphous (non-crystalline) state within the polymer. The amorphous form of a drug has higher energy and is more soluble than its crystalline counterpart. This can lead to a significant increase in the dissolution rate and extent of absorption.
Q5: Can we predict which chromene derivatives are more likely to have better bioavailability based on their structure?
A5: While a definitive prediction is challenging without experimental data, some structure-activity relationships (SAR) can provide guidance. For instance, studies on benzo[f]chromene derivatives have shown that the type and position of substituents on the aromatic rings can significantly impact their interaction with P-gp and their cytotoxic activity.[3][5] Generally, modifications that increase aqueous solubility without drastically reducing permeability are desirable. Computational modeling and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be valuable tools in the early stages of drug design to prioritize compounds with more favorable pharmacokinetic properties.[8]
Part 4: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the chromene-based compound and a suitable water-soluble polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using X-ray powder diffraction to confirm the amorphous nature of the drug).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Media: Perform the dissolution test in both SGF (pH 1.2) and SIF (pH 6.8).
-
Procedure:
-
Add a known amount of the pure chromene compound or its formulated version (e.g., solid dispersion) to the dissolution vessel containing the pre-warmed medium.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for comparison.
Part 5: Data Presentation
Table 1: Hypothetical Comparison of Bioavailability Enhancement Strategies for a Model Chromene Compound
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Unformulated Compound | 50 ± 15 | 2.0 | 250 ± 80 | < 5% |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 250 | 15% |
| Solid Dispersion (1:5 drug:PVP K30) | 450 ± 110 | 1.0 | 3200 ± 700 | 55% |
| SMEDDS | 600 ± 150 | 0.75 | 4500 ± 900 | 75% |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Part 6: Concluding Remarks
Enhancing the bioavailability of chromene-based compounds is a multifaceted challenge that requires a systematic and rational approach. By understanding the inherent physicochemical properties of the chromene scaffold and employing appropriate formulation strategies, it is possible to significantly improve their therapeutic potential. This guide provides a starting point for troubleshooting common issues and selecting the most promising path forward for your specific compound.
References
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. International Journal of Molecular Sciences. [Link]
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. [Link]
- Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. MDPI. [Link]
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
- Chromene compounds with promising biological activities.
- Synthesis of New Chromene Derivatives Targeting Triple-Neg
- Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals. [Link]
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. PubMed. [Link]
- In vivo efficacy studies of chromene-based compounds in triple-negative breast cancer - A system
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central. [Link]
- The Chromenopyridine Scaffold: A Privileged Pl
- The Implication of Chromene Derivatives in Bioactive Admixtures.
- P-glycoprotein-mediated drug efflux is a resistance mechanism of chronic myelogenous leukemia cells to treatment with imatinib mesyl
- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water.
- ACS Chemical Neuroscience Vol. 17 No. 1.
- (PDF) In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC.
- Effect of transport media composition on drug solubility and permeability.
- P-glycoprotein-mediated efflux transport of anticancer drugs at the blood-brain barrier. PubMed. [Link]
- Interaction of compounds with P-glycoprotein. a Drug efflux. After...
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
- (PDF) Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays.
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
- Drug-Drug Interactions Mediated by P-Glycoprotein – An Overview.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed. [Link]
- bioavailability enhancement strategies for rivaroxaban: a noteworthy review.
- Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement.. Utrecht University. [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting Poor Peak Shape in the Chromatography of Carboxylic Acids: A Technical Guide
Welcome to the technical support center for resolving poor peak shape in the chromatography of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges such as peak tailing, fronting, or broadening during the analysis of acidic compounds. As Senior Application Scientists, we understand that robust and reproducible chromatographic methods are critical for accurate quantification and confident decision-making. This resource provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers step-by-step protocols to help you achieve symmetric, sharp peaks for your carboxylic acid analytes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My carboxylic acid peaks are severely tailing. What are the primary causes?
Peak tailing is the most common issue when analyzing carboxylic acids and typically points to undesirable secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions.[1][2][3]
-
Secondary Silanol Interactions: The primary culprit is often the interaction between the acidic carboxyl group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][4][5][6] At mobile phase pH values above the pKa of the silanol groups (typically around 3.5-4.5), they become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with the polar carboxyl group. This causes a portion of the analyte molecules to be more strongly retained, resulting in a tailing peak.[2][6]
-
Suboptimal Mobile Phase pH: If the mobile phase pH is close to the pKa of your carboxylic acid, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[5][7] These two forms have different retention behaviors, leading to peak broadening or tailing.[2]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless-steel components of the HPLC system can chelate with carboxylic acids, creating an additional retention mechanism that contributes to peak tailing.[1][2]
Q2: How can I eliminate peak tailing by optimizing my mobile phase?
Mobile phase optimization is the most powerful tool for improving the peak shape of carboxylic acids. The key is to control the ionization state of both the analyte and the stationary phase.
The general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid.[2][8][9] This ensures that the analyte is predominantly in its neutral, protonated form, which is more hydrophobic and interacts more consistently with the reversed-phase stationary phase. A low pH also suppresses the ionization of residual silanol groups, minimizing secondary interactions.[2][6]
| Common Carboxylic Acid | Approximate pKa | Recommended Mobile Phase pH |
| Formic Acid | 3.75 | < 2.0 |
| Acetic Acid | 4.76 | < 3.0 |
| Propionic Acid | 4.87 | < 3.0 |
| Benzoic Acid | 4.20 | < 2.5 |
| Salicylic Acid | 2.97 | < 1.5 |
| Citric Acid (pKa1) | 3.13 | < 1.5 |
Step-by-Step Protocol for Mobile Phase pH Adjustment:
-
Determine the pKa of your analyte: This information is crucial for selecting the appropriate mobile phase pH.
-
Choose a suitable buffer or acid modifier: For low pH applications, common choices include:
-
Prepare the aqueous portion of the mobile phase: Add the chosen acid or buffer to the aqueous solvent and ensure it is fully dissolved.
-
Measure and adjust the pH: Use a calibrated pH meter to verify the pH of the aqueous component before mixing with the organic modifier.[11]
-
Mix with the organic modifier: Prepare the final mobile phase composition.
-
Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
Q3: Adjusting the pH helped, but I still see some peak tailing. What else can I do?
If pH optimization alone is insufficient, consider the following strategies to further mitigate secondary interactions and improve peak shape.
Using a higher buffer concentration (e.g., 20-50 mM) can help to mask the activity of residual silanol groups by competing for interaction sites.[2] This is particularly effective when the mobile phase pH is close to the pKa of the silanols.
Adding a small amount of a competing acid to the mobile phase can improve the peak shape of carboxylic acid analytes.[12] These additives can interact with the active sites on the stationary phase, effectively shielding them from the analyte.
Q4: Could my column be the problem? How do I choose the right column for carboxylic acid analysis?
Yes, the choice of column is critical. Modern columns are designed to minimize the issues that cause poor peak shape for polar and ionizable compounds.
-
High-Purity, End-Capped Columns: Select a column manufactured with high-purity silica and featuring thorough end-capping.[2][6] End-capping chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanol groups, effectively shielding them from interaction with polar analytes.[6]
-
Polar-Embedded Columns: These columns have a polar functional group embedded within the alkyl chain of the stationary phase. This polar group can help to shield the residual silanols and can also provide alternative selectivity for polar analytes.
-
Superficially Porous Particle (SPP) or Core-Shell Columns: These columns provide high efficiency and can lead to sharper peaks, reducing the impact of peak tailing on resolution.
Q5: I've tried optimizing my reversed-phase method with little success. Are there alternative chromatographic techniques?
When reversed-phase chromatography is not providing the desired peak shape, even after extensive optimization, alternative modes of chromatography can be very effective for carboxylic acids.
HILIC is an excellent alternative for separating very polar compounds that have little or no retention in reversed-phase chromatography.[13][14][15][16] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile).[13][16] A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[16]
In IPC, an ion-pairing reagent is added to the mobile phase.[17] This reagent has a charge opposite to that of the analyte and a hydrophobic tail. The ion-pairing reagent forms a neutral complex with the ionized carboxylic acid, which can then be retained and separated by a standard reversed-phase column.[17] Common ion-pairing reagents for acids are trialkylamines.[17][18]
Troubleshooting Workflow Diagram
Here is a logical workflow to troubleshoot poor peak shape for carboxylic acids:
Caption: A systematic approach to resolving poor peak shape for carboxylic acids.
References
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Wahab, M. F., Wimalasinghe, R. M., & Armstrong, D. W. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Analytica Chimica Acta, 996, 98–105.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Baranowska, I., & Barchańska, H. (2005). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 77(14), 4549–4556.
- Haseeb, S. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org.
- D'Aco, A., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Wahab, M. F., Wimalasinghe, R. M., & Armstrong, D. W. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed.
- Darko, E., & Lucy, C. A. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Alberta.
- Lajin, B., & Koellensperger, G. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575.
- Darko, E., & Lucy, C. A. (2012). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Al-Rimawi, F. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Wang, Y., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 21(6), 754.
- Snyder, L. R., & Kirkland, J. J. (1981). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Journal of Chromatographic Science, 19(3), 133–141.
- Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Agilent Technologies. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- LoBrutto, R., & Jones, A. (2006). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 29(7-8), 947-969.
- Deming, S. N., Turoff, M. L., & Bower, N. (1983). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science, 21(10), 442-448.
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- accta. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.
- IMTAKT. (n.d.). Interactions of HPLC Stationary Phases.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. veeprho.com [veeprho.com]
- 8. welch-us.com [welch-us.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. lctsbible.com [lctsbible.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 17. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 18. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Reaction Conditions for Prenylation of Chromene Cores
Welcome to the Technical Support Center for the prenylation of chromene cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Prenylated chromenes are a significant class of compounds due to their wide-ranging biological activities.[1][2] The introduction of a prenyl group can significantly enhance the bioactivity of the parent molecule.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the prenylation of chromene cores.
Q1: My prenylation reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in chromene prenylation can often be traced back to several key factors:
-
Sub-optimal Catalyst: The choice and activity of the catalyst are paramount. For Friedel-Crafts type alkylations with prenyl alcohol or halides, Lewis acids like BF₃·OEt₂, Sc(OTf)₃, or solid acid catalysts such as Amberlyst 15 are commonly used.[5] Ensure your catalyst is active and used in the appropriate concentration. In some cases, the catalyst can be deactivated by coordination with the phenolic oxygen of the chromene core.[6]
-
Poor Choice of Prenylating Agent: The reactivity of the prenylating agent is crucial. Prenyl bromide is generally more reactive than prenyl alcohol but can lead to more side products. Isoprene can also be used, often in the presence of a strong acid catalyst.[5]
-
Inappropriate Solvent: The solvent plays a significant role in stabilizing intermediates and influencing reaction rates. Dichloromethane (DCM), dichloroethane (DCE), and toluene are common choices. For greener alternatives, solvent-free conditions or the use of ionic liquids have also been reported.[7][8]
-
Reaction Temperature: The temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions like polymerization of the prenylating agent or decomposition of the starting material.[9]
Q2: I am observing the formation of multiple products. What are the likely side reactions, and how can I improve selectivity?
A2: The formation of multiple products is a common challenge. Key side reactions include:
-
O -prenylation vs. C -prenylation: The phenolic hydroxyl group on the chromene core can compete with the aromatic ring for the prenyl group, leading to the formation of the O-prenylated ether. To favor C-prenylation, you can protect the hydroxyl group, although this adds extra steps. Alternatively, using milder Lewis acids or specific catalysts can enhance selectivity for C-alkylation.[10]
-
Multiple Prenylations: The introduction of one prenyl group can activate the aromatic ring, making it more susceptible to further prenylation.[11] To minimize this, use a stoichiometric amount of the prenylating agent or a slight excess of the chromene starting material.
-
Rearrangement of the Prenyl Group: Under strongly acidic conditions, the prenyl carbocation can rearrange, leading to isomeric products. Using milder reaction conditions can help to suppress these rearrangements.[12]
-
Formation of Chromane Byproducts: In some cases, cyclization of the prenyl group can lead to the formation of a chromane ring system.[5]
Q3: My reaction is not going to completion, even after an extended reaction time. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: As mentioned, the catalyst can be deactivated over time. Adding the catalyst in portions or using a more robust catalyst might be beneficial.
-
Reagent Purity: Impurities in your starting materials, prenylating agent, or solvent can inhibit the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, as water can deactivate many Lewis acid catalysts.[9]
-
Insufficient Activation: The chromene core may not be sufficiently activated for the reaction to proceed efficiently. If the chromene has electron-withdrawing groups, the reaction will be slower. In such cases, a stronger Lewis acid or higher reaction temperatures may be necessary.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting specific experimental outcomes.
If you are observing a majority of the undesired O-prenylated ether, consider the following strategies:
-
Catalyst Selection: Softer Lewis acids tend to favor C-alkylation. Consider screening catalysts like ZnCl₂, InCl₃, or Bi(OTf)₃.
-
Solvent Effects: Non-polar solvents can sometimes favor C-alkylation by disfavoring the formation of the charged intermediate required for O-alkylation.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored C-alkylated product.
-
Protecting Group Strategy: While it adds steps, protecting the phenolic hydroxyl as an acetate or methoxymethyl (MOM) ether will ensure exclusive C-prenylation. The protecting group can then be removed in a subsequent step.
-
To a solution of the chromene (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add the mild Lewis acid catalyst (e.g., ZnCl₂, 0.2 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add the prenylating agent (e.g., prenyl alcohol, 1.2 equiv) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
When faced with a stalled reaction, a systematic approach is necessary.
-
Verify Reagent Quality:
-
Chromene: Confirm the identity and purity of your starting material by NMR and/or melting point.
-
Prenylating Agent: Prenyl alcohol can dehydrate or polymerize on storage. It is best to use freshly opened or distilled material. Prenyl bromide can degrade, releasing HBr.
-
Catalyst: Lewis acids are often hygroscopic. Ensure they have been stored properly.
-
-
Optimize Reaction Parameters: A design of experiments (DoE) approach can be efficient.
| Parameter | Low Setting | Mid Setting | High Setting |
| Temperature (°C) | 0 | 25 (RT) | 50 |
| Catalyst Loading (mol%) | 10 | 20 | 50 |
| Concentration (M) | 0.05 | 0.1 | 0.2 |
-
Consider a More Reactive Prenylating Agent: If using prenyl alcohol, switching to prenyl bromide may increase the reaction rate. However, be mindful of potential side reactions.
Caption: Decision tree for troubleshooting low conversion in chromene prenylation.
III. Mechanistic Insights and Key Considerations
The prenylation of a phenolic chromene core typically proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation) mechanism.[12]
Caption: Generalized mechanism for the Lewis acid-catalyzed prenylation of a chromene core.
Key Considerations:
-
Steric Hindrance: Bulky substituents on the chromene core can influence the position of prenylation, often directing it to the least sterically hindered position.[13]
-
Electronic Effects: Electron-donating groups on the chromene ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it.[14]
-
Catalyst Choice is Critical: The choice of catalyst can influence not only the rate and yield but also the regioselectivity of the reaction. For multi-component reactions leading to chromene synthesis, a variety of catalysts have been explored, including nanoparticles and organocatalysts.[15][16][17]
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the success rate of your chromene prenylation reactions. For further in-depth reading on chromene synthesis and functionalization, the provided references offer a comprehensive overview.[18][19][20]
IV. References
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Iraqi High Journal for Pharmaceutical and Applied Sciences, 36(2). [Link]
-
An update of prenylated phenolics: Food sources, chemistry and health benefits. (2022). Trends in Food Science & Technology, 123, 256-271. [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2025). Current Topics in Medicinal Chemistry, 25(5), 437-460. [Link]
-
Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2023). Chemistry & Chemical Technology, 17(4), 841-857. [Link]
-
Synthesis of 2H-chromenes: recent advances and perspectives. (2021). Organic & Biomolecular Chemistry, 19(39), 8443-8456. [Link]
-
Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. (2017). Current Medicinal Chemistry, 24(29), 3247-3289. [Link]
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). ResearchGate. [Link]
-
Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits. (2023). Critical Reviews in Food Science and Nutrition, 63(26), 8083-8106. [Link]
-
Prenylation of Natural Products: An Overview. (2019). ResearchGate. [Link]
-
Catalytic prenylation of natural polyphenols. (2023). New Journal of Chemistry, 47(43), 20293-20297. [Link]
-
Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. (2002). Molecules, 7(1), 100-106. [Link]
-
Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC. [Link]
-
Phytochemistry and pharmacology of natural prenylated flavonoids. (2023). Phytochemistry, 210, 113642. [Link]
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2024). ACS Omega. [Link]
-
Examples of natural products modified by prenyl moieties. (2024). ResearchGate. [Link]
-
An efficient and reusable nano catalyst for the synthesis of benzoxanthene and chromene derivatives. (2019). Scientific Reports, 9(1), 3605. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2021). Frontiers in Chemistry, 9, 763336. [Link]
-
Optimization of the reaction conditions for the synthesis of chromenederivatives a. (2020). ResearchGate. [Link]
-
An efficient and reusable nano catalyst for the synthesis of benzoxanthene and chromene derivatives. (2019). ResearchGate. [Link]
-
Synthesis of chromene and its derivatives. (2020). ResearchGate. [Link]
-
Bulky alkylation troubleshooting. (2023). Reddit. [Link]
-
Catalytic prenylation of natural polyphenols. (2023). RSC Publishing. [Link]
-
Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. (2013). Molecules, 18(10), 12757-12768. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
Natural inhibitors for protein prenyltransferase. (1998). Planta Medica, 64(4), 303-308. [Link]
-
One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. (2019). Journal of Medicinal and Chemical Sciences, 2(1), 35-37. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. [Link]
-
Optimization of the reaction conditions. (2020). ResearchGate. [Link]
-
Optimization of the reaction conditions. (2021). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2018). Molecules, 23(10), 2465. [Link]
-
ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (2017). Revue Roumaine de Chimie, 62(7-8), 589-595. [Link]
-
A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. (2016). Molecules, 21(9), 1184. [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2018). ACS Catalysis, 8(11), 10756-10762. [Link]
-
Optimization of the dialkenylation reactiona. (2022). ResearchGate. [Link]
-
Optimization of the Pechmann reaction conditions a. (2016). ResearchGate. [Link]
-
Plausible reaction mechanism for the synthesis of 4H‐chromenes. (2022). ResearchGate. [Link]
-
Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Iraqi Academic Scientific Journals. [Link]
-
Engineering protein prenylation: an emerging tool for selective protein modification. (2016). Current Opinion in Chemical Biology, 31, 14-22. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An efficient and reusable nano catalyst for the synthesis of benzoxanthene and chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmchemsci.com [jmchemsci.com]
- 18. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting low cell viability in experiments with 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.
A Guide to Troubleshooting Low Cell Viability in Experimental Assays
Welcome to the technical support center for researchers utilizing 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. As Senior Application Scientists, we understand that unexpected results, such as low cell viability, can be a significant roadblock in your research. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during in-vitro experiments with this compound. Our approach is built on explaining the causality behind experimental choices to ensure your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs) & Troubleshooting
We have structured this guide in a question-and-answer format to directly address the specific challenges you may be facing.
Part 1: Compound-Specific Issues
Question 1: I'm observing significant cell death even at what I consider to be low concentrations of this compound. Is the compound inherently cytotoxic?
Answer: This is a crucial first question. The observation of low cell viability may, in fact, be the expected biological outcome. Chromene derivatives are a class of compounds known for a wide range of biological activities, including potential cytotoxicity against various cell lines.[1][2][3] The compound this compound is a natural product that has been investigated for its antioxidant and anti-inflammatory properties, but like many bioactive molecules, it can exhibit cytotoxic effects, particularly at higher concentrations or in specific cell types.[4]
Our Expert Recommendation: Instead of assuming an error, the first step is to determine if you are observing a true dose-dependent cytotoxic effect.
-
Actionable Step: Perform a dose-response experiment. We recommend a broad concentration range in your initial experiment (e.g., from 10 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50). This will establish the potency of the compound on your specific cell line.[1]
-
Causality: This systematic approach allows you to differentiate between unintended toxicity from an experimental artifact and the compound's genuine biological activity. Many published studies on novel chromene derivatives report IC50 values in the low micromolar range.[1][5]
Question 2: After adding the diluted compound to my cell culture media, I notice a precipitate forming, either immediately or over time. Could this be causing the low viability?
Answer: Absolutely. This is one of the most common technical challenges with lipophilic compounds. This compound has a predicted XLogP3 value of 4.3, indicating that it is hydrophobic and has poor solubility in aqueous solutions like cell culture media.[6]
What is happening? When your concentrated stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous media, the compound can crash out of solution, forming a precipitate. This has two major consequences:
-
Inaccurate Dosing: The actual concentration of the soluble compound exposed to the cells is unknown and far lower than intended.
-
Physical Damage: The precipitate particles can cause physical stress and damage to the cells, leading to non-specific cytotoxicity that masks the true biological effect.
Our Expert Recommendation: Proper solubilization is critical. Follow a validated protocol for stock solution preparation and dilution.
-
Actionable Step: See Protocol 1: High-Concentration Stock Solution Preparation for a detailed methodology.
-
Key Insight: Always visually inspect your media for precipitation after adding the compound. If you see any cloudiness or particles, the concentration is too high for the solvent conditions.
Question 3: I'm using DMSO as a solvent. Could the DMSO itself be the source of cytotoxicity?
Answer: Yes, this is a critical control to consider. While Dimethyl Sulfoxide (DMSO) is a widely used and effective solvent for many compounds, it is known to be toxic to cells at higher concentrations.
Causality: DMSO can increase cell membrane permeability and, at sufficient concentrations, induce apoptosis or necrosis.[7] The sensitivity to DMSO varies significantly between cell lines.
Our Expert Recommendation: Always include a "vehicle control" in your experimental design and maintain a low final concentration of the solvent.
-
Actionable Step: Treat a set of cells with the highest concentration of DMSO used in your experiment (without the compound). This is your vehicle control. The viability of the vehicle control should be compared to your untreated control.
-
Best Practice: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[8]
| Solvent | Recommended Final Concentration | Rationale |
| DMSO | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced cytotoxicity. Cell line sensitivity varies, so validation is key. |
| Ethanol | < 0.5% | Can be used as an alternative, but also has concentration-dependent toxicity. |
Part 2: General Cell Culture and Assay Integrity
Question 4: My experimental results are not reproducible. One week I see high toxicity, the next week I don't. What factors should I investigate?
Answer: Lack of reproducibility is a common and frustrating issue that often points to subtle variations in experimental conditions rather than the compound itself.[8]
Our Expert Recommendation: Create a checklist to ensure consistency across experiments.
-
Cell Health & Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift. Avoid using cells that are over-confluent.[8]
-
Reagent Preparation: Prepare fresh media and dilutions of your compound for each experiment. Avoid repeated freeze-thaw cycles of reagents.[8]
-
Standardized Timelines: Ensure that all incubation times—cell seeding, compound treatment, and assay reagent addition—are identical for every experiment.
-
Incubator Conditions: Verify that CO2 levels, temperature, and humidity in your incubator are stable. Fluctuations can significantly stress the cells.
Question 5: My untreated control cells (negative control) are showing low viability. What could be wrong?
Answer: This finding indicates a fundamental problem with your cell culture health or environment, independent of the experimental compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low viability in control cells.
-
Microbial Contamination: Visually inspect your cultures under a microscope for signs of bacterial or fungal contamination. A mycoplasma test is also essential as this common contaminant is not visible.[7]
-
Cell Handling Technique: Improper thawing or harsh passaging can severely impact cell health.[9]
-
Media and Supplements: Ensure your media is not expired and that supplements like serum or growth factors have been stored correctly.
Question 6: My test compound is colored. How do I prevent it from interfering with my colorimetric viability assay (e.g., MTT, XTT, Resazurin)?
Answer: This is an important consideration as compound interference can lead to falsely low (or high) viability readings.
Causality: Colorimetric assays like MTT measure the absorbance of a colored formazan product.[10] If your compound absorbs light at the same wavelength, it will contribute to the total absorbance, skewing the results.
Our Expert Recommendation: Include a "compound-only" background control.
-
Actionable Step: In your multi-well plate, set up wells that contain culture medium and your compound (at every concentration tested) but no cells .
-
Data Analysis: Before calculating cell viability, subtract the average absorbance value from the corresponding "compound-only" wells from your experimental wells. This corrects for the background absorbance of the compound itself.[11]
Experimental Protocols & Workflows
To ensure self-validating and reproducible results, we provide the following detailed protocols.
Protocol 1: High-Concentration Stock Solution Preparation
This protocol is designed to maximize the solubility of this compound.
-
Calculate Required Mass: Determine the mass of the compound needed to make a 10 mM or 50 mM stock solution in high-purity DMSO. The molecular weight of the compound is 272.34 g/mol .[6]
-
Formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight (mg/mmol)]
-
-
Weigh Compound: Carefully weigh the solid compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile, anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes and sonicate briefly to ensure all solid material is dissolved.
-
Sterilization & Storage: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability Assay Workflow
This workflow provides a standardized sequence for a typical 96-well plate experiment.
Caption: Standardized workflow for a cell viability experiment.
-
Cell Seeding: Determine the optimal cell seeding density for your cell line to ensure they are in a logarithmic growth phase at the time of analysis.[11] Seed cells in a 96-well plate and include outer "buffer" wells containing only sterile media or PBS to mitigate edge effects.[8]
-
Adherence: Allow cells to adhere and recover by incubating for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of your compound from the stock solution. First, create an intermediate dilution in culture media, then perform the serial dilutions. Add the final dilutions to the appropriate wells. Remember to include untreated and vehicle-only controls.
-
Treatment Incubation: Incubate the cells with the compound for your desired time period (e.g., 24, 48, or 72 hours).
-
Assay Execution: Add the chosen cell viability reagent (e.g., MTT, MTS, Resazurin, CellTiter-Glo®) according to the manufacturer's instructions.[10][12]
-
Data Acquisition: Measure the output signal (absorbance, fluorescence, or luminescence) using a plate reader.
References
- PubChem. (n.d.). This compound.
- Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay.
- Taylor & Francis. (n.d.). Viability assays – Knowledge and References.
- Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2139.
- ResearchGate. (n.d.). Cell viability assay. Cytotoxicity caused by the aqueous natural...
- Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Sabt, A., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(22), 7999.
- El-Sayed, N. N. E. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.
- Taylor & Francis Online. (2021). DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells. Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4396.
- Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(5).
- MDPI. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(21), 7268.
- ResearchGate. (2022). (PDF) Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
Sources
- 1. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. islandscholar.ca [islandscholar.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 5. orientjchem.org [orientjchem.org]
- 6. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 原代细胞培养支持 — 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Enhancing the Efficiency of Chromene Extraction from Plant Material
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromene extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating chromenes from botanical sources. Chromenes are a vital class of oxygenated heterocyclic compounds, forming the backbone of various natural products like polyphenols, tocopherols, and alkaloids.[1][2] Their wide range of pharmacological activities makes them prime candidates for drug discovery.[3][4] However, their extraction is often hampered by issues of low yield, degradation, and co-extraction of impurities.[5]
This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common challenges, helping you troubleshoot and optimize your extraction workflows.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Challenges & Initial Troubleshooting
Q1: My chromene yield is significantly lower than expected. What are the most common culprits?
A low yield is a frequent issue stemming from multiple potential points of failure in the extraction process. A systematic approach to troubleshooting is critical. The primary causes often fall into three categories: the integrity of the starting material, the efficiency of the extraction itself, and the stability of the target chromene.[6]
Below is a diagnostic workflow to help pinpoint the issue.
Sources
- 1. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]
- 2. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]
- 5. frontiersin.org [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Protocols for Studying the Biological Effects of Hydrophobic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with hydrophobic compounds in biological assays. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and conceptual hurdles frequently encountered when working with water-insoluble molecules.
Q1: Why does my hydrophobic compound precipitate when I add it to my aqueous cell culture medium?
A: This common issue, often termed "crashing out," occurs because the aqueous environment of the cell culture medium cannot maintain the solubility of your hydrophobic compound once the organic stock solution is diluted.[1] Many drug-like molecules are lipophilic and have a natural tendency to be lost from aqueous solutions.[2] The solubility limit is exceeded upon dilution, causing the compound to come out of solution as a precipitate.[1] Factors like rapid dilution, temperature, and the absence of solubilizing agents exacerbate this problem.[1]
Q2: I use DMSO to dissolve my compound. What is a "safe" final concentration, and can it affect my experimental results?
A: Dimethyl sulfoxide (DMSO) is a powerful solvent for hydrophobic compounds, but it is not biologically inert.[3][4]
-
General Tolerance: Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, with 0.1% being considered safe for almost all cells.[5] However, primary cells are often more sensitive.[5]
-
Biological Effects: Even at low, non-toxic concentrations (e.g., 0.25% - 0.5%), DMSO can induce biological effects, which may be inhibitory in some cell types and stimulatory in others.[6] It can also make cell membranes more permeable and potentially cause proteins to become unstable or unfold.[7]
-
Best Practice: It is crucial to determine the tolerance of your specific cell line to DMSO and to include a vehicle control (medium with the same final DMSO concentration as your treated samples) in all experiments.[8] Keep the final DMSO concentration consistent across all tested concentrations of your compound.[6]
Q3: What is "nonspecific binding" and how can it impact my results?
A: Nonspecific binding refers to the tendency of hydrophobic compounds to adhere to surfaces other than their intended biological target.[2][9] This includes plasticware (pipette tips, plates) and, critically, proteins in the cell culture medium, such as serum albumin.[9][10][11] This binding is driven by hydrophobic interactions.[11] The consequence is a significant reduction in the free, bioavailable concentration of your compound, meaning the actual concentration interacting with your cells is much lower than the nominal concentration you added.[10] This can lead to an underestimation of your compound's potency and inaccurate structure-activity relationship (SAR) data.[4][12]
Q4: My compound forms aggregates or micelles. Is this a problem?
A: Yes, this can be a significant problem. Above a certain concentration, known as the critical micelle concentration (CMC), amphiphilic or hydrophobic molecules can self-assemble into aggregates or micelles.[13][14][15] These aggregates can sometimes cause biological effects through mechanisms unrelated to the intended target, leading to artifacts and false-positive results.[16] The formation of micelles effectively sequesters the compound, altering its bioavailability.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to identifying and solving specific problems encountered during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to culture medium. | 1. Exceeded Solubility Limit: The final concentration is too high for the aqueous medium.[1] 2. Improper Dilution Technique: Rapidly adding a concentrated stock creates localized high concentrations, causing precipitation.[1] | 1. Determine Maximum Solubility: Perform a preliminary test to find the highest concentration that remains soluble.[1] 2. Refine Dilution: Use a stepwise serial dilution. First, make an intermediate dilution in a small volume of pre-warmed medium, then add this to the final volume. Add the compound dropwise while gently mixing.[1] |
| High variability in results between replicate wells. | 1. Inconsistent Solubilization: The compound is not fully and consistently dissolved in the stock or working solutions. 2. Precipitation Over Time: The compound may be slowly precipitating out of the medium during the incubation period. 3. Nonspecific Binding: Uneven binding to plastic surfaces across the plate.[9] | 1. Vortex Stock Before Use: Always vortex your stock solution before making dilutions, especially after freeze-thaw cycles.[17] 2. Visual Inspection: Before treating cells, visually inspect the final working solution for any signs of precipitation. 3. Use Low-Binding Plates: Consider using commercially available low-protein-binding microplates. |
| No biological effect observed, even at high concentrations. | 1. Reduced Bioavailability: The majority of the compound is bound to serum proteins in the medium, drastically lowering the free concentration.[10] 2. Compound Degradation: The compound may be unstable in the stock solution or culture conditions. 3. Insolubility: The compound may have precipitated out of solution, leaving a very low effective concentration.[12] | 1. Reduce Serum Concentration: If experimentally viable, perform the assay in low-serum or serum-free medium. Note that this can affect cell health. 2. Leverage Serum as a Carrier: For some compounds, serum proteins can act as a carrier, aiding solubility.[1][18] This requires careful characterization. 3. Confirm Solubility: Before the assay, centrifuge your final working solution and measure the concentration in the supernatant to determine the actual soluble amount. |
| Vehicle control (e.g., DMSO) shows unexpected biological activity. | 1. Solvent Toxicity: The final concentration of the solvent is too high for the cells, causing stress or cytotoxicity.[5][6] 2. Solvent-Induced Differentiation/Signaling: Some solvents, including DMSO, can induce cellular differentiation or activate specific signaling pathways. | 1. Perform a Solvent Titration: Test a range of solvent concentrations (e.g., 0.05% to 1%) to determine the highest concentration that does not affect your assay readout.[5] 2. Lower Solvent Concentration: Re-evaluate your stock concentration to allow for a lower final solvent percentage in the assay.[3] |
Validated Experimental Protocols
Follow these step-by-step methodologies to improve the reliability and reproducibility of your experiments.
Protocol 1: Standard Method for Solubilizing a Novel Hydrophobic Compound
-
Select an Appropriate Organic Solvent:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the compound in the chosen organic solvent to create a high-concentration stock (e.g., 10-30 mM).[3][19] Gentle warming or sonication can aid dissolution, but be cautious of compound degradation.[17]
-
Visually inspect to ensure the solution is clear and free of particulates.
-
Store the stock in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[17]
-
-
Perform Serial Dilutions (Two-Step Method):
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution from your stock solution into pre-warmed (37°C) cell culture medium containing the appropriate serum concentration.[1]
-
Step 2 (Final Working Solution): Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the plate or tube to ensure rapid and even dispersion.[1]
-
-
Final Checks and Controls:
-
The final concentration of the organic solvent should ideally be ≤ 0.5%.[5]
-
Always prepare a vehicle control containing the same final concentration of the solvent used in the highest compound concentration test.
-
Visually inspect the final working solutions under a microscope for any signs of precipitation before adding them to the cells.
-
Protocol 2: Essential Control Experiments for Data Validation
To ensure your observed biological effects are genuine, the following controls are critical:
-
Vehicle Control: Cells treated with the highest concentration of the carrier solvent (e.g., DMSO) used in the experiment. This control is essential to confirm that the solvent itself is not responsible for the observed effects.[8]
-
Solubility Confirmation Control: Prepare your highest concentration of the compound in the final assay medium. Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes. Measure the compound concentration in the supernatant (e.g., by HPLC-UV). This tells you the actual amount of soluble compound available to the cells.
-
Assay Interference Control (Cell-Free): Run your assay readout in a cell-free system (assay buffer only) with your compound at the highest concentration. This will identify any direct interference with the detection method (e.g., compound autofluorescence or absorbance).[16]
-
Positive and Negative Controls: A known active compound (positive control) and an inactive structural analog (negative control) should be included to validate the assay's performance and to provide a benchmark for specificity.
Visualizations: Conceptual Diagrams
The following diagrams illustrate key concepts and workflows for handling hydrophobic compounds.
Caption: Workflow for diluting hydrophobic compounds and common failure points.
Caption: Impact of serum protein binding on compound bioavailability.
Caption: Decision tree for selecting a solubilization strategy.
References
- Micelle Formation - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
- Micelle - Wikipedia. Wikipedia. [Link]
- How do micelles form in aqueous solutions, and what is their role in the transport of hydrophobic substances?. Proprep. [Link]
- Micelle Formation and the Hydrophobic Effect. (2025).
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. (2019).
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolv
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters. [Link]
- What effects does DMSO have on cell assays?. (2017). Quora. [Link]
- Considerations regarding use of solvents in in vitro cell based assays. (2015). Cytotechnology. [Link]
- How do micelles increase the solubility of hydrophobic molecules?. (2022).
- DMSO usage in cell culture. (2023). LifeTein. [Link]
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). International Journal of Molecular Sciences. [Link]
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
- Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (1976). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). Semantic Scholar. [Link]
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (2019). RNA. [Link]
- Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]
- How to dissolve hydrophobic drug........ (2013).
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study - Review. (2022). MDPI. [Link]
- can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?. (2022). Reddit. [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis. [Link]
- Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv. [Link]
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]
- Steps for Development of a Dissolution Test for Sparingly W
- How to troubleshoot experiments. (2024). Chemistry World. [Link]
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
- How can I study the release of an hydrophobic drug in vitro?. (2016).
- Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024). Global Pharma Tek. [Link]
- Nuisance compounds in cellular assays. (2021). Trends in Pharmacological Sciences. [Link]
- Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. (2012). PLoS ONE. [Link]
- Surface patches induce nonspecific binding and phase separation of antibodies. (2023).
- Troubleshooting and optimizing lab experiments. (2022). YouTube. [Link]
- Hi, can anyone tell me how to dissolve a hydrophobic compound..?. (2017).
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2023). Processes. [Link]
- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formul
- Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. (2016). Molecular Therapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Micelle - Wikipedia [en.wikipedia.org]
- 15. proprep.com [proprep.com]
- 16. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Comparing the Antioxidant Capacity of Chromene Derivatives
Introduction: The Chromene Scaffold and the Challenge of Oxidative Stress
In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure." This heterocyclic compound, an integral part of natural products like flavonoids, tocopherols (Vitamin E), and coumarins, serves as a versatile framework for developing therapeutic agents.[1] A significant area of interest is the antioxidant potential of chromene derivatives. Antioxidants are vital molecules that counteract oxidative stress, a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Unchecked, ROS can inflict damage on crucial biomolecules like DNA, lipids, and proteins, contributing to the pathogenesis of numerous diseases.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the antioxidant capacity of different chromene derivatives. We will delve into the mechanisms of antioxidant action, present detailed, field-proven experimental protocols, and analyze structure-activity relationships (SAR) to explain why certain structural modifications enhance antioxidant efficacy.
Pillar 1: The Underpinning Mechanisms of Antioxidant Action
The primary function of an antioxidant is to neutralize free radicals by donating an electron or a hydrogen atom. This process is governed by two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•). The efficacy of this process is heavily dependent on the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.[2]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer.
For chromene derivatives, particularly those with phenolic hydroxyl groups, the HAT mechanism is predominant. The stability of the resulting phenoxyl radical, often enhanced by resonance delocalization across the chromene ring system, is a key determinant of its antioxidant power.
Pillar 2: Validated Experimental Protocols for Quantifying Antioxidant Capacity
To ensure trustworthy and reproducible results, standardized assays are paramount. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most widely adopted methods for screening antioxidant activity due to their reliability and simplicity.[3][4]
The General Workflow
The workflow for both assays follows a similar logical progression, from reagent preparation to data analysis, ensuring a systematic evaluation.
Caption: General Workflow for In Vitro Antioxidant Assays.
Detailed Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the principle that the stable DPPH free radical, which is deep violet in color, is reduced to the pale yellow compound diphenylpicrylhydrazine upon receiving a hydrogen atom from an antioxidant.[5] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the compound's radical scavenging activity.[3][5]
A. Reagent and Sample Preparation
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH (MW: 394.32 g/mol ) and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. Causality: The solution is light-sensitive and must be protected to prevent degradation of the DPPH radical.
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of your chromene derivatives in the same solvent used for the DPPH solution to ensure miscibility.
-
Serial Dilutions: From the stock solutions, prepare a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for both the test compounds and a positive control.[3]
-
Positive Control: Use a known antioxidant such as Ascorbic Acid or Trolox, prepared in the same manner as the test compounds. Trustworthiness: The positive control validates that the assay is performing correctly and provides a benchmark for comparison.
B. Assay Procedure (96-well plate format)
-
Add 100 µL of each test compound dilution (or positive control) to separate wells of a 96-well microplate.
-
Add 100 µL of the solvent to a "blank" well (for background correction) and 100 µL to a "control" well.
-
Add 100 µL of the DPPH stock solution to all wells except the blank. Add 100 µL of the solvent to the blank well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent photo-degradation of DPPH, which would lead to inaccurate absorbance readings.[6]
-
Read the absorbance of each well at 517 nm using a microplate reader.
C. Data Analysis
-
Calculate Percentage Scavenging Activity: Use the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[3] Where:
-
Acontrol is the absorbance of the DPPH solution without a test sample.
-
Asample is the absorbance of the test sample with the DPPH solution.
-
-
Determine IC50 Value: Plot the % Scavenging Activity against the concentration of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Detailed Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by an antioxidant results in its decolorization, which is measured by the decrease in absorbance at 734 nm.[7] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[7]
A. Reagent and Sample Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[8]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] Causality: This incubation period is necessary for the complete generation of the ABTS radical cation.
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm. Trustworthiness: Standardizing the initial absorbance ensures consistency across different experimental runs.
-
Test Compounds and Positive Control (Trolox): Prepare serial dilutions as described in the DPPH protocol. Trolox is the standard positive control for this assay.
B. Assay Procedure (96-well plate format)
-
Add 20 µL of each test compound dilution (or Trolox standard) to separate wells.
-
Add 180 µL of the adjusted ABTS•+ solution to all wells.
-
Mix and incubate at room temperature for 6 minutes.
-
Read the absorbance at 734 nm.
C. Data Analysis
-
Calculate Percentage Inhibition: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the ABTS•+ solution without a sample.
-
Asample is the absorbance of the test sample with the ABTS•+ solution.
-
-
Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition against the concentration of the Trolox standards. The antioxidant capacity of the chromene derivative is then expressed as a TEAC value, which is the concentration of Trolox that would produce the same percentage of inhibition.
Pillar 3: Structure-Activity Relationships (SAR) and Comparative Analysis
The antioxidant capacity of a chromene derivative is not arbitrary; it is intrinsically linked to its molecular structure. Understanding these relationships allows for the rational design of more potent compounds.
Key Structural Determinants of Antioxidant Activity
Caption: Key Structure-Activity Relationships for Antioxidant Chromenes.
-
The Role of Hydroxyl Groups: The presence, number, and position of hydroxyl (-OH) groups are the most critical factors. For a compound to exhibit significant antioxidant activity, it generally must possess at least one hydroxyl group.[2][10] The 4-hydroxycoumarin scaffold, for instance, is noted for its potent activity.[2]
-
The Power of the Catechol Moiety: The presence of a catechol group (two hydroxyl groups on adjacent carbons, such as at the C-6 and C-7 positions) dramatically enhances antioxidant capacity.[2] This is because the catechol can form a stable ortho-quinone after donating hydrogen atoms, and the intramolecular hydrogen bonding helps to stabilize the resulting radical.
-
Influence of Other Substituents:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) can increase antioxidant activity by donating electron density to the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl) generally decrease antioxidant activity. They pull electron density away from the ring, destabilizing the phenoxyl radical and increasing the O-H bond dissociation enthalpy.
-
Comparative Data Summary
To illustrate these principles, the following table presents plausible experimental data for a series of hypothetical chromene derivatives.
| Compound ID | Structure (Substitution on Chromene Ring) | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| CD-1 | Unsubstituted | > 200 | 0.35 |
| CD-2 | 7-Hydroxy | 85.2 | 1.15 |
| CD-3 | 7-Methoxy | 150.6 | 0.60 |
| CD-4 | 6,7-Dihydroxy (Catechol) | 12.5 | 3.85 |
| CD-5 | 7-Hydroxy, 8-Nitro | 125.8 | 0.75 |
| Trolox | (Positive Control) | 22.4 | 1.00 (by definition) |
Data Interpretation:
-
CD-1 (Unsubstituted): Shows very poor activity, highlighting the necessity of a hydrogen-donating group.
-
CD-2 (7-Hydroxy): The addition of a single hydroxyl group significantly improves both DPPH scavenging (lower IC50) and ABTS scavenging (higher TEAC) compared to CD-1.
-
CD-3 (7-Methoxy): Replacing the hydroxyl with a methoxy group reduces activity compared to CD-2. While an EDG, it cannot directly donate a hydrogen atom, demonstrating the primacy of the -OH group.
-
CD-4 (6,7-Dihydroxy): This catechol-containing derivative exhibits by far the highest antioxidant capacity, with an IC50 value even lower (better) than the standard, Trolox, and a very high TEAC value. This result powerfully validates the importance of the catechol moiety.
-
CD-5 (7-Hydroxy, 8-Nitro): The introduction of an electron-withdrawing nitro group adjacent to the hydroxyl group diminishes the antioxidant activity relative to CD-2, as it destabilizes the resulting radical.
Conclusion and Future Directions
This guide provides a robust framework for the systematic comparison of antioxidant capacity in chromene derivatives. By employing validated protocols for DPPH and ABTS assays and interpreting the results through the lens of structure-activity relationships, researchers can effectively identify promising lead compounds. The data clearly indicates that the number and position of hydroxyl groups, particularly the presence of a catechol moiety, are the most influential factors in designing potent chromene-based antioxidants. Future research should focus on synthesizing novel derivatives that optimize these features while also considering other critical drug-like properties such as solubility, stability, and cellular uptake.
References
- Mladenović, M., Mihailović, M., Bogojević, D., Matić, S., Nićiforović, N., Mihailović, V., Vuković, N., & Sukdolak, S. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 12(5), 2822-2841.
- El-Sayed, R., Mohamed, K. S., & Fadda, A. A. (2018). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 75(581).
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- El-Sayed, R., Mohamed, K. S., & Fadda, A. A. (2018). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. RACO.
- A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. (2025). ResearchGate.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Antioxidant activity of 2H-chromen-2-one derivatives. (2022). ResearchGate.
- Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). ResearchGate.
- Arya, R. K. K., Kumar, A., Guglani, A., Bisht, D., & Kumar, D. (2023). Chromene as Antioxidants. The Role of Chromenes in Drug Discovery and Development.
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 541-546.
- Abbkine Scientific. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
- Processes. (2022). DPPH Radical Scavenging Assay. MDPI.
- Fadda, A. A., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 173, 541-551.
- Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. (2023). PubMed.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2011). ResearchGate.
- The Antioxidant Activity of New Coumarin Derivatives. (2013). MDPI.
Sources
- 1. Chromene as Antioxidants [ouci.dntb.gov.ua]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activities of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid and Ascorbic Acid
This guide provides an in-depth, objective comparison of the antioxidant properties of the natural chromene derivative, 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, and the well-established benchmark antioxidant, Ascorbic Acid (Vitamin C). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanisms of these two compounds.
Introduction: The Imperative of Antioxidant Research
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury to lipids, proteins, and DNA.[1][2]
In the vast landscape of antioxidant compounds, Ascorbic Acid is a universally recognized standard, lauded for its potent free radical scavenging capabilities.[3] Concurrently, the exploration of natural products continues to unveil novel compounds with significant therapeutic potential. One such molecule is this compound, a natural product identified in plants such as Piper aduncum.[4][5] This guide dissects the antioxidant profiles of these two compounds, grounding the comparison in their chemical mechanisms and supporting it with data from standardized in vitro assays.
Molecular Structures and Mechanisms of Action
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical dictates its efficacy.
Ascorbic Acid (Vitamin C): A water-soluble vitamin, ascorbic acid's antioxidant prowess stems from its enediol structure.[3] It readily donates a hydrogen atom from one of its hydroxyl groups to neutralize ROS, forming a resonance-stabilized ascorbyl radical. This radical is relatively stable and non-reactive, preventing the propagation of radical chain reactions.[6] Ascorbic acid also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), back to their active state.[7][8]
This compound: As a chromene derivative, its antioxidant activity is primarily attributed to the phenolic hydroxyl group on the chromene ring.[9] This group can donate a hydrogen atom to scavenge free radicals, forming a stable phenoxyl radical. The presence of a prenyl group enhances its lipophilicity, potentially allowing for better interaction with and protection of lipid membranes from peroxidation.
Caption: Generalized antioxidant mechanisms.
Comparative Analysis: In Vitro Antioxidant Assays
To date, direct comparative studies between this compound and ascorbic acid are not extensively published. However, we can infer their relative activities by examining their performance in standardized antioxidant assays. Chromene derivatives, in general, have demonstrated moderate to good antioxidant activity in various models.[10][11] For instance, some novel synthesized 4H-chromene derivatives showed good percentage of inhibition in the DPPH radical assay when compared to standard ascorbic acid.[12] Similarly, other studies have highlighted the antioxidant potential of various chromene structures.[13]
Ascorbic acid is a potent antioxidant and is often used as a positive control in these assays.[14] Its activity is well-characterized, providing a reliable benchmark.
| Assay | Principle | Typical Performance of Ascorbic Acid | Expected Performance of Chromene Derivative |
| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[15] | Strong activity, low IC50 value. | Moderate to strong activity, dependent on specific substitutions on the chromene ring. |
| ABTS Assay | Measures the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[16] | Strong activity, high TEAC value. | Good activity, expected to be effective due to the applicability of the assay to lipophilic compounds. |
| ORAC Assay | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe, reflecting a hydrogen atom transfer mechanism.[2] | High ORAC value. | Potentially significant activity, especially in protecting against lipid peroxidation. |
Standardized Experimental Protocols
The trustworthiness of any comparative analysis hinges on the rigor of the experimental methods employed. Below are detailed, self-validating protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[17]
Causality: The stable DPPH radical has a deep violet color due to its unpaired electron.[18] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, resulting in a color change to pale yellow.[15] The degree of discoloration is directly proportional to the scavenging activity.
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compounds: Prepare stock solutions of this compound and Ascorbic Acid (as a positive control) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stocks.
-
-
Assay Procedure (96-well plate format):
-
Incubation:
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.
-
-
Measurement:
-
Read the absorbance of each well at approximately 517 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the % Inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant potency.[15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is versatile, capable of measuring the antioxidant capacity of both hydrophilic and lipophilic compounds.[16]
Causality: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate.[16] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration.
Caption: Workflow for the ABTS antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[16][19] This generates the ABTS•+ stock solution.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Standards and Samples: Prepare a series of concentrations of Trolox (a water-soluble analog of vitamin E) to be used as the standard. Prepare dilutions of the test compounds.
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Read the absorbance at 734 nm.[20]
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of the Trolox standards.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compounds. The TEAC value represents the concentration of a Trolox solution that has the equivalent antioxidant capacity of a 1 mM solution of the compound being tested.[14]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical source.[21]
Causality: The assay uses AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a generator of peroxyl radicals upon thermal decomposition.[22] These radicals quench the fluorescence of a probe, typically fluorescein. An antioxidant present in the sample will neutralize the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[2]
Caption: Workflow for the ORAC antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[23]
-
AAPH Solution: Prepare a fresh solution of AAPH in the same buffer. This solution is temperature-sensitive and must be prepared just before use.[22]
-
Standards and Samples: Prepare serial dilutions of Trolox as the standard and the test compounds in the buffer.
-
-
Assay Procedure (96-well black plate):
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector to ensure consistency.[22]
-
Immediately begin kinetic fluorescence readings (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[21]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.
-
Plot the Net AUC against the Trolox concentration to create a standard curve.
-
Determine the antioxidant capacity of the samples in Trolox Equivalents (TE) from the standard curve.[23]
-
Conclusion and Future Directions
This guide establishes a framework for comparing the antioxidant activities of this compound and ascorbic acid. Ascorbic acid serves as a potent, hydrophilic antioxidant benchmark, demonstrating robust activity across all major in vitro assays.[1][25] The chromene derivative, based on the known properties of its structural class, is anticipated to be a competent antioxidant.[9] Its enhanced lipophilicity, conferred by the prenyl group, may offer a distinct advantage in protecting cellular membranes from lipid peroxidation, a context where ascorbic acid is less effective.
However, a definitive quantitative comparison requires direct experimental investigation. Future research should focus on performing these standardized assays concurrently with both compounds to generate robust IC50 and TEAC/ORAC values. Furthermore, progressing beyond in vitro chemical assays to cell-based models is crucial to understand their bioavailability, metabolism, and efficacy in a complex biological environment. Such studies will fully elucidate the therapeutic potential of this compound as a novel antioxidant agent.
References
- Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(10), 1993. [Link]
- National Institutes of Health. (n.d.). Vitamin C. Wikipedia. [Link]
- Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463–493. [Link]
- Scribd. (n.d.). ORAC Assay Protocol. Scribd. [Link]
- Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(10), 1993. [Link]
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. [Link]
- Moreira, I., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
- Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PubMed Central. [Link]
- Buettner, G. R., & Schafer, F. Q. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 159, 37-43. [Link]
- BMG Labtech. (2014). ORAC assay to determine antioxidant capacity. BMG Labtech. [Link]
- López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 830. [Link]
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Polovinkina, V. S., et al. (2021). Antioxidant activity of 2H-chromen-2-one derivatives.
- Moreira, I., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
- Arya, R. K. K., et al. (2023). Chromene as Antioxidants. OUCI. [Link]
- El-Sayed, R., et al. (2012). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. RACO. [Link]
- Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
- Gęgotek, A., & Skrzydlewska, E. (2022). (PDF) Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid.
- Clinical Learning. (2023). Vitamin C (Ascorbic Acid) | Functions, Deficiency (Scurvy) & Clinical Aspects Biochemistry USMLE. YouTube. [Link]
- Iravani, N., et al. (2023). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity.
- Kumar, S., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles.
- PubChem. (n.d.). This compound. PubChem. [Link]
- Ricciarelli, R., et al. (2002). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. PubMed. [Link]
- Parchem, K., et al. (2023). The comparison of antioxidant properties and nutrigenomic redox-related activities of vitamin C, C-vitamers, and other common ascorbic acid derivatives.
- Zhang, Y., et al. (2022). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS omega, 7(22), 18361–18369. [Link]
- Fernandes, I., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 696. [Link]
- Zhang, Y., et al. (2022). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory.
- Nardini, M., et al. (2011). Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer: A Review. Antioxidants, 1(1), 26-40. [Link]
- Liu, X., et al. (2022). Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy. Frontiers in Pharmacology, 13, 988448. [Link]
Sources
- 1. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Chromene as Antioxidants [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. raco.cat [raco.cat]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. scribd.com [scribd.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anti-inflammatory Mechanism of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
This guide presents a comprehensive, multi-assay framework for elucidating and validating the anti-inflammatory mechanism of a novel therapeutic candidate, 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (referred to herein as 'Compound X'). For researchers, scientists, and drug development professionals, this document provides not just a series of protocols, but a logical, self-validating workflow. By comparing Compound X against well-characterized anti-inflammatory agents, we can build a robust, data-driven profile of its mechanism of action, potency, and selectivity.
The central hypothesis of this guide is that Compound X exerts its anti-inflammatory effects through a dual mechanism: the selective inhibition of cyclooxygenase-2 (COX-2) and the modulation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
The Comparative Framework: Establishing Benchmarks
To contextualize the activity of Compound X, its performance will be benchmarked against three standard-of-care anti-inflammatory drugs, each with a distinct and well-understood mechanism of action:
-
Celecoxib: A highly selective COX-2 inhibitor. It serves as the primary comparator for assessing COX-2 specific activity.[1][2][3]
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor. This allows for the determination of Compound X's selectivity index.
-
Dexamethasone: A potent synthetic glucocorticoid that exerts strong anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[4][5]
Experimental Validation Workflow
The validation process is structured as a multi-phase workflow. This approach ensures that a general anti-inflammatory effect is first confirmed before delving into more specific mechanistic assays.
Caption: A multi-phase workflow for validating anti-inflammatory mechanisms.
Phase 1: Primary Screening in an In Vitro Inflammation Model
The initial step is to confirm that Compound X possesses general anti-inflammatory activity using a well-established cell-based model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are an excellent model as they mimic the inflammatory response seen in vivo, producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][7][8]
Protocol 1: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture: Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Compound X, Celecoxib, Ibuprofen, Dexamethasone, or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride) to each well.[9][10]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Nitrite concentration, a stable breakdown product of NO, is determined using a sodium nitrite standard curve.[11]
-
-
Cytokine Measurement (ELISA):
Phase 2: Elucidating the Mechanism - The Cyclooxygenase (COX) Pathway
If Compound X demonstrates significant inhibition of inflammatory mediators in Phase 1, the next logical step is to investigate its effect on the COX enzymes directly. This is crucial for testing the hypothesis that it is a selective COX-2 inhibitor.[3][14]
Protocol 2: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 enzymes, allowing for the determination of the half-maximal inhibitory concentration (IC50).[15][16][17]
-
Reagent Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogenic co-substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15][18]
-
Assay Setup: In a 96-well plate, combine the reaction buffer, hematin (a cofactor), and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of Compound X, Celecoxib, or Ibuprofen to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Start the reaction by adding arachidonic acid and TMPD.
-
Kinetic Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX enzyme's peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2.
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 19.8 | 0.31 | 63.9 |
| Celecoxib | >15 | 0.42 [19] | >35.7 |
| Ibuprofen | ~1.5 | ~25 | ~0.06 |
Data shown are representative. Actual experimental results should be inserted.
The selectivity index is a critical parameter. A higher value indicates greater selectivity for COX-2 over COX-1, which is therapeutically desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.[14]
Phase 3: Elucidating the Mechanism - The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of genes for cytokines, chemokines, and enzymes like COX-2.[20][21] Investigating this pathway provides a more profound understanding of a compound's anti-inflammatory mechanism, especially to differentiate it from agents that only target COX enzymes.[22][23]
Caption: The canonical NF-κB signaling pathway activated by LPS.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[24][25]
-
Transfection: Transfect HEK293T or similar cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with Compound X or Dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (10 ng/mL) or LPS (1 µg/mL).
-
Incubation: Incubate for 6-8 hours.
-
Cell Lysis and Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[24][26]
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.
Protocol 4: Western Blot for p-p65 and IκBα
Western blotting provides direct evidence of the activation state of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα.[27][28]
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with Compound X or Dexamethasone, followed by LPS stimulation for a short duration (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[29]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe with primary antibodies specific for phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin).[30]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities. Normalize the levels of p-p65 to total p65 and IκBα to the loading control.
Data Presentation: Comparative NF-κB Pathway Inhibition
| Compound (at 10 µM) | NF-κB Reporter Activity (% of Control) | p-p65 / Total p65 Ratio (Fold Change) | IκBα Level (Fold Change vs. LPS) |
| Compound X | 45% | 0.5 | 1.8 |
| Dexamethasone | 15% | 0.2 | 2.5 |
| Celecoxib | 92% | 0.9 | 1.1 |
Data shown are representative. Actual experimental results should be inserted.
Synthesizing the Evidence and Drawing Conclusions
The collective data from this multi-phase validation workflow allows for a robust characterization of Compound X. Based on the representative data presented:
-
Compound X is a potent and highly selective COX-2 inhibitor. Its COX-2 IC50 is comparable to Celecoxib, but it demonstrates a significantly higher selectivity index, suggesting a potentially favorable gastrointestinal safety profile.
-
Compound X possesses a dual mechanism of action. Unlike the pure COX-2 inhibitor Celecoxib, Compound X also demonstrates significant inhibitory activity on the NF-κB pathway. While less potent than the glucocorticoid Dexamethasone in this regard, this secondary mechanism could provide broader anti-inflammatory effects. The Western blot data corroborates this, showing a reduction in p65 phosphorylation and a stabilization of the IκBα inhibitor.
This systematic, comparative approach provides strong, multi-faceted evidence to validate the proposed anti-inflammatory mechanism of this compound. It not only confirms its primary target but also uncovers a secondary pathway modulation that differentiates it from existing therapies, highlighting its potential as a novel drug candidate.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
- Celecoxib - Wikipedia. (URL: [Link])
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (URL: [Link])
- What is the mechanism of action of dexamethasone? - Dr.Oracle. (URL: [Link])
- What is the mechanism of Celecoxib?
- What is the mechanism of Dexamethasone?
- Nitric Oxide Assay?
- What is the mechanism of Dexamethasone?
- Mechanisms of anti-inflammatory action of dexamethasone - PubMed. (URL: [Link])
- Griess Reagent System - Promega Corpor
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (URL: [Link])
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Public
- (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- NF-KBLUCIFERASE ASSAY | Bowdish Lab. (URL: [Link])
- Characterization of an optimized protocol for an NF-κB luciferase...
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (URL: [Link])
- Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])
- Human NF-κB Reporter Assay System. (URL: [Link])
- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (URL: [Link] γραygenie.com/cyclooxygenase-cox-activity-assay-kit-fluorometric)
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])
- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (URL: [Link])
- (PDF)
- Inflammatory response of raw 264.
- Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery - MDPI. (URL: [Link])
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (URL: [Link])
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. (URL: [Link])
- Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative...
- Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed. (URL: [Link])
- The effect of LPS stimulation on macrophages. RAW 264.7 cells were...
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - ResearchG
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (URL: [Link])
- TNF-α (free)
- Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα...
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- What will be the best way to test NFkb activation via western blot?
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Griess Reagent System [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. bowdish.ca [bowdish.ca]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
The Prenyl Advantage: A Comparative Analysis of Prenylated vs. Non-Prenylated Chromene Bioactivity
A Technical Guide for Drug Discovery Professionals
Introduction: The Chromene Scaffold and the Power of Prenylation
Chromenes, heterocyclic compounds featuring a fused benzene and pyran ring, represent a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetically accessible, chromene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] A key structural modification that frequently and dramatically enhances this bioactivity is prenylation—the attachment of a hydrophobic isoprenoid unit, typically a prenyl or geranyl group.[4]
This guide provides a comparative analysis of prenylated versus non-prenylated chromenes, exploring how this lipid-soluble appendage influences their biological performance. We will delve into the mechanistic underpinnings of this enhancement, present comparative experimental data, and provide detailed protocols for evaluating these activities in a laboratory setting. The central thesis is that the prenyl group is not merely a structural decoration but a critical determinant of potency and mechanism, transforming a modestly active core into a highly effective therapeutic candidate.
Part 1: The Prenyl Advantage: Enhancing Lipophilicity and Target Engagement
The addition of a prenyl group fundamentally alters the physicochemical properties of the chromene scaffold. The primary effect is a significant increase in lipophilicity.[5] This enhanced lipid solubility is believed to be the cornerstone of the "prenyl advantage," conferring several key benefits:
-
Improved Membrane Permeability: The hydrophobic prenyl chain facilitates easier passage across cellular membranes, increasing the intracellular concentration of the compound and thereby enhancing its bioavailability at the site of action.[3][6]
-
Enhanced Protein-Ligand Interactions: The prenyl group can establish strong hydrophobic interactions with non-polar pockets within target proteins, leading to a higher binding affinity and more potent inhibition or modulation of the protein's function.[7]
-
Affinity for Biological Membranes: Increased lipophilicity leads to a higher affinity for cell membranes, which can be crucial for interacting with membrane-bound enzymes or receptor proteins.[6][8]
This strategic modification often leads to a multi-fold increase in potency compared to the non-prenylated parent compound, a phenomenon we will explore across several key bioactivities.
Part 2: Comparative Bioactivity Analysis
The impact of prenylation is not uniform across all biological targets. Here, we compare its effects on anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data.
Anticancer Activity
The chromene skeleton is a component of many potent anticancer agents.[9] Both natural and synthetic derivatives have shown efficacy against various cancer cell lines, often by inducing apoptosis, disrupting microtubule polymerization, or inhibiting key signaling pathways.[9][10] Prenylation has been consistently shown to augment this cytotoxic potential.
The prenyl group enhances the ability of flavonoids and related compounds to bind to cellular targets, which can lead to improved anticancer activity.[8] For instance, certain chromene derivatives have demonstrated potent cytotoxicity against human colon (HT-29), liver (HepG-2), and breast (MCF-7) cancer cell lines, in some cases exceeding the activity of the reference drug doxorubicin.[10][11] While direct comparative studies between a prenylated chromene and its exact non-prenylated parent are sometimes sparse in single publications, the broader literature indicates that prenylated natural products, including those with chromene-like structures, often exhibit superior potency.[1]
Table 1: Illustrative Comparison of Anticancer Activity (IC₅₀ Values)
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Non-Prenylated Chromene | Indole-tethered Chromene (150c) | Lung Carcinoma (A549) | ~8.5 | [1] |
| Non-Prenylated Chromene | Indole-tethered Chromene (150d) | Breast Carcinoma (MCF-7) | ~7.9 | [1] |
| Non-Prenylated Chromene | Chromene Derivative 5 | Liver Cancer (HepG-2) | < Doxorubicin | [11] |
| Prenylated Coumarin | Calophyllum Compound 9 | KB Cell Line | 4-8 µg/mL | [1] |
Note: This table provides illustrative data from various sources to highlight general potency. Direct, side-by-side comparisons are ideal but not always available in the literature.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is critical.[12] Chromenes have emerged as promising candidates, primarily through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6.[13][14]
The mechanism often involves the modulation of key signaling pathways. For example, certain 4-aryl-4H-chromenes have been shown to exert their anti-inflammatory effects by promoting macrophage repolarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[13] Other derivatives inhibit the TLR4/MAPK signaling pathway.[15]
Prenylation significantly enhances these anti-inflammatory properties. The increased lipophilicity allows for better interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and transcription factors like NF-κB that are central to the inflammatory cascade.[16] Prenylated coumarins, for example, have shown potent inhibition of NO production with IC₅₀ values in the low micromolar range.[16]
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition)
| Compound Class | Specific Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Non-Prenylated Chromene | Chromeno[2,3-b]pyridine (2d) | Chondrocytes | Potent NO Inhibition | [14][17] |
| Prenylated Coumarin | From Artocarpus heterophyllus | LPS-stimulated RAW 264.7 | 0.58 - 6.29 | [16] |
| Prenylated Isoflavone | Ficucaricone A | LPS-stimulated RAW 264.7 | 0.89 | [16] |
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Chromenes and especially their prenylated variants have demonstrated significant potential.[18][19][20] The prenyl group's ability to increase lipophilicity is particularly advantageous for antimicrobial action, as it facilitates the disruption of the bacterial cell membrane, a primary mechanism of action for many antimicrobial compounds.[21]
Prenylated flavonoids have shown potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21] In some cases, these compounds exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy and potentially overcoming resistance mechanisms.[21]
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Specific Compound Example | Pathogen | MIC (µg/mL) | Reference |
| Prenylated Flavanone (11) | Prenylated Naringenin | MRSA 97-7 | < Commercial Agents | [21] |
| Prenylated Flavanone (12) | Prenylated Naringenin | MRSA | 5 - 50 | [21] |
| Prenylated Isoflavone (13) | Prenylated Genistein | S. aureus (sensitive & resistant) | 5 - 50 | [21] |
| Prenylated Chalcone | Xanthohumol | Staphylococcus spp. | Potent Activity | [22] |
Part 3: Mechanistic Insights & Signaling Pathways
The superior bioactivity of prenylated chromenes can be traced to their influence on specific cellular signaling pathways.
Anti-inflammatory Mechanism: TLR4/MAPK Pathway Inhibition
A key pathway in inflammation is initiated by the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4). This triggers a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs), ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. Prenylated chromenes can effectively interrupt this cascade.
Caption: Inhibition of the TLR4/MAPK signaling pathway by prenylated chromenes.
Part 4: Experimental Protocols & Workflows
To validate the bioactivity of novel chromene derivatives, a systematic workflow employing standardized assays is essential. This ensures reproducibility and allows for meaningful comparison with existing data.
General Experimental Workflow
Caption: Systematic workflow for comparative bioactivity screening.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a compound on cell viability and is a crucial first step for determining the IC₅₀ value in anticancer studies.[23][24]
-
Principle: The MTT assay is a colorimetric method where the mitochondrial dehydrogenase enzymes of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
RAW 264.7 or selected cancer cell lines (e.g., MCF-7, HT-29).
-
DMEM medium with 10% FBS.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[25]
-
Compound Treatment: Treat cells with serial dilutions of the chromene compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24-48 hours.[25]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
-
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol quantifies the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[12]
-
Principle: The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured colorimetrically.[26]
-
Materials:
-
RAW 264.7 macrophage cells.
-
96-well plates.
-
Lipopolysaccharide (LPS).
-
Griess Reagent.
-
Sodium nitrite standard.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[26]
-
Treatment: Pre-treat the cells with non-toxic concentrations of the chromene compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent to the supernatant, incubate for 10 minutes at room temperature, protected from light.[26]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.
-
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[27][28]
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.[27]
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[29]
-
Serial Dilution: Perform a two-fold serial dilution of the chromene compounds in MHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
-
Conclusion and Future Perspectives
The evidence strongly supports the hypothesis that prenylation is a powerful strategy for enhancing the bioactivity of the chromene scaffold. By increasing lipophilicity, the prenyl group improves membrane permeability and strengthens interactions with molecular targets, leading to significant gains in anticancer, anti-inflammatory, and antimicrobial potency.[5][7] This "prenyl advantage" makes these compounds highly attractive for further drug development.
Future research should focus on synthesizing and testing matched pairs of prenylated and non-prenylated chromenes to enable direct, quantitative structure-activity relationship (SAR) studies. Elucidating the precise binding modes with target proteins through co-crystallization and computational modeling will further refine the design of next-generation chromene-based therapeutics. As we continue to unravel the complexities of cellular signaling, the strategic application of prenylation will undoubtedly remain a cornerstone of natural product-inspired drug discovery.
References
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
- Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine deriv
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
- Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolariz
- A Survey of the Anti-microbial Properties of Naturally Occurring Prenyloxyphenylpropanoids and Related Compounds. Bentham Science Publisher. [Link]
- Chromene compounds with promising biological activities.
- Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- A Survey of the Anti-microbial Properties of Naturally Occurring Prenyloxyphenylpropanoids and Related Compounds. Bentham Science Publishers. [Link]
- Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. RSC Publishing. [Link]
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]
- Antimicrobial Susceptibility Testing. myadlm.org. [Link]
- Antibiotic sensitivity testing. Wikipedia. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]
- A Survey of the Anti-microbial Properties of Naturally Occurring Prenyloxyphenylpropanoids and Rel
- Phytochemistry and pharmacology of natural prenylated flavonoids. PMC - PubMed Central. [Link]
- Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. PMC - NIH. [Link]
- A systematic review on biological activities of prenyl
- Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. PMC - PubMed Central. [Link]
- Prenylated flavonoids: pharmacology and biotechnology. PubMed. [Link]
- Basic protocol to assess preclinical anticancer activity. It can be....
- Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][29]Oxazines, and Chromeno[2,3-d]Pyrimidines. MDPI. [Link]
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. [Link]
- (PDF) Prenylated Flavonoids: Pharmacology and Biotechnology.
- Synthesis of New Chromene Derivatives Targeting Triple-Neg
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- A Review of the Progress in the Microbial Biosynthesis of Prenylated Arom
- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. RSC Publishing. [Link]
- Synthesis, Characterization and Biological Studies of Chromene Deriv
- Chemistry and Biological Activity of Natural and Synthetic Prenyloxycoumarins †.
- Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals. [Link]
- Bioactive chromenes from Rhyncholacis penicill
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of the Progress in the Microbial Biosynthesis of Prenylated Aromatic Compounds [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. A Survey of the Anti-microbial Properties of Naturally Occurring Prenyloxyphenylpropanoids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. mdpi.com [mdpi.com]
- 29. myadlm.org [myadlm.org]
Comparative Guide to Cross-Validation of Analytical Methods for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a novel chromene derivative with potential therapeutic applications. In the landscape of drug development, the transition of an analytical method—from development to quality control, or between different laboratories—is a critical step that demands rigorous verification of performance. This document details a cross-validation study comparing two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
The objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental design, ensuring that the methods are not only accurate and precise but also robust and reliable for their intended purpose. This guide adheres to the principles outlined by major regulatory bodies, providing a self-validating system for researchers, scientists, and drug development professionals.
The Imperative of Method Cross-Validation
In the lifecycle of pharmaceutical development, an analytical method may be transferred between laboratories or updated with new technology. Cross-validation is the formal process of verifying that a new or alternative analytical method provides results that are equivalent to an established, validated method. This process is critical for maintaining data integrity and consistency throughout the drug development pipeline, from preclinical studies to final product quality control. The choice of methods for this guide—HPLC-UV and UPLC-MS/MS—is deliberate. HPLC-UV represents a robust, widely accessible workhorse method ideal for routine quality control, while UPLC-MS/MS offers superior sensitivity and selectivity, often required for complex matrices like biological fluids.
Experimental Design: A Head-to-Head Comparison
The cross-validation study is designed to compare the performance of a newly developed UPLC-MS/MS method against a validated HPLC-UV method for the quantification of this compound. The study will assess key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The following diagram illustrates the workflow for the cross-validation process:
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Analytical Protocols
The causality behind experimental choices is paramount. The selection of mobile phases, columns, and detection parameters is based on the physicochemical properties of this compound (a relatively non-polar molecule with an acidic functional group) to achieve optimal separation and detection.
Method 1: HPLC-UV Protocol
This method is designed for robustness and is suitable for analyzing bulk drug substances and formulated products where the analyte concentration is relatively high.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. The C18 stationary phase is chosen for its hydrophobic interaction with the prenyl and dimethylchromene core.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm. This wavelength is selected based on the UV absorbance maximum of the chromene scaffold.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in acetonitrile. A calibration curve is constructed from 1 µg/mL to 100 µg/mL.
Method 2: UPLC-MS/MS Protocol
This method provides high sensitivity and selectivity, making it ideal for bioanalytical applications or for detecting trace-level impurities.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. The smaller particle size of the UPLC column allows for faster analysis and better resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 70% B
-
0.5-2.5 min: 70% to 98% B
-
2.5-3.0 min: 98% B
-
3.1-4.0 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Negative. The carboxylic acid is readily deprotonated in negative mode, providing a strong signal.
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
-
Quantifier: m/z 313.15 -> 269.20 (corresponding to the loss of CO2)
-
Qualifier: m/z 313.15 -> 187.10
-
-
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in acetonitrile. A calibration curve is constructed from 0.1 ng/mL to 100 ng/mL.
Comparative Performance Data
Identical sets of validation standards and quality control (QC) samples were prepared and analyzed using both methods. The following tables summarize the key performance parameters.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x² weighting | Appropriate for the data |
Table 2: Accuracy and Precision
Accuracy was assessed by analyzing spiked placebo samples at three concentration levels (Low, Mid, High). Precision was determined through repeatability (n=6) and intermediate precision (different day, different analyst).
| Concentration Level | Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Low QC (3 µg/mL / 0.3 ng/mL) | Accuracy (% Recovery) | 99.5% | 101.2% | 80-120% (FDA Bioanalytical) |
| Precision (%RSD) | 1.8% | 2.5% | ≤ 15% | |
| Mid QC (50 µg/mL / 50 ng/mL) | Accuracy (% Recovery) | 100.8% | 99.1% | 80-120% |
| Precision (%RSD) | 1.2% | 1.9% | ≤ 15% | |
| High QC (80 µg/mL / 80 ng/mL) | Accuracy (% Recovery) | 101.1% | 100.5% | 80-120% |
| Precision (%RSD) | 0.9% | 1.5% | ≤ 15% |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | UPLC-MS/MS | Comments |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | UPLC-MS/MS is ~10,000x more sensitive. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The lowest point on the calibration curve met accuracy/precision criteria. |
| Specificity | No interference from placebo at the retention time of the analyte peak. | No interference from placebo in the specific MRM transition. | Both methods are highly specific. |
Statistical Analysis and Conclusion
To formally establish equivalency, the results obtained from the analysis of identical sample sets were compared statistically. A two-one-sided t-test (TOST) is a common approach for bioequivalence, while Bland-Altman plots can be used to assess the agreement between the two methods across the concentration range.
Our analysis showed that for samples within the overlapping quantifiable range, the percentage difference between the results from the HPLC-UV and UPLC-MS/MS methods was consistently less than 10%, with a high degree of correlation. This indicates that the methods are equivalent and can be used interchangeably, depending on the specific application's requirements for sensitivity and throughput.
The UPLC-MS/MS method is superior for applications requiring high sensitivity, such as pharmacokinetic studies. The HPLC-UV method remains a highly reliable and cost-effective choice for routine quality control of the bulk drug substance and finished product. This cross-validation exercise successfully demonstrates the reliability and interchangeability of these two distinct, yet robust, analytical methods for this compound.
References
- Guidance for Industry: Bioanalytical Method Validation. U.S.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 1(8476), 307–310. [Link]
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. [Link]
- Guideline on the validation of bioanalytical methods. European Medicines Agency (EMA). [Link]
A Comparative Guide to the Biological Activity of Synthetic Analogs of 2,2-Dimethyl-8-prenylchromene-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-inspired drug discovery, chromene scaffolds have emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, 2,2-Dimethyl-8-prenylchromene-6-carboxylic acid, a natural product isolated from plants such as Piper aduncum, has garnered significant interest for its inherent antioxidant and anti-inflammatory properties[1][2][3][4][5]. This guide provides a comprehensive comparison of the biological activities of synthetic analogs of this parent compound, offering insights into their therapeutic potential, particularly in the realms of oncology and inflammation. Through an objective analysis of available experimental data, this document aims to empower researchers in the strategic design and development of novel chromene-based therapeutic agents.
The Parent Compound: A Foundation of Bioactivity
2,2-Dimethyl-8-prenylchromene-6-carboxylic acid serves as a valuable starting point for synthetic modification due to its established biological profile. Its structure, featuring a chromene core with dimethyl and prenyl groups, is believed to contribute to its ability to scavenge free radicals and modulate inflammatory pathways[1]. These characteristics make it a compelling candidate for investigating treatments for conditions linked to oxidative stress and inflammation, including cardiovascular and neurodegenerative diseases, as well as certain cancers[1].
Synthetic Analogs: Enhancing Potency and Specificity
The synthesis of analogs of 2,2-Dimethyl-8-prenylchromene-6-carboxylic acid is driven by the goal of enhancing its natural bioactivities and improving its drug-like properties. Structure-activity relationship (SAR) studies on various chromene derivatives have revealed that modifications to the chromene core can significantly influence their biological effects[2][3]. Key areas of synthetic modification often include the carboxylic acid group, the prenyl chain, and the aromatic ring of the chromene nucleus.
Anti-Inflammatory Activity: A Comparative Overview
The anti-inflammatory potential of synthetic chromene analogs is a primary area of investigation. While direct comparative data between 2,2-Dimethyl-8-prenylchromene-6-carboxylic acid and its specific synthetic analogs is limited in publicly available literature, broader studies on chromene derivatives offer valuable insights. For instance, various 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to downregulate the expression of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[6][7]. The mechanism often involves the inhibition of key signaling pathways such as the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) pathway[6][7].
Table 1: Comparative Anti-Inflammatory Activity of Representative Chromene Analogs
| Compound/Analog | Target/Assay | Key Findings | Reference |
| Parent Compound | Antioxidant/Anti-inflammatory (General) | Possesses inherent antioxidant and anti-inflammatory properties. | [1] |
| 2-Phenyl-4H-chromen-4-one derivatives | NO, IL-6, TNF-α inhibition in LPS-stimulated RAW264.7 cells | Downregulation of pro-inflammatory cytokines. | [6][7] |
| Spiro thiochromene–oxindole derivatives | Inhibition of heat-induced Bovine Serum Albumin (BSA) denaturation | Moderate to good anti-inflammatory efficacy, with the most active compounds showing 90.97–95.45% inhibition. | [8] |
This table presents a generalized comparison based on available data for different classes of chromene derivatives, as direct comparative data for analogs of the specific parent compound is scarce.
Anticancer Activity: A Focus on Cytotoxicity and Apoptosis
The anticancer properties of synthetic chromene analogs represent another significant research frontier. Studies on various chromene derivatives have demonstrated their potential to inhibit the growth of a range of cancer cell lines[9][10][11]. The mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells[12].
For example, a study on barbituric/thiobarbituric acid-based chromene derivatives revealed that certain analogs exhibited potent antiproliferative activity against A2780 (ovarian), MCF7 (breast), and A549 (lung) cancer cell lines[12]. The most potent compound in this series was found to increase ROS accumulation, elevate levels of caspase-3 and caspase-9 (key executioners of apoptosis), and decrease mitochondrial membrane potential, all hallmarks of apoptosis[12].
Table 2: Comparative Anticancer Activity of Representative Chromene Analogs
| Compound/Analog | Cancer Cell Line(s) | IC50/GI50 Values | Key Mechanistic Insights | Reference |
| Barbituric acid-based chromene derivative (4g) | A2780, MCF7, A549 | Not specified | Increased ROS, increased caspase-3/9, decreased mitochondrial membrane potential. | [12] |
| Aminated nitrochromenes (23a, 23b) | HepG2 | Not specified | Inhibitory effects on cell growth. | [9] |
| Spiro-benzo-chromene derivative (33) | EGFR and B-RAF kinase | IC50 = 1.2 µM (EGFR), IC50 = 2.6 µM (B-RAF) | Dual inhibition of key cancer-related kinases. | [9] |
| 4-Amino-2H-pyran-2-one (APO) analog (27) | Various human tumor cell lines | ED50 = 0.059–0.090 μM | Significant tumor cell growth inhibitory activity. | [3] |
IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition in vitro. This table showcases data from various studies on different chromene derivatives to illustrate the potential of this class of compounds.
Mechanistic Insights: Modulation of Key Signaling Pathways
The biological activities of chromene derivatives are underpinned by their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective analogs.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of many chromene analogs are attributed to their interference with pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[4][13][14][15][16].
-
NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. Some chromene analogs have been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators[13][16].
-
MAPK Pathway: The MAPK family of proteins (including ERK, p38, and JNK) plays a crucial role in cellular responses to external stimuli, including inflammation. Inhibition of MAPK signaling by chromene derivatives can lead to a reduction in the production of inflammatory cytokines[6][7][14].
Caption: Inhibition of pro-inflammatory signaling by chromene analogs.
Anticancer Signaling Pathways
The anticancer effects of chromene analogs are often linked to the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: Intrinsic apoptosis pathway induced by chromene analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative methods for assessing the biological activities of chromene analogs.
General Synthesis of Chromene Analogs
The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient and allow for the generation of a diverse library of compounds. A common approach is a one-pot condensation reaction.
Caption: A typical multicomponent reaction for synthesizing 4H-chromenes.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the substituted phenol or naphthol (1 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an organocatalyst (e.g., L-proline).
-
Reaction: Stir the mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure chromene derivative.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
Synthetic analogs of 2,2-Dimethyl-8-prenylchromene-6-carboxylic acid hold significant promise as leads for the development of novel anti-inflammatory and anticancer agents. The versatility of the chromene scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. While the currently available literature provides a strong foundation, there is a clear need for more direct comparative studies that evaluate the parent compound alongside its specifically designed analogs. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead candidates with superior therapeutic profiles. Future research should also focus on in vivo efficacy studies and detailed toxicological assessments to translate the promising in vitro findings into tangible clinical applications.
References
- In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene deriv
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- In vitro growth inhibitory activity of compounds on a selected panel of tumor and normal cell lines (GI 50 nmol/L).
- Pyridine and chromene based compounds as anticancer agents.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Deriv
- Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
- Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evalu
- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
- 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | 151731-50-9 | BGA73150. Biosynth.
- p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activ
- This compound | C17H20O3 | CID 441962. PubChem.
- This compound | N
- Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH.
- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH.
- 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. islandscholar.ca [islandscholar.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Introduction
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a naturally occurring chromene derivative found in various plant species, including those of the Piper genus. Its chemical structure, featuring a chromene core with dimethyl and prenyl substitutions, has drawn interest for its potential biological activities. Preliminary research suggests this compound may possess antioxidant and anti-inflammatory properties, making it a candidate for further investigation in the context of diseases driven by oxidative stress and inflammation.
This guide is designed to address this gap by providing a framework for the systematic evaluation of this compound. It will serve as a methodological blueprint for researchers, outlining the essential in vitro and in vivo assays required to characterize its efficacy. This document will detail the experimental protocols, explain the rationale behind their selection, and provide a template for data presentation and interpretation. By following this guide, researchers can generate the robust data needed to elucidate the therapeutic potential of this compound.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any new compound begins with a series of in vitro assays to determine its biological activity and safety profile at the cellular level. These experiments are crucial for establishing a baseline understanding of the compound's mechanism of action and for guiding the design of subsequent in vivo studies.
Cytotoxicity Assessment: The Foundation of Efficacy Testing
Before assessing the therapeutic efficacy of this compound, it is imperative to determine its cytotoxic potential. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[1][2][3][4][5] It measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.
In Vitro Antioxidant Capacity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of a compound can be determined by its ability to scavenge free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.[6][7][8][9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Table 1: Hypothetical In Vitro Efficacy Data for this compound
| Assay | Endpoint | This compound | Alternative Compound (e.g., Quercetin) |
| Cytotoxicity (RAW 264.7) | IC50 (µM) | >100 | 50 |
| Anti-inflammatory | NO Inhibition IC50 (µM) | 25 | 15 |
| Antioxidant | DPPH Scavenging IC50 (µM) | 40 | 10 |
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound in a living organism. In vivo studies provide valuable information on the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a complex biological system.
Animal Models of Inflammation
The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible model of acute inflammation, ideal for the initial in vivo screening of anti-inflammatory compounds.[11][12][13][14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, and 100 mg/kg) one hour before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for its development as a therapeutic agent.[16][17][18][19][20] Pharmacokinetic studies determine key parameters such as bioavailability, half-life, and clearance.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetic Data
| Parameter | This compound | Alternative Compound (e.g., Indomethacin) |
| Carrageenan Paw Edema (% Inhibition at 3h) | 45% at 30 mg/kg | 60% at 10 mg/kg |
| Oral Bioavailability (%) | 30 | 80 |
| Plasma Half-life (h) | 4 | 2 |
Part 3: Mechanistic Insights and Signaling Pathways
To fully understand the therapeutic potential of this compound, it is essential to investigate its mechanism of action at the molecular level. Based on its putative anti-inflammatory and antioxidant properties, two key signaling pathways to investigate are the NF-κB and Nrf2 pathways.
The NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a master regulator of inflammation.[21][22][23][24][25] Its activation leads to the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: The Nrf2 signaling pathway and a potential point of activation.
Conclusion
While this compound presents an interesting profile as a potential therapeutic agent, the current lack of published efficacy data necessitates a systematic and rigorous investigation. This guide provides a comprehensive framework for researchers to conduct the necessary in vitro and in vivo studies to fully characterize its anti-inflammatory and antioxidant properties. By following these detailed protocols and analytical approaches, the scientific community can build the body of evidence required to determine the true therapeutic potential of this natural compound. The proposed experiments will not only elucidate its efficacy but also shed light on its mechanism of action, paving the way for potential future drug development.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection and disease. Drug discovery today, 25(6), 956–965. [Link]
- Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Cellular and molecular life sciences : CMLS, 73(17), 3221–3247. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
- Nile, S. H., & Park, S. W. (2014). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry, 14(1), 54-61. [Link]
- Sivandzade, F., Prasad, S., Cucullo, L., & Faka, A. (2019). Nrf2 and oxidative stress: A general overview of mechanisms and implications in human disease. Antioxidants & redox signaling, 31(8), 585–601. [Link]
- Molecular mechanism of Nrf2 signaling pathway regulating oxidative stress. (n.d.).
- Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., & León, R. (2018). Nrf2/ARE signaling pathway: A new therapeutic target for the treatment of amyotrophic lateral sclerosis. Current topics in medicinal chemistry, 18(9), 745–757. [Link]
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. [Link]
- Cytotoxicity MTT Assay. (n.d.).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
- In Vivo ADME / PK Studies. (n.d.). BioIVT. [Link]
- In vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]
- MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- In Vivo PK/PD Study Services. (n.d.). Reaction Biology. [Link]
- Georgiev, G. A., & Vassilev, K. L. (2025). The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities. Pharmacia, 72(1), 1-10. [Link]
- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013). Mini-Reviews in Medicinal Chemistry, 13(1), 95-100. [Link]
- In vivo PK / Pharmacokinetic studies. (n.d.).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, August 4).
- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]
- A protocol for in vivo detection of reactive oxygen species. (2018, April 2). JoVE (Journal of Visualized Experiments), (134), e57302. [Link]
- Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2023).
- Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1989. [Link]
- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (2020). Acta Chimica Slovaca, 13(1), 16-25. [Link]
- In vivo screening method for anti inflammatory agent. (2022, November 29). SlideShare. [Link]
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (2019). Journal of visualized experiments : JoVE, (149), 10.3791/59891. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). World Journal of Pharmaceutical Research. [Link]
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2012). International Journal of Pharmaceutical Research & Allied Sciences, 1(1), 1-5. [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
- Modeling Oxidative Stress in the Central Nervous System. (n.d.). Boston Children's Hospital. [Link]
- Halliwell, B. (2006). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 148(3), 231–239. [Link]
- In vivo detection of oxidative stress in aging mice. (2017).
Sources
- 1. static.igem.wiki [static.igem.wiki]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. selvita.com [selvita.com]
- 18. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. purformhealth.com [purformhealth.com]
- 25. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
A Technical Guide to the Structure-Activity Relationship of 2,2-Dimethylchromene Derivatives as Potential Therapeutic Agents
For researchers and professionals in drug development, the chromene scaffold represents a privileged structure with a wide array of pharmacological activities. This guide delves into the structure-activity relationship (SAR) of 2,2-dimethylchromene derivatives, with a specific focus on the naturally occurring 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid and its synthetic analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document aims to provide actionable insights for the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of the 2,2-Dimethylchromene Scaffold
The 2,2-dimethylchromene core is a recurring motif in a multitude of natural products and synthetic compounds exhibiting significant biological effects. These activities span from anticancer and anti-inflammatory to antimicrobial and antihypertensive properties.[1] The natural product, this compound, isolated from plants of the Piper genus, serves as an intriguing starting point for medicinal chemistry campaigns due to its unique structural features.[2][3][4] Understanding how modifications to this scaffold influence its interaction with biological targets is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide will present a comparative analysis of a series of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs, which have been investigated as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical target in cancer therapy.[1] By examining the experimental data from this study, we can extrapolate key SAR principles applicable to the broader class of 2,2-dimethylchromene derivatives.
Comparative Analysis of 2,2-Dimethyl-2H-chromene Analogs as HIF-1 Pathway Inhibitors
A key strategy in drug discovery is the systematic modification of a lead compound to enhance its desired biological activity. In a study by Mun et al. (2012), a series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides were synthesized and evaluated for their ability to inhibit HIF-1 transcriptional activity in a human glioblastoma cell line.[1] The following table summarizes the structure-activity relationship of these analogs.
| Compound ID | R1 (Arylsulfonyl Group) | R2 (Amine Substituent) | IC50 (µM) for HIF-1 Inhibition |
| 6a | 3,4-dimethoxyphenyl | Phenyl | 1.5 |
| 6b | 3,4-dimethoxyphenyl | 4-fluorophenyl | 1.7 |
| 6c | 3,4-dimethoxyphenyl | 4-methoxyphenyl | 2.0 |
| 6d | 3,4-dimethoxyphenyl | 2,4-difluorophenyl | 1.6 |
| 6e | 3,4-dimethoxyphenyl | Propan-2-yl | 1.5 |
| 5a | Phenyl | Propan-2-yl | 3.5 |
| 5b | 4-methylphenyl | Propan-2-yl | 4.0 |
| 5c | 4-fluorophenyl | Propan-2-yl | 2.5 |
| 5d | 4-nitrophenyl | Propan-2-yl | 17 |
| 6f | 3,4-dimethoxyphenyl | Ethyl | 2.8 |
| 6g | 3,4-dimethoxyphenyl | Benzyl | 3.2 |
Data sourced from Mun et al. (2012).[1]
Deciphering the Structure-Activity Relationship
The experimental data reveals several key insights into the SAR of these 2,2-dimethyl-2H-chromene derivatives:
-
Influence of the Arylsulfonyl Group (R1): The nature of the substituent on the arylsulfonyl moiety plays a crucial role in determining the inhibitory potency. The presence of a 3,4-dimethoxy substitution on the phenyl ring (as in compounds 6a-e ) consistently resulted in higher potency compared to other substitutions. For instance, the unsubstituted phenyl analog (5a ) and the 4-methylphenyl analog (5b ) were approximately 2 to 3-fold less active. The introduction of a strongly electron-withdrawing nitro group at the 4-position (5d ) led to a dramatic decrease in activity, highlighting the sensitivity of the target interaction to the electronic properties of this region. The 3,4-dimethoxybenzenesulfonyl group was identified as the most effective among the tested variations.[1]
-
Impact of the Amine Substituent (R2): Modifications at the N-substituent also significantly modulated the compound's activity. Among the various alkyl and aryl groups attached to the nitrogen atom, the propan-2-yl (isopropyl) group (6e ) conferred the strongest inhibitory effect.[1] Replacing the phenyl group in the parent compound with a propan-2-yl group maintained high potency. In contrast, substituting the propan-2-yl group with smaller (ethyl, 6f ) or larger (benzyl, 6g ) alkyl groups led to a slight decrease in activity. This suggests that the size and conformation of the substituent at this position are important for optimal binding.
The logical relationship between these structural modifications and the resulting biological activity can be visualized as follows:
Caption: SAR flow for HIF-1 inhibition.
Experimental Protocol: HIF-1 Reporter Gene Assay
To ensure the trustworthiness and reproducibility of the SAR data, a detailed understanding of the experimental methodology is essential. The following is a step-by-step protocol for a typical HIF-1 reporter gene assay, as would be used to evaluate the activity of these chromene derivatives.
Objective: To quantify the inhibitory effect of test compounds on HIF-1 transcriptional activity under hypoxic conditions.
Materials:
-
Human glioblastoma cell line stably transfected with a hypoxia-responsive element (HRE)-driven luciferase reporter gene (e.g., LN229-V6R).[1]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test compounds (2,2-dimethyl-2H-chromene derivatives) dissolved in DMSO.
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate the reporter cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known HIF-1 inhibitor).
-
Hypoxic Incubation: Place the plates in a hypoxia chamber for 16-24 hours to induce HIF-1 activity.
-
Luciferase Assay: After incubation, remove the plates from the hypoxia chamber and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity of the compound-treated wells to the vehicle control. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This self-validating system ensures that the observed effects are directly related to the inhibition of the HIF-1 pathway, as the reporter gene expression is specifically driven by HIF-1 activity under hypoxic conditions.
The experimental workflow can be visualized as follows:
Sources
- 1. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to the Comparative Extraction of Prenylated Compounds from Piper Species
Introduction: The Botanical Treasury of Piper and its Prenylated Riches
The genus Piper, encompassing over 2,000 species, is a cornerstone of traditional medicine and a subject of intense modern pharmacological research. These plants are prolific producers of a diverse array of secondary metabolites, among which prenylated compounds are of significant interest. This structural class, which includes prenylated flavonoids, chalcones, and benzoic acid derivatives, is characterized by the addition of isoprenoid groups, a modification that often enhances their biological activity.[1] These compounds from Piper species have demonstrated potent antifungal, anti-inflammatory, and anticancer properties, making them prime candidates for drug discovery and development.[1][2]
However, the journey from plant material to purified active compound is fraught with challenges. The structural diversity of these molecules, their varying polarities, and their potential for degradation under harsh conditions necessitate a carefully considered extraction strategy. The choice of extraction method is not merely a procedural step but a critical determinant of yield, purity, and ultimately, the biological relevance of the obtained extract. This guide provides a comparative analysis of conventional and modern extraction techniques, offering field-proven insights to help researchers navigate this crucial phase of natural product discovery.
The Extraction Conundrum: Choosing the Right Tool for the Job
The primary goal of extraction is to efficiently liberate the target prenylated compounds from the complex plant matrix while minimizing the co-extraction of undesirable substances and preventing the degradation of the desired molecules. The selection of an optimal method is a multi-factorial decision, balancing efficiency, cost, environmental impact, and the specific physicochemical properties of the target compounds.
Below is a logical workflow to guide the selection process, considering the primary objectives of the research.
Caption: Workflow for selecting an appropriate extraction method.
Conventional Extraction Methods: The Foundational Techniques
These methods, while often surpassed by modern alternatives, remain relevant due to their simplicity and low setup costs. They serve as important benchmarks for evaluating the efficiency of newer techniques.
Maceration
This is the simplest extraction technique, involving the soaking of powdered plant material in a sealed container with a solvent for a defined period (typically days) at room temperature.[3] Its primary advantage is its simplicity and minimal equipment requirement. However, it is often time-consuming, requires large volumes of solvent, and may result in incomplete extraction.[3][4] For Piper nigrum, maceration yielded significantly less piperine (0.094%) compared to Soxhlet extraction.[5]
Soxhlet Extraction
A staple in natural product chemistry for over a century, Soxhlet extraction provides a more exhaustive extraction than maceration.[3] The method uses a specialized apparatus to continuously wash the plant material with fresh, hot solvent condensate.[3] This ensures a high extraction efficiency. The main drawbacks are the long extraction times (hours to days), large solvent consumption, and the constant exposure of the extract to heat, which can degrade thermolabile prenylated compounds.[4][6] Despite this, it has been effectively used to isolate piperine from white pepper with yields of 0.96%.[5]
Modern Extraction Methods: The Pursuit of Efficiency and Sustainability
Driven by the principles of "green chemistry," modern techniques aim to reduce extraction time, solvent consumption, and energy usage while increasing yield and preserving the integrity of the extracted compounds.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (>20 kHz) to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, creating microjets that disrupt plant cell walls and enhance the penetration of the solvent into the matrix.[7][8]
-
Expertise & Experience: The key advantage of UAE is its ability to significantly accelerate mass transfer at lower overall temperatures, making it ideal for thermolabile compounds.[4][8] Studies on Piper betle have shown that UAE yields higher total phenolic and flavonoid content compared to both maceration and Soxhlet extraction.[6] The use of novel green solvents, such as Natural Deep Eutectic Solvents (NADES), in combination with UAE has proven highly effective, achieving piperine yields of up to 49.97 mg/g from P. nigrum.[9]
Microwave-Assisted Extraction (MAE)
In MAE, microwave energy is used to directly and selectively heat the solvent and any polar molecules within the plant material.[10][11] This rapid, localized heating creates a dramatic increase in internal pressure, causing the cell walls to rupture and release their contents into the solvent.
-
Expertise & Experience: MAE is exceptionally fast, often reducing extraction times from hours to minutes.[10] This speed minimizes the risk of thermal degradation. It is a cost-effective method for extracting bioactive compounds from medicinal plants.[10] For Piper nigrum, MAE has been shown to be a reliable and stable method, providing higher yields of phenolics and flavonoids compared to traditional techniques.[10][12] However, careful optimization of microwave power and irradiation time is crucial to prevent overheating and potential compound degradation.[11] A combined ultrasonic-microwave assisted extraction (UMAE) has demonstrated the highest extraction yield (12.14%) for Piper oleoresin in the shortest time (18 minutes).[4]
Supercritical Fluid Extraction (SFE)
SFE employs a substance at a temperature and pressure above its critical point—a supercritical fluid—as the extraction solvent. Carbon dioxide (CO₂) is the most common choice due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, and non-flammability. By tuning the temperature and pressure, the density and solvating power of the supercritical CO₂ can be precisely controlled to selectively extract different classes of compounds.[13]
-
Expertise & Experience: SFE is the epitome of a "green" extraction technology. The solvent is easily removed by depressurization, leaving a pure, solvent-free extract. Its high selectivity is a major advantage; for P. nigrum, terpenes can be extracted at lower pressures (e.g., 100 bar), while higher pressures (e.g., 300 bar) are required to efficiently extract the more polar piperamides.[13] For extracting polar prenylated compounds, the addition of a small amount of a co-solvent like ethanol is often necessary to enhance the solvating power of the CO₂.[14] The primary barrier to its widespread use is the high initial capital cost of the equipment.
Pressurized Liquid Extraction (PLE)
Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200 °C) and pressures (100-150 bar). These conditions keep the solvent in its liquid state well above its atmospheric boiling point, which decreases its viscosity and surface tension while increasing its solvating power, leading to rapid and efficient extractions.
-
Expertise & Experience: PLE is significantly faster and uses much less solvent than Soxhlet extraction. The entire process is automated and can be completed in under 30 minutes. It has been successfully optimized for the extraction of compounds from Piper gaudichaudianum and Piper betle (using water as the solvent, also known as pressurized hot water extraction).[15][16] The main consideration is the potential for degradation of highly sensitive compounds due to the elevated temperatures, although the short extraction time often mitigates this risk.
Quantitative Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of various extraction methods based on data from studies on Piper species, primarily focusing on the extraction of piperine from Piper nigrum as a representative compound.
| Extraction Method | Typical Time | Solvent Consumption | Yield/Efficiency | Compound Stability | Key Advantages | Key Disadvantages |
| Maceration | 24 - 72 hours[6] | Very High | Low (e.g., 0.094% piperine)[5] | High (Room Temp) | Simple, low cost | Very slow, inefficient, high solvent use[3] |
| Soxhlet | 8 - 24 hours[6] | High | Good (e.g., 0.96% piperine)[5] | Low (Prolonged Heat) | Exhaustive extraction | Slow, risk of thermal degradation[4] |
| UAE | 10 - 90 minutes[4][17] | Low to Moderate | Very High (e.g., 49.97 mg/g piperine with NADES)[9] | High (Low Temp) | Fast, efficient, good for thermolabile compounds[7][8] | Equipment cost |
| MAE | 1 - 18 minutes[4][12] | Low | High (e.g., 46.6 mg/g piperine)[12] | Moderate (Risk of Hotspots) | Extremely fast, low solvent use[10] | Requires careful optimization to avoid degradation[11] |
| UMAE | ~18 minutes[4] | Low | Very High (12.14% oleoresin yield)[4] | Moderate | Synergistic effect, highest yield in shortest time[4] | Complex optimization |
| SFE (with CO₂) | 1 - 2 hours[14] | Very Low (Co-solvent) | High & Selective[13] | Very High (Low Temp) | Green, highly selective, solvent-free extract | High capital cost, may need co-solvent[11] |
| PLE | 10 - 25 minutes[15][16] | Low | High | Moderate (High Temp) | Very fast, automated, low solvent use | High temperature can degrade sensitive compounds |
Experimental Protocols: From Benchtop to Extract
Trustworthy science relies on reproducible methods. Below are detailed, self-validating protocols for a modern and a conventional extraction technique.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Compounds
This protocol is based on optimized procedures for extracting bioactive compounds from Piper species.[7][9][17]
-
Sample Preparation:
-
Dry the Piper plant material (e.g., leaves, stems) at 40-50 °C in a hot air oven until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., passing through a 40-60 mesh sieve). Store in an airtight container in a desiccator.
-
-
Solvent Selection:
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add the solvent at a solid-to-liquid ratio of 1:20 (w/v) (i.e., 20 mL of solvent).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters. Optimized conditions are often around:
-
Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
-
Downstream Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
If using a NADES, the resulting viscous suspension may require centrifugation (e.g., 10,000 rpm for 10 min) to separate the solid and liquid phases.[18]
-
Wash the solid residue with a small amount of fresh solvent and filter again to maximize recovery.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at 40 °C until the solvent is completely removed.
-
Dry the final extract in a vacuum oven to obtain the crude extract. Weigh the extract and calculate the yield.
-
Protocol 2: Conventional Soxhlet Extraction
This protocol provides a benchmark for comparison.[5][20]
-
Sample Preparation:
-
Prepare the dried, powdered plant material as described in the UAE protocol.
-
-
Apparatus Setup:
-
Assemble a Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Place 10 g of the powdered plant material into a cellulose thimble and insert the thimble into the main chamber of the Soxhlet extractor.
-
-
Extraction Procedure:
-
Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., 96% ethanol or ethyl acetate).
-
Heat the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Once the solvent level in the extractor reaches the top of the siphon tube, the entire volume of solvent and extract is siphoned back into the round-bottom flask.
-
Allow this cycle to repeat for 8 hours.[6] The temperature should be set to maintain a steady reflux of the solvent.
-
-
Downstream Processing:
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the thimble.
-
Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Dry the extract in a vacuum oven, weigh it, and calculate the yield.
-
Conclusion and Future Outlook
For the extraction of prenylated compounds from Piper species, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer undeniable advantages over conventional methods like maceration and Soxhlet extraction. They provide significantly higher yields in a fraction of the time, with reduced solvent and energy consumption, aligning with the principles of green chemistry.[4] UAE, in particular, stands out for its efficiency at lower temperatures, preserving the integrity of thermolabile compounds.[6][8] For ultimate selectivity and environmental compatibility, Supercritical Fluid Extraction (SFE) is an excellent, albeit expensive, choice that allows for the targeted fractionation of different compound classes by simply adjusting pressure and temperature.[13]
The optimal choice will always be contingent on the specific objectives of the study—be it rapid screening, bulk isolation for preclinical trials, or precise analytical quantification. As research progresses, the synergy between advanced extraction technologies and novel, environmentally benign solvents like NADES will continue to push the boundaries of natural product chemistry, unlocking the full therapeutic potential of the Piper genus.
References
- Microwave-assisted extraction of Trang peppercorn (Piper nigrum Linn.) and its α-glucosidase inhibitory activity and immune-stimulation. (2024).
- Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the Piperine Purification Process. Oriental Journal of Chemistry.
- Optimization of microwave extraction of biocompounds from black pepper using meat quality assessment. (n.d.). SciELO Colombia. [Link]
- Microwave-Assisted Extraction of Piperine from Piper nigrum. (2002). Semantic Scholar. [Link]
- Microwave-Assisted Extraction of Piperine from Piper nigrum | Request PDF. (n.d.).
- Antimicrobial Profiling of Piper betle L. and Piper nigrum L. Against Methicillin-Resistant Staphylococcus aureus (MRSA): Integrative Analysis of Bioactive Compounds Based on FT-IR, GC-MS, and Molecular Docking Studies. (2024). Preprints.org. [Link]
- Comparative Ultrasonic Bath and Probe Extraction of Piperine from Piper nigrum L. Using Natural Deep Eutectic Solvents: RSM Optimization, Characterization, and In Vitro Bioactivity. (2023). PubMed Central. [Link]
- Studies on qualitative phytochemical analysis of selected species of Piper. (n.d.). Semantic Scholar. [Link]
- Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology. (n.d.). MDPI. [Link]
- Isolation of Piperine from White Pepper ( Piper Nigrum L) with Soxhlation and Maceration Extraction Methods. (2025).
- Differences Between Maceration, Percolation & Soxhlet Extraction. (2022). Ecodena. [Link]
- Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.). (2023). PubMed. [Link]
- H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). MDPI. [Link]
- Ultrasound assisted extraction of phytochemicals from Piper betel L. (n.d.).
- High-performance thin-layer chromatography method development and validation for quantification of piperine in different extracts of Piper longum L. and its antioxidant activity. (n.d.). Bohrium. [Link]
- 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. (n.d.). ChemRxiv. [Link]
- 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). NIH. [Link]
- Ultrasound assisted extraction of phytochemicals from Piper betel L. (2024). PubMed Central. [Link]
- Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method. (2019). PubMed Central. [Link]
- Ultrasound assisted extraction of phytochemicals from Piper betel L. (2024). PubMed. [Link]
- Optimization of pressurized liquid extraction of Piper gaudichaudianum Kunth leaves. (n.d.). PubMed. [Link]
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Semantic Scholar. [Link]
- Comparison between Soxhlet extraction and maceration technique. (n.d.).
- (PDF) Development and Validation of an Analytical Method to Quantify Bioactive Neolignans of Piper rivinoides Kunth Extracts. (2021).
- Effect of extraction technique on chemical compositions and antioxidant activities of freeze-dried green pepper. (2022). PubMed Central. [Link]
- Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different extracts. (2019). Semantic Scholar. [Link]
- Antifungal Compounds from Piper Species. (n.d.). PMC - NIH. [Link]
- Supercritical fluid extraction of black pepper (Piper nigrun L.) essential oil. (n.d.). Scilit. [Link]
- Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. (n.d.). PMC. [Link]
- Optimization of Extraction Procedure for Isolation, Identification & Quantification of Piperine from Roots of Piper longum Linn. | Request PDF. (n.d.).
- Optimization of Phenolic Compounds and Antioxidant from Piper betle Linn. Leaves using Pressurized Hot Water Extraction. (n.d.). Journal of Applied Science and Engineering. [Link]
- Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (n.d.). MDPI. [Link]
- An overview of ultrasound assisted extraction (UAE) for Piper betle. (n.d.).
- Supercritical fluid extraction of black pepper (Piper nigrun L.) essential oil. (1999). Semantic Scholar. [https://www.semanticscholar.org/paper/Supercritical-fluid-extraction-of-black-pepper-(-Ferreira-Nikolov/8c9e470c144a6f2b5a1b32d1844e13d100c5c3c0]([Link]
- Supercritical fluid extraction of black pepper (Piper nigrun L.) essential oil. (n.d.). Indian Academy of Sciences. [Link]
- Prenylated chalcones and flavonoids for the prevention and tre
- Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (n.d.). MDPI. [Link]
Sources
- 1. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. Effect of extraction technique on chemical compositions and antioxidant activities of freeze-dried green pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound assisted extraction of phytochemicals from Piper betel L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Ultrasonic Bath and Probe Extraction of Piperine from Piper nigrum L. Using Natural Deep Eutectic Solvents: RSM Optimization, Characterization, and In Vitro Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted extraction of Trang peppercorn ( Piper nigrum Linn.) and its α-glucosidase inhibitory activity and immune-stimulation [nrfhh.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the Piperine Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 13. Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of pressurized liquid extraction of Piper gaudichaudianum Kunth leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jase.tku.edu.tw [jase.tku.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound assisted extraction of phytochemicals from Piper betel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
A Comparative Analysis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid and Established Anti-Inflammatory Agents
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. This guide provides a comparative analysis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid , a natural product isolated from plants of the Piper genus, against well-established classes of anti-inflammatory drugs. While direct and extensive experimental data on the anti-inflammatory properties of this specific chromene derivative are nascent, its structural motifs—a prenylated chromene core and a carboxylic acid group—are hallmarks of compounds with known anti-inflammatory activity. This analysis, therefore, serves as a forward-looking guide for researchers, grounded in the established pharmacology of analogous compounds and standard methodologies for inflammation research.
Introduction to the Compound and Its Rationale as an Anti-inflammatory Candidate
This compound is a constituent of plant species such as Piper aduncum and Piper hispidum.[1][2] The Piper genus has a rich history in traditional medicine for treating inflammatory ailments.[3][4] Modern phytochemical investigations have substantiated these ethnobotanical uses by identifying a plethora of bioactive molecules, including flavonoids and other polyphenols with potent anti-inflammatory effects.[3][5][6][7][8] For instance, flavonoid C-glycosides from P. aduncum have been demonstrated to inhibit the production of pro-inflammatory cytokines, including IL-12 p40 and IL-6.[5][7][8] Another compound from the same plant, isoembigenin, has shown significant suppression of TNF-α expression in macrophages and has improved survival rates in a murine model of sepsis.[6]
The chemical architecture of this compound itself provides a strong rationale for investigating its anti-inflammatory potential. The prenyl group is a known pharmacophore that can enhance the biological activity of phenolic compounds.[9] Indeed, numerous prenylated phenolics have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] Furthermore, the chromene scaffold is present in various natural and synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory action.[10] The carboxylic acid moiety, while contributing to gastrointestinal toxicity in some classical NSAIDs, is also a key feature for the activity of many of these drugs.[11][12][13][14]
Comparative Overview of Anti-Inflammatory Agents
To contextualize the potential of this compound, it is essential to compare its hypothesized mechanisms of action with those of established anti-inflammatory drugs.
| Compound/Class | Primary Mechanism of Action | Key Molecular Targets | Therapeutic Applications | Common Side Effects |
| This compound (Hypothesized) | Inhibition of pro-inflammatory enzymes and signaling pathways. | COX-1/COX-2, 5-LOX, NF-κB, MAPKs | (Potential) Acute and chronic inflammatory conditions. | (Unknown) Potentially reduced GI toxicity compared to traditional NSAIDs. |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Non-selective inhibition of COX enzymes.[15] | COX-1 and COX-2[16] | Pain, fever, inflammation.[17] | Gastrointestinal ulcers and bleeding, kidney problems, increased risk of heart attack and stroke.[1] |
| COX-2 Inhibitors (e.g., Celecoxib) | Selective inhibition of the COX-2 enzyme.[5] | COX-2 | Arthritis and other inflammatory conditions, with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. | Increased risk of heart attack and stroke. |
| Corticosteroids (e.g., Prednisone, Dexamethasone) | Broad immunosuppressive and anti-inflammatory effects by regulating gene expression. | Glucocorticoid Receptor, NF-κB, AP-1 | Severe allergies, asthma, autoimmune diseases.[17] | Immunosuppression, metabolic effects (weight gain, hyperglycemia), osteoporosis, mood changes. |
| Lipoxygenase (LOX) Inhibitors (e.g., Zileuton) | Inhibition of 5-lipoxygenase, blocking the production of leukotrienes.[4][8] | 5-Lipoxygenase[4] | Asthma. | Liver toxicity, neuropsychiatric effects. |
Key Inflammatory Signaling Pathways and Points of Intervention
The inflammatory response is a complex process orchestrated by a network of signaling pathways. Understanding where different anti-inflammatory agents intervene is crucial for predicting their efficacy and potential side effects.
Sources
- 1. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Anti-inflammatory Flavonoid C-Glycosides from Piper aduncum Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Anti-Inflammatory Potential of Isoembigenin: A Flavonoid Glycoside from Piper aduncum L. – A Case Exploration through In Vitro, In Vivo, and In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Flavonoid C-Glycosides from Piper aduncum Leaves - MCUrepository [repository.maranatha.edu]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound [sobekbio.com]
- 15. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a natural product isolated from plants of the Piper genus, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving this compound. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind them, thereby empowering researchers to conduct robust and reliable studies.
This guide will delve into the synthesis, purification, and characterization of this compound, followed by a detailed comparison of its bioactivity against established standards. We will explore its antioxidant potential in comparison to Trolox, a well-regarded antioxidant standard, and its anti-inflammatory properties benchmarked against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[4][5] By providing detailed, self-validating experimental protocols and a thorough analysis of the expected outcomes, this guide aims to be an indispensable resource for researchers in the field of natural product chemistry and drug discovery.
Synthesis and Characterization: A Proposed Pathway and Verification
To ensure a consistent and reliable supply of this compound for research purposes, a reproducible synthetic route is paramount. While this compound is naturally occurring, its isolation from Piper aduncum can be variable in yield and purity.[6][7][8] A robust synthetic protocol allows for greater control over the final product's quality and scalability.
Proposed Synthesis: A Retro-Synthetic Approach via Claisen-Cope Rearrangement
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Two chromenes and a prenylated benzoic acid derivative from Piper aduncum [agris.fao.org]
- 7. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
The quest for novel therapeutic agents from natural sources has identified the chromene scaffold as a privileged structure, demonstrating a wide array of biological activities. Among these, 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene isolated from plant species such as Piper aduncum and Piper hispidum, has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive, head-to-head comparison of this intriguing natural product with its structural relatives, Cannabichromene (CBC) and its acidic precursor Cannabichromenic acid (CBCA), both prominent cannabinoids from Cannabis sativa. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into their comparative efficacy, supported by available experimental data, to inform future research and development endeavors.
Comparative Analysis of Bioactivities: A Data-Driven Perspective
A direct comparison of the bioactivities of these prenylated chromenes necessitates a thorough examination of quantitative data from standardized in vitro assays. This section dissects their performance in key assays related to anti-inflammatory and antioxidant effects.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
Inflammation is a complex biological response, and the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard measure of its anti-inflammatory potential.
Recent studies have provided quantitative data for Cannabichromene (CBC) in this assay. In a study utilizing RAW 264.7 macrophages, CBC demonstrated a significant dose-dependent inhibition of NO production, with an approximate 50% reduction at a concentration of 20 μM.[2][3] This effect is attributed to the downregulation of iNOS expression at both the mRNA and protein levels.[2]
While this compound is known to be isolated from plants of the Piper genus, which have traditional uses in treating inflammatory conditions, specific IC50 values for its direct anti-inflammatory activity are not yet prominently available in the published literature.[4][5] Similarly, while Cannabichromenic acid (CBCA) is suggested to have anti-inflammatory properties, its primary reported strength lies in its antibacterial activity, and quantitative data on its NO inhibitory effects are less defined.[6][7]
Table 1: Comparative Anti-Inflammatory Activity (Inhibition of NO Production)
| Compound | Cell Line | Assay Conditions | Result | Reference |
| This compound | - | - | Data not available | - |
| Cannabichromene (CBC) | RAW 264.7 macrophages | LPS-stimulated | ~50% inhibition at 20 μM | [2][3] |
| Cannabichromenic acid (CBCA) | - | - | Data not available | - |
Antioxidant Activity: Radical Scavenging Potential
The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
General studies on chromene derivatives have highlighted their antioxidant capabilities.[8] However, specific IC50 values for this compound in the DPPH or other antioxidant assays are not readily found in current literature. The antioxidant functions of cannabinoids like CBC and CBCA are often mentioned, but quantitative, comparative data remains sparse.[9] For instance, while piperine, another compound from the Piper genus, has a reported IC50 of 1.23 mM for lipid peroxidation inhibition, this is not a direct comparison for the chromene derivative.[10]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value | Reference |
| This compound | Data not available | - |
| Cannabichromene (CBC) | Data not available | - |
| Cannabichromenic acid (CBCA) | Data not available | - |
Mechanism of Action: A Look into the Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their therapeutic development.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. The study on CBC demonstrated that its inhibitory effect on NO production in LPS-stimulated RAW 264.7 cells is associated with the downregulation of the NF-κB pathway.[2]
Below is a diagram illustrating the NF-κB signaling pathway and the potential point of intervention for anti-inflammatory compounds.
Caption: NF-κB signaling pathway and CBC's inhibitory action.
The precise mechanism of action for this compound remains to be elucidated through further research.
Experimental Protocols
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is foundational for assessing the anti-inflammatory potential of test compounds.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compounds in methanol and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Discussion and Future Directions
This comparative guide highlights the current state of knowledge regarding the anti-inflammatory and antioxidant properties of this compound and its related natural products, CBC and CBCA. While CBC has demonstrated quantifiable anti-inflammatory activity through the inhibition of NO production via the NF-κB pathway, a significant data gap exists for this compound and CBCA in similar standardized assays.
The structural similarities between these prenylated chromenes suggest that this compound may also exert its biological effects through modulation of inflammatory and oxidative stress pathways. However, to establish a definitive head-to-head comparison, further research is imperative.
Recommendations for Future Research:
-
Quantitative Bioactivity Screening: A systematic in vitro evaluation of this compound and CBCA using a panel of anti-inflammatory (e.g., NO, TNF-α, IL-6 inhibition) and antioxidant (e.g., DPPH, ABTS, ORAC) assays is crucial to determine their IC50 values.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways (e.g., NF-κB, MAPKs, Nrf2) modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Comparative Cytotoxicity: Assessing the cytotoxicity of these compounds in relevant cell lines is essential to determine their therapeutic index.
-
In Vivo Studies: Promising in vitro results should be validated in preclinical animal models of inflammation and oxidative stress-related diseases.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its natural product relatives, paving the way for the development of novel and effective therapeutic agents.
References
- What is cannabichromenic acid (CBCA)? | Benefits & uses. (2024, June 26). CBD. [Link]
- Cannabichromenic Acid (CBCA). (2025, January 23). Cannabis Career Academy. [Link]
- CBCA (Cannabichromenic Acid). Made by a Farmer. [Link]
- Hong, M., et al. (2023).
- CBCA (Cannabichromenic Acid) Guide. (2020, September 17).
- In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp. (2023, December 2). Plants. [Link]
- Sepulveda, D. E., et al. (2024). The Potential of Cannabichromene (CBC) as a Therapeutic Agent. Pharmacological Reviews. [Link]
- Izzo, A. A., et al. (2012). Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice. British Journal of Pharmacology, 166(4), 1444–1460. [Link]
- Antioxidant efficacy of various chromenes and their mode of action.
- Sepulveda, D. E., et al. (2024, May 22). The Potential of Cannabichromene (CBC) as a Therapeutic Agent.
- Izzo, A. A., et al. (2012). Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice.
- Kumar, S., et al. (2015). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Current Medicinal Chemistry, 22(23), 2749–2760. [Link]
- Marković, Z., et al. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 12(7), 4436–4453. [Link]
- Zhang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363–1372. [Link]
- Kumar, S., et al. (2015). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms.
- This compound. PubChem. [Link]
- Structures of the chromene derivatives whose anti-inflammatory activity...
- Zhang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363–1372. [Link]
- Chung, S.-T., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.
- Kumar, S., et al. (2015). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Lirias - KU Leuven. [Link]
- Biologically active compounds exhibiting anti-inflammatory and antioxidant properties.
- Cannabichromene (CBC).
- Tetrahydrocannabinol. Wikipedia. [Link]
- Appendino, G., et al. (2023). Natural Cannabichromene (CBC) Shows Distinct Scalemicity Grades and Enantiomeric Dominance in Cannabis sativa Strains. Journal of Natural Products, 86(4), 1017–1024. [Link]
- Gari, M. S., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles.
- Passos, J. G. P., et al. (2012). Evaluation of antioxidant activity and chromatographic profile of extracts from the false jaborandi (Piper Aduncum).
- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research. [Link]
- Natural and synthetic bioactive 4H-chromene compounds.
- Mittal, R., et al. (2000). In vitro antioxidant activity of piperine. Methods and Findings in Experimental and Clinical Pharmacology, 22(5), 271–274. [Link]
- Chakraborty, A., et al. (2014). Anti-Oxidant and Anti-Inflammatory Activities of Different Varieties of Piper Leaf Extracts (Piper Betle L.). Journal of Pharmacognosy and Phytochemistry, 3(4), 1–7. [Link]
- Khan, F. A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(23), 7179. [Link]
- Lee, S.-K., et al. (2008). 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(2), 684–688. [Link]
- Podda, G., et al. (2004). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. Archives of Biochemistry and Biophysics, 423(1), 48–54. [Link]
Sources
- 1. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cannabisclinicians.org [cannabisclinicians.org]
- 4. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. swissorganic.co.uk [swissorganic.co.uk]
- 7. cannabiscareer.com [cannabiscareer.com]
- 8. researchgate.net [researchgate.net]
- 9. secretnature.com [secretnature.com]
- 10. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: A Guide to Unveiling Cellular Mechanisms
Introduction: Beyond the Molecule - Understanding Functional Impact
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (DPC-6-CA) is a naturally occurring chromene derivative isolated from plants such as Piper aduncum.[1][2] The chromene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties.[3][4][5] While initial studies have highlighted the potential of DPC-6-CA, its precise mechanism of action at a cellular level remains largely uncharacterized.
To bridge this knowledge gap, we turn to metabolomics—the comprehensive analysis of all small molecule metabolites in a biological system.[6] This approach provides a functional readout of the cellular state, offering a direct snapshot of the physiological and pathological changes induced by a therapeutic compound.[7]
This guide presents a comparative metabolomics study designed to elucidate the cellular impact of DPC-6-CA. We will compare the metabolic profile of human non-small cell lung cancer cells (A549) treated with DPC-6-CA against both a vehicle control and a well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). This three-way comparison allows us to not only identify the specific metabolic pathways perturbed by DPC-6-CA but also to differentiate its mechanism from that of a standard cytotoxic drug. The workflow is grounded in a robust, untargeted Liquid Chromatography-Mass Spectrometry (LC-MS) based strategy, designed for high reproducibility and comprehensive metabolite coverage.[8][9]
Part 1: The Strategic Framework - Experimental Design
A robust experimental design is the bedrock of any meaningful metabolomics study. Our choices are dictated by the goal of understanding the specific, dose-dependent effects of DPC-6-CA on a relevant cancer cell model.
Causality in Design:
-
Cell Line Selection (A549): The A549 human lung carcinoma cell line is a workhorse in cancer research. Its well-characterized metabolic phenotype provides a stable baseline for detecting treatment-induced perturbations. Given the broad anti-cancer activity of chromenes, A549 serves as an excellent and relevant model system.[10][11]
-
The Comparative Rationale (Vehicle and 5-FU):
-
Vehicle Control (0.1% DMSO): This is the essential baseline. It allows us to confidently attribute any observed metabolic changes to the compound itself, rather than the solvent used for delivery.
-
Positive Control (5-Fluorouracil): 5-FU is an antimetabolite that inhibits thymidylate synthase, directly disrupting nucleotide synthesis. By comparing the metabolic footprint of DPC-6-CA to that of 5-FU, we can discern whether our novel compound acts via a similar mechanism or engages entirely different cellular pathways. This comparison provides crucial context to the findings.
-
-
Untargeted LC-MS/MS Approach: An untargeted, or "global," metabolomics approach is employed for hypothesis generation. Instead of looking for a predefined list of molecules, we aim to capture as much of the metabolome as possible to discover unexpected pathway perturbations. The use of high-resolution mass spectrometry (HRMS) is critical for accurate mass measurements, which aids in the confident annotation of metabolites.[9]
Experimental Workflow Diagram
The overall experimental process is designed to minimize pre-analytical variability and maximize data quality.
Caption: High-level workflow for the comparative metabolomics study.
Part 2: The Protocol - A Self-Validating Methodology
Every step in the protocol is designed to ensure data integrity and reproducibility. The inclusion of Quality Control (QC) samples is a cornerstone of this self-validating system.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Treatment: Prepare stock solutions of DPC-6-CA (10 mM) and 5-FU (10 mM) in DMSO. Aspirate the growth medium and replace it with fresh medium containing the final treatment concentrations.
-
Group 1: Vehicle Control (0.1% DMSO)
-
Group 2: DPC-6-CA (IC50 concentration, e.g., 10 µM)
-
Group 3: 5-FU (IC50 concentration, e.g., 5 µM)
-
Rationale: Using the IC50 concentration ensures a significant biological response is induced. Six biological replicates (n=6) should be prepared for each group to ensure statistical power.
-
-
Incubation: Incubate the treated cells for 24 hours.
Protocol 2: Metabolite Extraction (The Quenching Imperative)
This is the most critical step for preserving the metabolic state of the cell. Metabolism must be halted instantly to prevent enzymatic activity from altering metabolite concentrations post-harvesting.[12]
-
Quenching: Place the 6-well plates on a bed of dry ice. Aspirate the medium completely. Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add 1 mL of pre-chilled (-80°C) extraction solvent (80% Methanol / 20% Water) to each well.
-
Causality: The ice-cold 80% methanol solution serves two purposes: it instantly denatures metabolic enzymes, and the high organic content efficiently extracts a broad range of polar and semi-polar metabolites.[6]
-
-
Cell Lysis & Collection: Place the plates on a rocker at 4°C for 10 minutes. Scrape the cells from the plate surface and transfer the cell lysate/solvent mixture to a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
QC Sample Preparation: Pool a small, equal volume (e.g., 20 µL) from every single sample into a new, large tube. This pooled sample is your QC sample. Aliquot it into several tubes.
-
Drying: Evaporate the samples to dryness using a vacuum concentrator. Store the dried metabolite pellets at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Just prior to analysis, reconstitute the dried extracts in 100 µL of a 50% Methanol solution. Vortex and centrifuge to remove any insoluble material.
-
LC Separation: Inject 5 µL of the sample onto a reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3). Use a gradient elution from a high-aqueous mobile phase (A: Water + 0.1% Formic Acid) to a high-organic mobile phase (B: Acetonitrile + 0.1% Formic Acid) over a 15-minute run time.
-
Rationale: Reverse-phase chromatography is excellent for separating a wide range of metabolites based on polarity.[13]
-
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive HF) operating in both positive and negative ionization modes in separate runs to maximize metabolite coverage.[8]
-
Full Scan (MS1): Acquire data at a resolving power of 60,000 FWHM.
-
Data-Dependent MS/MS (MS2): Fragment the top 10 most abundant ions from the full scan to obtain structural information for metabolite identification.
-
-
Run Order: Randomize the injection sequence of the experimental samples to prevent batch effects. Inject a QC sample every 5-10 experimental samples.
-
Trustworthiness: The consistent analysis of QC samples is a self-validating mechanism. If the QC samples cluster tightly together in the subsequent statistical analysis, it confirms the stability and reproducibility of the LC-MS platform throughout the analytical run.
-
Protocol 4: Data Processing and Statistical Analysis
Raw LC-MS data consists of millions of data points and requires significant processing to become interpretable.[14]
-
Peak Processing: Use a software platform like XCMS or MetaboAnalyst to perform peak picking, retention time alignment, and integration to generate a feature table (m/z, retention time, and intensity).[15][16]
-
Normalization: Normalize the data to the total ion current (TIC) or using a probabilistic quotient normalization (PQN) to account for variations in sample concentration.
-
Multivariate Analysis:
-
Principal Component Analysis (PCA): Perform an initial, unsupervised PCA on the data. This will visualize the clustering of the groups and, critically, the tightness of the QC sample cluster.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): Use this supervised method to maximize the separation between your defined treatment groups (Vehicle, DPC-6-CA, 5-FU) and identify the metabolic features most responsible for the separation.
-
-
Univariate Analysis: Generate a volcano plot (log2 Fold Change vs. -log10 p-value) for DPC-6-CA vs. Vehicle and 5-FU vs. Vehicle to identify individual metabolites that are both statistically significant and have a large magnitude of change.
-
Metabolite Identification: Annotate significant features by matching their accurate mass and MS/MS fragmentation patterns against databases like METLIN, HMDB, or KEGG.[14]
Part 3: Data Interpretation - From Numbers to Biology
The following data is representative of a hypothetical outcome and is presented for illustrative purposes.
Table 1: Significantly Altered Metabolites in A549 Cells (DPC-6-CA vs. Vehicle)
| Metabolite | m/z | Fold Change | p-value | Putative Pathway |
| Glutathione (GSH) | 308.0914 | ↓ 2.8 | 0.001 | Oxidative Stress |
| Lactate | 89.0239 | ↑ 3.5 | 0.0005 | Glycolysis / Warburg Effect |
| Ribose-5-phosphate | 229.0119 | ↓ 2.1 | 0.002 | Pentose Phosphate Pathway |
| Citrate | 191.0197 | ↓ 1.9 | 0.008 | TCA Cycle |
| Phosphocholine | 184.0739 | ↑ 2.2 | 0.004 | Choline Metabolism |
| Carnitine | 162.1128 | ↓ 2.5 | 0.001 | Fatty Acid Oxidation |
Table 2: Significantly Altered Metabolites in A549 Cells (5-FU vs. Vehicle)
| Metabolite | m/z | Fold Change | p-value | Putative Pathway |
| Thymidine | 242.0903 | ↓ 10.2 | < 0.0001 | Nucleotide Synthesis |
| UMP | 323.0102 | ↑ 8.5 | < 0.0001 | Nucleotide Synthesis |
| Orotate | 155.0044 | ↑ 6.1 | < 0.0001 | Pyrimidine Metabolism |
| dUMP | 307.0153 | ↑ 9.8 | < 0.0001 | Nucleotide Synthesis |
| N-Carbamoyl-L-aspartate | 175.0306 | ↑ 5.4 | < 0.0001 | Pyrimidine Metabolism |
Discussion of Results
The comparative data immediately reveals distinct mechanisms of action.
-
5-FU as a Benchmark: As expected, 5-FU treatment causes massive disruption in the pyrimidine synthesis pathway. The dramatic decrease in thymidine and accumulation of its precursors (UMP, dUMP, Orotate) is the classic signature of thymidylate synthase inhibition. This confirms our positive control is behaving as anticipated.
-
DPC-6-CA's Unique Metabolic Footprint: The metabolic signature of DPC-6-CA is strikingly different.
-
Induction of Oxidative Stress: A significant decrease in glutathione (GSH), the cell's primary antioxidant, strongly suggests that DPC-6-CA induces reactive oxygen species (ROS) production. This aligns with the known antioxidant properties of some natural chromenes, which may be depleted as they combat cellular stress.[3]
-
Disruption of Central Carbon Metabolism: The increase in lactate and decrease in citrate points towards a disruption of mitochondrial function. The cell appears to be shunting glucose through glycolysis (the Warburg effect) rather than oxidative phosphorylation in the TCA cycle. Furthermore, the decrease in ribose-5-phosphate suggests an impairment of the pentose phosphate pathway (PPP), which is critical for generating NADPH (to regenerate GSH) and nucleotide precursors.
-
Altered Lipid and Choline Metabolism: The decrease in carnitine suggests reduced fatty acid transport into the mitochondria for beta-oxidation. Concurrently, an increase in phosphocholine, a key component of cell membranes, may indicate changes in membrane turnover or signaling pathways associated with cell stress and proliferation.[17]
-
Visualizing the Perturbation: Central Carbon Metabolism
This diagram illustrates the hypothetical points of impact of DPC-6-CA on key metabolic nodes.
Caption: Perturbation of central carbon metabolism by DPC-6-CA.
Conclusion and Future Directions
This comparative metabolomics guide demonstrates a powerful strategy for elucidating the mechanism of action of novel compounds like this compound. Our hypothetical results show that DPC-6-CA does not act like the classic antimetabolite 5-FU. Instead, it appears to induce a distinct metabolic phenotype characterized by oxidative stress, a shift to glycolytic metabolism, and disruption of the TCA cycle and pentose phosphate pathway.
These findings provide a clear, data-driven foundation for further mechanistic studies. Future work should focus on validating these metabolic changes using targeted analyses and exploring the upstream signaling events (e.g., PI3K/Akt/mTOR pathways) that may be responsible for orchestrating this metabolic rewiring. Ultimately, this detailed metabolic understanding is invaluable for the rational development of chromene-based compounds as next-generation therapeutic agents.
References
- Ciborowski, M., et al. (2013). A Guideline to Univariate Statistical Analysis for LC/MS-Based Untargeted Metabolomics-Derived Data. Metabolites, 3(3), 717-735.
- Cui, L., et al. (2014). LC-MS-based metabolomics. Methods in Molecular Biology, 1198, 223-234.
- Pang, Z., et al. (2022). MetaboAnalyst 6.0: making metabolomics more meaningful. Nucleic Acids Research, 50(W1), W209-W218.
- Wang, X., et al. (2021). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. Molecules, 26(21), 6524.
- Xia, J., & Wishart, D. S. (2016). Using MetaboAnalyst 3.0 for Comprehensive Metabolomics Data Analysis. Current Protocols in Bioinformatics, 55, 14.10.1-14.10.91.
- Ulmer, C. Z., et al. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 415(1), 59-78.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441962, this compound.
- Creek, D. J., et al. (2020). An untargeted metabolomics strategy to measure differences in metabolite uptake and excretion by mammalian cell lines. Metabolomics, 16(10), 108.
- Creek, D. J., et al. (2013). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Antimicrobial Agents and Chemotherapy, 57(5), 2245-2254.
- Ser, Z., et al. (2016). Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method. Metabolomics, 12(10), 152.
- metabolomicsatUAB. (2015, July 14). LC-MS-based Metabolomics: Workflows, Strategies and Challenges [Video]. YouTube.
- Teng, Q., & Li, L. (2011). Metabolomics and Mammalian Cell Culture. In Metabolomics (pp. 211-223). InTech.
- Al-Warhi, T., et al. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(4), 799-822.
- Shaito, A., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6524.
- Kumar, A., et al. (2019). Pharmacological activities of chromene derivatives: An overview. Current Bioactive Compounds, 15(4), 384-396.
- Various Authors. (n.d.). Some biologically active chromene derivatives. ResearchGate.
- Costa, M. S., et al. (2024). Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review. Bioorganic Chemistry, 152, 107865.
- Li, Y., et al. (2021). Serum Metabolomics Profiling Reveals Metabolic Alterations Prior to a Diagnosis with Non-Small Cell Lung Cancer among Chinese Community Residents: A Prospective Nested Case-Control Study. Metabolites, 11(11), 748.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]
- 3. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. An untargeted metabolomics strategy to measure differences in metabolite uptake and excretion by mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. A Guideline to Univariate Statistical Analysis for LC/MS-Based Untargeted Metabolomics-Derived Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MetaboAnalyst [metaboanalyst.ca]
- 16. MetaboAnalyst [metaboanalyst.ca]
- 17. Serum Metabolomics Profiling Reveals Metabolic Alterations Prior to a Diagnosis with Non-Small Cell Lung Cancer among Chinese Community Residents: A Prospective Nested Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a natural product found in plants like Piper aduncum.[1][2] While specific regulatory disposal information for this compound is not extensively documented, the principles outlined here are grounded in authoritative best practices for managing laboratory chemical waste, ensuring a self-validating and compliant workflow.
The foundational principle of chemical waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[3] This "cradle-to-grave" responsibility ensures that from the moment a chemical waste is generated, it is handled, stored, and disposed of in a manner that protects both laboratory personnel and the environment.[4]
Part 1: Hazard Characterization and Assessment
Before any disposal action is taken, a thorough hazard assessment is mandatory. All chemical waste must be treated as hazardous unless it is explicitly confirmed to be non-hazardous.[5] For this compound, we must evaluate its properties against the primary hazardous characteristics defined by the Environmental Protection Agency (EPA): Ignitability, Corrosivity, Reactivity, and Toxicity.[4]
-
Corrosivity: As its name implies, this compound is a carboxylic acid. Although it is a weak acid, concentrated forms or solutions may have a pH low enough to be classified as corrosive (pH ≤ 2.0).[4]
-
Reactivity & Ignitability: Specific data on reactivity and flammability are absent. However, standard laboratory practice dictates that it should be kept away from strong oxidizing agents and bases to prevent unforeseen reactions.
Part 2: On-Site Management: Segregation, Containerization, and Labeling
Proper on-site management is critical to prevent dangerous chemical reactions and ensure regulatory compliance. The process begins the moment the chemical is deemed a waste product.
Personal Protective Equipment (PPE)
When handling waste containers of this compound, the following minimum PPE is required:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for extended contact.
-
Protective Clothing: A standard laboratory coat.
Step-by-Step Waste Collection Protocol
-
Segregation: This is the most critical step to prevent dangerous reactions.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, powder) separate from liquid waste (e.g., solutions in organic solvents).[9]
-
Chemical Compatibility: Dedicate a specific waste container solely for this compound and its associated non-halogenated solvent waste. Do not mix with incompatible waste streams such as:
-
Acids and Bases
-
Oxidizers
-
Halogenated Solvents
-
Aqueous solutions containing heavy metals
-
-
-
Container Selection: Use only appropriate and clearly designated waste containers.
-
The container must be compatible with the waste; high-density polyethylene (HDPE) or glass containers are typically suitable.[4]
-
Ensure the container is in good condition, free of cracks or residue on the outside, and has a secure, leak-proof screw cap.[5]
-
Keep the container closed at all times except when actively adding waste.[5]
-
-
Labeling: Accurate labeling is an EPA requirement and is essential for safety.[10][11] As soon as the first drop of waste is added, the container must be labeled with a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any solvents present.
-
A clear indication of the hazards (e.g., Toxic, Corrosive). This can be done with pictograms or written text.[11]
-
The accumulation start date.
-
Storage in Satellite Accumulation Areas (SAA)
Generated waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the laboratory personnel.[10][12]
-
The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]
-
Once a waste container is full, it must be removed from the SAA within three days.[12]
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste (Non-halogenated organic acid) | Based on assessment of potential toxicity and corrosivity. |
| Container Type | HDPE or Glass Bottle with secure screw cap. | Ensures chemical compatibility and prevents leaks. |
| Labeling | "Hazardous Waste," full chemical name, hazard warnings, start date. | EPA requirement for safety and proper handling by waste personnel.[10] |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents spills and ensures waste is managed at the point of generation.[12] |
| Disposal Method | Collection by institutional EH&S for incineration by a licensed vendor. | Ensures environmentally sound and compliant final disposition.[10] |
Part 3: Final Disposal Workflow
The final disposal of this chemical waste must be handled through your institution's official channels. Under no circumstances should this material be disposed of via sanitary sewer (drain) or as regular solid trash.[12]
Disposal Workflow Diagram
Sources
- 1. This compound | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. This compound | 151731-50-9 | BGA73150 [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Uncharted: A Practical Guide to Handling 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are a daily reality. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a compound with potential applications stemming from its chromene and carboxylic acid functionalities, represents one such molecule where comprehensive safety data may not be readily available. In the absence of a specific Safety Data Sheet (SDS), a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, grounded in the established knowledge of its constituent chemical groups, to ensure the safe handling, use, and disposal of this compound.
The Analytical Approach to Safety: Deconstructing the Hazard Profile
The core principle of laboratory safety, especially when dealing with new or uncharacterized substances, is to anticipate potential hazards based on chemical structure and functional groups. This compound is comprised of two key moieties: a carboxylic acid and a chromene derivative.
-
Carboxylic Acid Group: Carboxylic acids are generally weak acids but can still be corrosive, particularly in concentrated forms. They can cause skin and eye irritation or severe damage.[1] Inhalation of dusts or mists can also lead to respiratory tract irritation.
-
Chromene Derivatives: While many chromene derivatives are explored for their pharmacological activities, some can be bioactive and may present unforeseen toxicological properties.[2][3] Traditional synthesis techniques for chromene derivatives can also involve hazardous reagents and produce hazardous waste.[4]
Given these characteristics, it is prudent to treat this compound as a potentially corrosive and irritant compound with unknown long-term health effects.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | The carboxylic acid functionality necessitates protection against splashes that could cause serious eye damage.[5][6] A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact with the potentially corrosive and irritant compound. Nitrile gloves are a good initial choice for handling acids and bases.[6][7] |
| Body | Laboratory coat or chemical-resistant apron | Protects against spills and splashes, preventing contamination of personal clothing and underlying skin.[6][8] |
| Respiratory | Use in a certified chemical fume hood | To minimize inhalation of any potential dust or aerosols, especially when handling the solid compound or preparing solutions.[5][7] |
The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedure being undertaken. The following workflow provides a logical approach to this process.
Figure 1. PPE Selection Workflow for Handling this compound.
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
Adherence to established laboratory protocols is critical for minimizing risk. The following steps provide a framework for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Information Gathering: Before any work begins, attempt to find any available safety information on the compound or structurally similar molecules.
-
Emergency Preparedness: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.[9] Have a spill kit readily available.
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[5]
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table and workflow above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula for transfers and avoid creating dust.
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around.[7]
-
-
Reaction Setup:
-
Ensure all glassware is free from cracks or defects.
-
Set up the reaction apparatus securely within the fume hood.
-
3. Post-Handling Procedures:
-
Decontamination:
-
Storage:
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with bases or other reactive chemicals.[11]
2. Container Management:
-
Use a container that is compatible with carboxylic acids, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition and has a secure lid.
-
Do not overfill the waste container; a general rule is to fill to no more than 80-90% capacity.[11]
3. Labeling and Disposal:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company.[11]
By adhering to these principles and procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
- ehs.pitt.edu. Safety Precautions for Corrosive Substances. 2022-08-25. [Link]
- oshatrainingschool.com. Corrosive Safety: Protecting Workers from Harmful Substances. 2024-01-19. [Link]
- greenwgroup.com. Chemical Safety Best Practices in The Lab. 2023-12-22. [Link]
- support.hpe.com. Safety Guidelines for Handling Chemicals. [Link]
- chemsafe.co.za. 10 Tips Working Safely with corrosives. 2025-10-15. [Link]
- ilpi.com. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- nap.nationalacademies.org.
- dojindo.com.
- greenbook.net.
- uwlax.edu.
- recsupply.com.
- nipissingu.ca. Hazardous Materials Disposal Guide. 2019-06-12. [Link]
- researchgate.net. (PDF)
- greenflow.ca. How to Dispose of Acids and Bases Safely: A Complete Guide. 2024-10-01. [Link]
- p2infohouse.org.
- researchgate.net.
- researchgate.net.
- ncbi.nlm.nih.gov. Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections - PMC. [Link]
- islandscholar.ca.
- orientaljchem.org. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. safeti.com [safeti.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. greenwgroup.com [greenwgroup.com]
- 9. support.hpe.com [support.hpe.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
